molecular formula C11H19NO6 B15554633 (R)-Lotaustralin

(R)-Lotaustralin

Cat. No.: B15554633
M. Wt: 261.27 g/mol
InChI Key: WEWBWVMTOYUPHH-OWXHNHJRSA-N
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Description

(R)-Lotaustralin is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6?,7-,8?,9?,10+,11-/m1/s1

InChI Key

WEWBWVMTOYUPHH-OWXHNHJRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Stereochemistry of (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Lotaustralin is a cyanogenic glycoside found in a variety of plant species, including those of the Fabaceae and Euphorbiaceae families. As a derivative of the amino acid L-isoleucine, it plays a role in plant chemical defense. Upon enzymatic hydrolysis, this compound releases hydrogen cyanide, a potent toxin. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and biosynthetic and degradative pathways of this compound, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Stereochemistry

This compound is a glucoside of (R)-2-hydroxy-2-methylbutyronitrile. Its systematic IUPAC name is (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile[1]. The molecule consists of two main components: an aglycone moiety derived from L-isoleucine and a β-D-glucopyranose sugar moiety linked via a β-glycosidic bond to the hydroxyl group of the aglycone[2][3].

The stereochemistry of lotaustralin (B1675156) is crucial to its identity. The chiral center at the C2 position of the aglycone has an (R) configuration. Its diastereomer, with an (S) configuration at this center, is known as epilotaustralin[3]. The glucose moiety possesses the standard D-configuration.

Key Structural Features:

  • Aglycone: (R)-2-hydroxy-2-methylbutyronitrile

  • Sugar Moiety: β-D-glucopyranose

  • Glycosidic Linkage: β-1-O-glycosidic bond

  • Chiral Centers: The molecule contains multiple chiral centers, with the defining stereocenter of the aglycone at C2 having the (R) configuration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and potential applications in research and development.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₆[1][4]
Molecular Weight 261.27 g/mol [1][4]
Appearance Colorless needles[1]
Melting Point 139 °C[1]
Solubility Good in water and ethyl acetate[1]
CAS Number 534-67-8[1]

Spectroscopic Data

Detailed spectroscopic data is vital for the unambiguous identification and characterization of this compound. While a complete set of publicly available, assigned experimental spectra is limited, the following provides an overview of expected and reported spectroscopic behavior.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of lotaustralin. In electrospray ionization (ESI) mass spectrometry, lotaustralin can be detected as various adducts. A common fragmentation pattern observed in tandem mass spectrometry (MS/MS) involves the loss of the glucose moiety. For example, a transition of the deprotonated molecule [M-H]⁻ from m/z 260 to a fragment ion at m/z 161 has been reported, corresponding to the loss of the glucose unit[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The spectrum would show characteristic signals for the anomeric proton of the glucose moiety, protons of the pyranose ring, and the methyl and ethyl groups of the aglycone. The chemical shift and coupling constants of the anomeric proton are indicative of the β-glycosidic linkage.

  • ¹³C-NMR: The spectrum would display 11 distinct carbon signals corresponding to the carbon atoms in the molecule. The chemical shifts of the anomeric carbon and the carbons of the aglycone are key identifiers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups of the glucose moiety.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C≡N stretching: A weak to medium intensity band around 2240-2260 cm⁻¹ for the nitrile group.

  • C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) associated with the C-O bonds of the glycosidic linkage and the alcohol groups.

Experimental Protocols

Isolation and Purification

This compound is naturally present in various plants, including white clover (Trifolium repens) and lima beans (Phaseolus lunatus)[1]. A general procedure for its isolation from plant material involves the following steps:

  • Extraction: The plant material is typically homogenized and extracted with a polar solvent, such as boiling 80% ethanol (B145695) or methanol, to extract the glycosides[7].

  • Solvent Partitioning: The crude extract is then concentrated and partitioned between water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.

  • Chromatography: The aqueous phase containing the glycosides is subjected to chromatographic separation. Techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) with a reversed-phase column are commonly used for purification.

Quantification by UPLC-MS/MS

A sensitive and specific method for the quantification of lotaustralin in plant extracts utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[5]. A published method for the analysis of lotaustralin in Rhodiola species provides the following parameters[5]:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

  • Mobile Phase: Isocratic elution with 80% water and 20% methanol

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 24 °C

  • Ion Source Temperature: 100 °C

  • Desolvation Temperature: 300 °C

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode, monitoring the transition m/z 260 → 161.

Signaling and Biochemical Pathways

The primary biological significance of this compound lies in its role in cyanogenesis, a plant defense mechanism.

Biosynthesis of this compound

The biosynthesis of this compound starts from the amino acid L-isoleucine and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and a UDP-glucosyltransferase[8][9].

Biosynthesis cluster_enzymes Enzymes L-Isoleucine L-Isoleucine N-Hydroxy-L-isoleucine N-Hydroxy-L-isoleucine L-Isoleucine->N-Hydroxy-L-isoleucine CYP79 (Z)-2-Methylbutanal oxime (Z)-2-Methylbutanal oxime N-Hydroxy-L-isoleucine->(Z)-2-Methylbutanal oxime CYP79 (R)-2-Hydroxy-2-methylbutyronitrile (R)-2-Hydroxy-2-methylbutyronitrile (Z)-2-Methylbutanal oxime->(R)-2-Hydroxy-2-methylbutyronitrile CYP71 This compound This compound (R)-2-Hydroxy-2-methylbutyronitrile->this compound UGT CYP79 Cytochrome P450 (CYP79 family) CYP71 Cytochrome P450 (CYP71 family) UGT UDP-glucosyltransferase

Caption: Biosynthesis pathway of this compound from L-isoleucine.

Hydrolysis and Cyanogenesis

When plant tissues containing this compound are damaged, the compound comes into contact with the enzyme linamarase (a β-glucosidase), which is typically compartmentalized separately[1][3]. Linamarase catalyzes the hydrolysis of the glycosidic bond, releasing glucose and the unstable aglycone, (R)-2-hydroxy-2-methylbutyronitrile. This cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and 2-butanone[3].

Hydrolysis Lotaustralin This compound Aglycone (R)-2-Hydroxy-2-methylbutyronitrile Lotaustralin->Aglycone Linamarase Glucose Glucose Lotaustralin->Glucose Linamarase HCN Hydrogen Cyanide Aglycone->HCN Butanone 2-Butanone Aglycone->Butanone

Caption: Enzymatic hydrolysis of this compound leading to cyanogenesis.

Biological Activity and Significance

The primary known biological activity of this compound is its function as a phytoanticipin, a pre-formed defense compound against herbivores. The release of hydrogen cyanide upon tissue damage is a potent deterrent and toxin to a wide range of organisms[3].

Beyond its role in plant defense, the biological effects of lotaustralin itself are less well-studied. In humans and other mammals, ingestion of plants containing lotaustralin can lead to cyanide poisoning if the plant material is not properly processed to remove or degrade the cyanogenic glycosides[4]. The toxic effects are primarily due to the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain by cyanide.

There is limited evidence in the searched literature for this compound being directly involved in other specific cellular signaling pathways in animals. Its main relevance in a pharmacological or toxicological context is as a precursor to hydrogen cyanide.

Conclusion

This compound is a well-characterized cyanogenic glycoside with a defined structure and stereochemistry. Its biosynthesis from L-isoleucine and subsequent hydrolysis to release hydrogen cyanide are key biochemical pathways in the chemical ecology of many plant species. For researchers in drug development and toxicology, understanding the properties and metabolic fate of this compound is crucial when working with plant-derived materials that may contain this compound. Further research is warranted to explore potential biological activities of the intact glycoside beyond its role as a cyanotoxin precursor.

References

The (R)-Lotaustralin Biosynthesis Pathway in Manihot esculenta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manihot esculenta, commonly known as cassava, is a vital staple crop for millions of people in tropical and subtropical regions.[1][2][3] However, its consumption can be hazardous due to the presence of the cyanogenic glucoside (R)-lotaustralin and its analogue, linamarin (B1675462).[4][5] These compounds can degrade to release toxic hydrogen cyanide.[5] Understanding the biosynthesis of this compound is crucial for developing strategies to reduce cassava's toxicity and for exploring its potential in drug development, given the diverse biological activities of cyanogenic glucosides. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Manihot esculenta, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Core Biosynthetic Pathway

The biosynthesis of this compound in cassava originates from the amino acid L-isoleucine and involves a series of enzymatic conversions primarily catalyzed by cytochrome P450 enzymes and a glucosyltransferase.[4][6] The pathway is closely linked to the biosynthesis of linamarin, which is derived from L-valine and is typically present in a much higher ratio (approximately 97:3 linamarin to lotaustralin).[4]

The key steps in the this compound biosynthesis pathway are:

  • Conversion of L-isoleucine to (Z)-2-methylbutanal oxime: This initial and rate-limiting step is catalyzed by the multifunctional cytochrome P450 enzymes, CYP79D1 and CYP79D2.[1][4][6] These enzymes exhibit dual specificity, also catalyzing the conversion of L-valine to (Z)-2-methylpropanal oxime for linamarin synthesis.[4]

  • Conversion of (Z)-2-methylbutanal oxime to 2-hydroxy-2-methylbutyronitrile (methyl ethyl ketone cyanohydrin): This step is catalyzed by the cytochrome P450 enzyme CYP71E7.[4][7] This enzyme facilitates the dehydration and subsequent C-hydroxylation of the oxime to form the corresponding cyanohydrin.[4][6]

  • Glucosylation of 2-hydroxy-2-methylbutyronitrile: The final step involves the glucosylation of the unstable cyanohydrin by a UDP-glucosyltransferase (UGT), resulting in the stable this compound molecule.[4][6][8] While the specific UGT has been described as putative, UGT85K5 has been identified as being involved in cyanogenic glucoside biosynthesis in cassava.[9][10]

The biosynthesis of these cyanogenic glucosides primarily occurs in the shoot apex of the cassava plant, from where they are transported to other parts, including the tubers.[4][11]

Quantitative Data

The following tables summarize the key quantitative data related to the this compound biosynthesis pathway in Manihot esculenta.

Table 1: Relative Abundance of Cyanogenic Glucosides in Manihot esculenta

Cyanogenic GlucosidePrecursor Amino AcidTypical Abundance RatioReference
LinamarinL-valine~97%[4]
This compoundL-isoleucine~3%[4]

Table 2: Kinetic Properties of CYP71E7 from Manihot esculenta

Substrate (Oxime derived from)Turnover Rate (min⁻¹)Apparent Michaelis Constant (KS) (µM)Reference
Isoleucine (for lotaustralin (B1675156) pathway)~17~0.9 (for 2-methylbutanal oxime)[4][7]
Valine (for linamarin pathway)~21Not Reported[4][7]
Tyrosine~8Not Reported[7]
Phenylalanine~1Not Reported[7]

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound biosynthesis.

Protocol 1: Quantification of Cyanogenic Glucosides by LC-MS

This protocol is based on the methodology described for analyzing cyanogenic glucoside content in cassava.[12]

Objective: To extract and quantify this compound and linamarin from cassava tissue.

Materials:

  • Cassava tissue (e.g., leaves, tubers)

  • 80% Methanol (B129727)

  • Water (LC-MS grade)

  • 0.45-µm filter

  • Agilent 1100 Series LC system (or equivalent)

  • Bruker Esquire 3000+ ion trap mass spectrometer (or equivalent)

  • XTerra MS C18 column (Waters; 3.5 µm, 2.1×100 mm) or equivalent

Procedure:

  • Immediately immerse a known weight of fresh plant material in boiling 80% methanol (e.g., 1 mL for 100 mg of tissue).

  • Boil the sample for 15 minutes to inactivate endogenous enzymes and extract the glucosides.

  • Transfer the methanol extract to a new tube.

  • Lyophilize the extract to dryness.

  • Resuspend the dried extract in a known volume of water (e.g., 200 µL).

  • Filter the resuspended sample through a 0.45-µm filter.

  • Inject the filtered sample into the LC-MS system.

  • Perform chromatographic separation using an appropriate gradient on a C18 column with a flow rate of 0.2 mL min⁻¹.

  • Detect and quantify the cyanogenic glucosides using the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization) and by comparing with known standards.

Protocol 2: In Situ PCR for Localization of Biosynthetic Gene Transcripts

This protocol is a generalized procedure based on the description of localizing CYP79D1 and CYP71E7 transcripts in cassava tissues.[4][11]

Objective: To visualize the cellular location of mRNA transcripts for genes involved in this compound biosynthesis.

Materials:

  • Fresh cassava tissue (e.g., young leaves, petioles)

  • Fixation solution (e.g., paraformaldehyde-based)

  • Embedding medium (e.g., paraffin (B1166041) wax)

  • Microtome

  • Gene-specific primers for the target transcript (e.g., CYP79D1/D2, CYP71E7)

  • Reverse transcriptase

  • PCR reagents including a labeled nucleotide (e.g., digoxigenin-dUTP)

  • Antibody against the label (e.g., anti-digoxigenin) conjugated to a reporter enzyme (e.g., alkaline phosphatase) or fluorophore (e.g., FITC)

  • Substrate for the reporter enzyme (if applicable)

  • Microscope

Procedure:

  • Fix fresh cassava tissue in a suitable fixation solution to preserve cellular structures and RNA.

  • Dehydrate the tissue through an ethanol (B145695) series and embed in paraffin wax.

  • Section the embedded tissue using a microtome to a thickness of approximately 80 µm.

  • Mount the sections on microscope slides.

  • Permeabilize the tissue sections to allow entry of reagents.

  • Perform an in situ reverse transcription reaction on the tissue section using gene-specific primers to synthesize cDNA from the target mRNA.

  • Perform in situ PCR using gene-specific primers and a labeled nucleotide to amplify the cDNA.

  • Detect the incorporated label using an antibody-reporter conjugate.

  • If using an enzyme-conjugated antibody, add the appropriate substrate to generate a colored precipitate at the site of transcript localization.

  • If using a fluorophore-conjugated antibody, visualize the signal using fluorescence microscopy.

  • Image the sections to determine the cellular and tissue-specific expression patterns of the target gene.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a general workflow for its analysis.

Lotaustralin_Biosynthesis_Pathway cluster_0 Biosynthesis of this compound L_Isoleucine L-Isoleucine Z_Oxime (Z)-2-Methylbutanal Oxime L_Isoleucine->Z_Oxime CYP79D1/D2 Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile Z_Oxime->Cyanohydrin CYP71E7 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT85K5 (putative)

Caption: The biosynthetic pathway of this compound in Manihot esculenta.

Experimental_Workflow cluster_workflow Workflow for Cyanogenic Glucoside Analysis start Cassava Tissue (Leaves/Tubers) extraction Extraction with Boiling 80% Methanol start->extraction lyophilization Lyophilization extraction->lyophilization resuspension Resuspension in Water lyophilization->resuspension filtration Filtration (0.45 µm) resuspension->filtration lcms LC-MS Analysis filtration->lcms quantification Quantification of This compound lcms->quantification

Caption: A generalized experimental workflow for the quantification of this compound.

References

An In-depth Technical Guide on the Discovery and Isolation of (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin (B1675156), a cyanogenic glucoside found in a variety of plant species, is a molecule of interest due to its role in plant defense and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, stereochemistry, and isolation of lotaustralin, with a specific focus on the (R)-epimer. It details the biosynthetic pathway, outlines experimental protocols for extraction and purification, and presents available quantitative and spectroscopic data. Furthermore, this guide addresses the natural occurrence of lotaustralin as a diastereomeric mixture and discusses the toxicological implications of its hydrolysis. Diagrams illustrating key pathways and workflows are provided to facilitate understanding.

Introduction

Lotaustralin, systematically named (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile, is a cyanogenic glucoside derived from the amino acid L-isoleucine.[1] It is found in various plants, including cassava (Manihot esculenta), lima bean (Phaseolus lunatus), white clover (Trifolium repens), and notably, roseroot (Rhodiola rosea).[1][2] Like other cyanogenic glycosides, lotaustralin serves as a chemical defense mechanism for plants.[3] Upon tissue damage, it is hydrolyzed by the enzyme linamarase, leading to the release of toxic hydrogen cyanide (HCN).[1] While often discussed as a single entity, research indicates that lotaustralin isolated from natural sources such as Rhodiola rosea exists as a mixture of two diastereomers at the C2 position of the aglycone.[4][5] This guide will address the biosynthesis of the presumed (R)-epimer, methods for its isolation, and the complexities arising from its stereochemistry.

Biosynthesis of Lotaustralin

The biosynthesis of lotaustralin is a multi-step enzymatic process that converts L-isoleucine into the final glycoside. This pathway is well-characterized in plants like cassava and involves enzymes from the cytochrome P450 superfamily and a UDP-glucosyltransferase.[6]

The key steps are:

  • Conversion of L-isoleucine to an oxime: The initial step is catalyzed by multifunctional cytochrome P450 enzymes, specifically CYP79D1 and CYP79D2 in cassava. These enzymes convert L-isoleucine to (Z)-2-methylbutanal oxime.[6]

  • Conversion of the oxime to a cyanohydrin: The oxime is then converted to 2-hydroxy-2-methylbutyronitrile (methyl ethyl ketone cyanohydrin) by another cytochrome P450 enzyme, CYP71E7 in cassava.[6]

  • Glucosylation: Finally, the unstable cyanohydrin is stabilized by glucosylation. A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the cyanohydrin, forming lotaustralin.[6]

The stereochemistry at the C2 position is determined during this biosynthetic process, though the precise enzymatic control leading to the (R)- or (S)-epimer is not fully elucidated in all plant species.

Lotaustralin Biosynthesis cluster_0 Biosynthetic Pathway amino_acid L-Isoleucine oxime (Z)-2-Methylbutanal Oxime amino_acid->oxime CYP79D1/D2 cyanohydrin 2-Hydroxy-2-methylbutyronitrile (Methyl Ethyl Ketone Cyanohydrin) oxime->cyanohydrin CYP71E7 lotaustralin (R)-Lotaustralin cyanohydrin->lotaustralin UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Isolation and Purification of Lotaustralin

The isolation of lotaustralin from plant material involves extraction, purification, and potentially, separation of diastereomers. The following protocols are based on methodologies reported for the extraction of cyanogenic glycosides from Rhodiola species and other plants.[6][7]

Experimental Protocol: Extraction

This protocol describes a general method for obtaining a crude extract enriched with lotaustralin from dried plant material (e.g., Rhodiola rosea roots).

  • Plant Material Preparation:

    • Dry the plant material (e.g., Rhodiola rosea roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material into a fine powder using a mill.

  • Solvent Extraction:

    • Method A (Methanol Extraction): Macerate 1 kg of the powdered plant material in methanol (B129727) (approx. 5 L) at room temperature for 24-48 hours with occasional stirring. Filter the mixture and repeat the extraction on the plant residue two more times. Combine the methanol filtrates.

    • Method B (Boiling Methanol): Extract a sample of powdered plant material (e.g., 100 g) with boiling 80% (v/v) aqueous methanol (3 x 300 mL), with each extraction lasting for 10-15 minutes. Filter and combine the extracts.

  • Concentration:

    • Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield a crude semi-solid extract.

Extraction Workflow start Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration end Crude Lotaustralin Extract concentration->end

Caption: General workflow for the extraction of Lotaustralin.

Experimental Protocol: Purification

Purification of lotaustralin from the crude extract typically involves column chromatography. As it exists as a diastereomeric mixture, further separation may be required.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane, followed by methanol in ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing lotaustralin.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For higher purity and potential separation of diastereomers, subject the enriched fractions to preparative HPLC.[8]

    • Column: A reversed-phase C18 column is commonly used for glycosides.

    • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water is a typical mobile phase.

    • Detection: UV detection (e.g., at 210 nm) can be used.

    • Collect fractions corresponding to the peaks of interest.

  • Crystallization:

    • Concentrate the purified fractions to dryness.

    • Attempt crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure, crystalline lotaustralin.

Data Presentation

Physicochemical Properties

The following table summarizes the known physicochemical properties of lotaustralin.

PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₆[9]
Molar Mass261.27 g/mol [9]
AppearanceColorless needles[9]
Melting Point139 °C[9]
IUPAC Name(2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile[9]
Quantitative Data from Extraction

The following data on lotaustralin content in Rhodiola species is adapted from studies using UPLC-MS/MS for quantification.

Plant SourceExtraction MethodLotaustralin Content (mg/100g of dry material)Reference
Rhodiola roseaHydroalcoholic (50% v/v Ethanol)up to 135.28[10]
Rhodiola kirilowiiAqueous74.79[10]
Spectroscopic Data

Expected ¹³C NMR Chemical Shift Ranges:

Carbon EnvironmentChemical Shift (ppm)
C≡N (Nitrile)118 - 122
C2 (Aglycone, attached to O and CN)~75
C1' (Anomeric Carbon of Glucose)100 - 105
C2'-C5' (Glucose Ring)65 - 80
C6' (Glucose CH₂OH)~62
Aglycone CH₃20 - 30
Aglycone CH₂CH₃25 - 35 (CH₂) / 8 - 12 (CH₃)

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in MS/MS would likely show a neutral loss of the glucose moiety (162.05 Da) and further fragmentation of the aglycone.

Stereochemistry

The aglycone of lotaustralin contains a stereocenter at the C2 position. While the IUPAC name specifies the (R)-configuration, experimental evidence from the isolation of lotaustralin from Rhodiola rosea indicates that it occurs naturally as a mixture of two diastereomers (epimers at C2).[4][5] The biosynthesis is initiated from L-isoleucine, which has (2S, 3S) stereochemistry. The stereochemical outcome of the subsequent enzymatic reactions determines the final configuration of the cyanohydrin center.

The separation of these diastereomers is challenging but can potentially be achieved using chiral chromatography or by derivatization to form other diastereomers that are more easily separable by standard chromatographic techniques.[8]

Biological Activity and Signaling

Direct signaling pathways involving lotaustralin as a signaling molecule have not been extensively reported. The primary biological effect is associated with its role in cyanogenesis, the release of hydrogen cyanide (HCN).

Cyanogenesis Pathway

Upon plant tissue damage, lotaustralin comes into contact with the enzyme linamarase, which is typically stored in a separate compartment. This initiates a two-step breakdown process:

  • Hydrolysis: Linamarase cleaves the β-glycosidic bond, releasing glucose and the unstable cyanohydrin, 2-hydroxy-2-methylbutyronitrile.

  • Decomposition: The cyanohydrin spontaneously or enzymatically (via hydroxynitrile lyase) decomposes to form methyl ethyl ketone and hydrogen cyanide.[11]

Cyanogenesis cluster_1 Toxic Hydrolysis Pathway lotaustralin Lotaustralin cyanohydrin 2-Hydroxy-2-methylbutyronitrile lotaustralin->cyanohydrin Linamarase glucose Glucose lotaustralin->glucose ketone Methyl Ethyl Ketone cyanohydrin->ketone Spontaneous or Hydroxynitrile Lyase hcn Hydrogen Cyanide (HCN) cyanohydrin->hcn

Caption: Enzymatic breakdown of Lotaustralin (Cyanogenesis).

Toxicological Effects

The toxicity of lotaustralin is primarily due to the release of HCN, a potent inhibitor of cellular respiration. HCN binds to the ferric iron in cytochrome c oxidase in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to rapid cellular hypoxia.[12]

The aglycone, methyl ethyl ketone, has known neurological effects at high concentrations, including irritation, dizziness, and headache.[13][14] The cyanohydrin itself has been shown to have insecticidal properties.[4][15]

Conclusion

The discovery and study of lotaustralin reveal a molecule with significant roles in plant chemical ecology and potential toxicological implications. While its biosynthesis from L-isoleucine is well-understood, its natural occurrence as a diastereomeric mixture complicates its isolation and characterization. The protocols outlined in this guide provide a framework for the extraction and purification of lotaustralin, though further development is needed for the efficient separation of its epimers. Future research should focus on obtaining detailed spectroscopic data for the pure diastereomers, elucidating the specific enzymatic controls of its stereochemistry, and exploring potential signaling roles beyond its function in cyanogenesis.

References

Co-occurrence, Biosynthesis, and Analysis of (R)-Lotaustralin and Linamarin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lotaustralin and linamarin (B1675462) are two closely related cyanogenic glucosides found co-occurring in a variety of plant species. Their presence is a key component of the plant's chemical defense system against herbivores. Upon tissue damage, these compounds are hydrolyzed by specific enzymes to release toxic hydrogen cyanide. Understanding the distribution, biosynthesis, and analytical methods for these compounds is crucial for research in plant biochemistry, toxicology, and the development of novel pharmaceuticals. This guide provides a comprehensive overview of the co-occurrence of this compound and linamarin, their biosynthesis, and detailed protocols for their quantification.

Co-occurrence and Quantitative Data

This compound and linamarin are biosynthetically derived from L-isoleucine and L-valine, respectively. Their relative abundance can vary significantly between plant species, tissues, and developmental stages. Below is a summary of their quantitative distribution in selected plant species.

Table 1: Quantitative Co-occurrence of this compound and Linamarin in Plant Tissues

Plant SpeciesTissueThis compound ContentLinamarin ContentRatio (Lotaustralin:Linamarin)Reference
Manihot esculenta (Cassava)All Parts~3% of total cyanogenic glucosides~97% of total cyanogenic glucosides3:97[1]
Lotus japonicusApical Leaves (18-day-old)Predominant~10-fold lower than lotaustralin (B1675156)~10:1[2]
Lotus japonicusStems (18-day-old)PresentPresent-[3][4]
Lotus japonicusFlowersPresentPresent-[3][4]
Lotus japonicusRootsAcyanogenicAcyanogenic-[3][4]
Lotus japonicusSeedsAcyanogenicAcyanogenic-[3][4]
Phaseolus lunatus (Lima Bean)FruitsPresentPresent-[5][6]
Trifolium repens (White Clover)LeavesPresentPresent-[7]
Rhodiola rosea (Roseroot)RootsPresent--[7]

Biosynthesis and Catabolism

The biosynthesis of this compound and linamarin follows a conserved pathway involving cytochrome P450 enzymes and a UDP-glucosyltransferase.[1][8] The catabolic pathway is initiated upon tissue disruption, leading to the release of hydrogen cyanide.

Biosynthetic Pathway

The biosynthesis starts with the conversion of L-isoleucine and L-valine to their corresponding aldoximes, catalyzed by cytochrome P450 enzymes of the CYP79 family.[2] These aldoximes are then converted to α-hydroxynitriles by another set of cytochrome P450 enzymes, belonging to the CYP71 family.[1] Finally, a UDP-glucosyltransferase catalyzes the glucosylation of the α-hydroxynitriles to form this compound and linamarin.[1]

Biosynthesis cluster_lotaustralin This compound Biosynthesis cluster_linamarin Linamarin Biosynthesis Ile L-Isoleucine Aldoxime_Ile Aldoxime Ile->Aldoxime_Ile CYP79 Hydroxynitrile_Ile α-Hydroxynitrile Aldoxime_Ile->Hydroxynitrile_Ile CYP71 Lotaustralin This compound Hydroxynitrile_Ile->Lotaustralin UGT Val L-Valine Aldoxime_Val Aldoxime Val->Aldoxime_Val CYP79 Hydroxynitrile_Val α-Hydroxynitrile Aldoxime_Val->Hydroxynitrile_Val CYP71 Linamarin Linamarin Hydroxynitrile_Val->Linamarin UGT

Biosynthetic pathway of this compound and linamarin.
Catabolic Pathway (Cyanogenesis)

When plant tissues are damaged, this compound and linamarin come into contact with the enzyme linamarase, a β-glucosidase.[7] Linamarase hydrolyzes the glucosidic bond, releasing glucose and the corresponding α-hydroxynitrile. The α-hydroxynitrile is unstable and spontaneously or enzymatically (via hydroxynitrile lyase) decomposes to release hydrogen cyanide and a ketone (2-butanone from lotaustralin or acetone (B3395972) from linamarin).

Catabolism cluster_lotaustralin_cat This compound Catabolism cluster_linamarin_cat Linamarin Catabolism Lotaustralin This compound Hydroxynitrile_Ile α-Hydroxynitrile Lotaustralin->Hydroxynitrile_Ile Linamarase Glucose_Ile Glucose Lotaustralin->Glucose_Ile HCN_Ile Hydrogen Cyanide Hydroxynitrile_Ile->HCN_Ile Butanone 2-Butanone Hydroxynitrile_Ile->Butanone Linamarin Linamarin Hydroxynitrile_Val α-Hydroxynitrile Linamarin->Hydroxynitrile_Val Linamarase Glucose_Val Glucose Linamarin->Glucose_Val HCN_Val Hydrogen Cyanide Hydroxynitrile_Val->HCN_Val Acetone Acetone Hydroxynitrile_Val->Acetone

Catabolic pathway of this compound and linamarin.

Experimental Protocols

Accurate quantification of this compound and linamarin is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Experimental Workflow

The general workflow for the analysis of cyanogenic glucosides involves sample preparation, extraction, chromatographic separation, and detection.

Workflow Sample Plant Material Homogenization Homogenization (Cryogenic) Sample->Homogenization Extraction Extraction (e.g., Methanol/Water/Formic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General experimental workflow for cyanogenic glucoside analysis.
Protocol 1: Extraction of Cyanogenic Glucosides

This protocol is a general guideline and may require optimization depending on the plant matrix.

  • Sample Preparation: Freeze the plant material in liquid nitrogen and grind to a fine powder to prevent enzymatic degradation.[9]

  • Extraction Solvent: Prepare an extraction solvent of methanol/water/formic acid (25/74/1, v/v/v).[9]

  • Extraction: Weigh approximately 1 g of the homogenized plant material and add 40 mL of the extraction solvent.[9]

  • Agitation: Mix on a rotary tumbler for 30 minutes.[9]

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.[9]

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute with 1% formic acid, and filter through a 0.22 µm syringe filter prior to analysis.[9]

Protocol 2: Quantification by HPLC-UV
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid), is typically used for separation.

  • Detection: UV detection is generally performed at around 210-220 nm.

  • Quantification: Create a calibration curve using certified standards of this compound and linamarin to quantify the compounds in the plant extracts.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the quantification of cyanogenic glucosides.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column is suitable.[1]

  • Mobile Phase: Similar to HPLC, a water/acetonitrile gradient is used. For example, a gradient program could be: 0 to 2 min, isocratic 65% B; 2 to 10 min, linear gradient 65% to 100% B; 10 to 12 min, isocratic 100% B; 12.1 to 18 min, isocratic 65% B (where A is 2% formic acid in water and B is methanol).[1]

  • Ionization: Electrospray ionization (ESI) in positive mode is often used.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. The specific precursor and product ion transitions for this compound and linamarin need to be determined using authentic standards.

  • Quantification: Use a matrix-matched calibration curve or an internal standard method for accurate quantification.[9]

Conclusion

The co-occurrence of this compound and linamarin is a widespread phenomenon in the plant kingdom, playing a vital role in chemical defense. Their biosynthesis is a well-defined pathway that offers targets for genetic modification to alter plant toxicity. The provided experimental protocols for HPLC and LC-MS/MS offer robust methods for the accurate quantification of these important secondary metabolites, enabling further research into their physiological roles and potential applications.

References

The Double-Edged Sword: Unveiling the Biological Role of (R)-Lotaustralin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, represents a sophisticated and potent chemical defense mechanism in a variety of plant species. This technical guide delves into the core aspects of its biological role, from its intricate biosynthesis and bioactivation to its function in deterring herbivores and inhibiting pathogens. This document provides a comprehensive overview for researchers and professionals in plant science and drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways.

Introduction to this compound and Cyanogenic Defense

This compound is a secondary metabolite found in numerous plants, including white clover (Trifolium repens), birdsfoot trefoil (Lotus japonicus), and cassava (Manihot esculenta)[1]. Like other cyanogenic glycosides, it is a phytoanticipin, a pre-formed defense compound stored in an inactive state within the plant cell, typically in the vacuole. Its defensive prowess lies in the rapid release of toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis[2]. This "cyanide bomb" is a highly effective deterrent against a wide range of generalist herbivores and can also exhibit inhibitory effects against microbial pathogens.

Biosynthesis of this compound: A Multi-Step Enzymatic Pathway

The biosynthesis of this compound is a multi-step process primarily occurring in the shoot apex and young leaves, involving enzymes from the cytochrome P450 monooxygenase (CYP) and UDP-glycosyltransferase (UGT) families[3]. The pathway originates from the proteinogenic amino acid L-isoleucine.

The key steps are as follows:

  • N-Hydroxylation of L-Isoleucine: The pathway is initiated by the conversion of L-isoleucine to N-hydroxy-L-isoleucine, a reaction catalyzed by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D3/D4 in Lotus japonicus)[4][5].

  • Conversion to Aldoxime and Nitrile: The N-hydroxy-L-isoleucine is subsequently converted to (Z)-2-methylbutanal oxime. This intermediate is then dehydrated to form 2-methylbutyronitrile (B96296).

  • α-Hydroxylation: A second cytochrome P450, belonging to the CYP71 family (e.g., CYP71E7 in cassava), catalyzes the α-hydroxylation of 2-methylbutyronitrile to form the unstable cyanohydrin, (R)-2-hydroxy-2-methylbutyronitrile[3][6].

  • Glycosylation: Finally, a UDP-glycosyltransferase (UGT) stabilizes the cyanohydrin by attaching a glucose molecule, forming this compound[3].

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lotaustralin_biosynthesis l_isoleucine L-Isoleucine n_hydroxy_iso N-Hydroxy-L-isoleucine l_isoleucine->n_hydroxy_iso CYP79D3/D4 aldoxime (Z)-2-Methylbutanal Oxime n_hydroxy_iso->aldoxime CYP79D3/D4 nitrile 2-Methylbutyronitrile aldoxime->nitrile CYP71E7 cyanohydrin (R)-2-Hydroxy-2-methylbutyronitrile (Cyanohydrin) nitrile->cyanohydrin CYP71E7 lotaustralin (B1675156) This compound cyanohydrin->lotaustralin UGT

Biosynthesis of this compound.

Bioactivation: The "Cyanide Bomb" Mechanism

The defensive power of this compound is unleashed through a two-step enzymatic process initiated by tissue disruption, such as that caused by a chewing herbivore.

  • Deglycosylation: When the plant tissue is damaged, this compound, stored in the vacuole, comes into contact with β-glucosidases (e.g., linamarase) located in the cell wall or other compartments. These enzymes cleave the glucose moiety, releasing the unstable cyanohydrin, (R)-2-hydroxy-2-methylbutyronitrile.

  • Cyanohydrin Dissociation: The cyanohydrin can then spontaneously dissociate, a process that is accelerated by hydroxynitrile lyase (HNL) enzymes, to yield hydrogen cyanide (HCN) and 2-butanone.

HCN is a potent respiratory inhibitor that is toxic to a wide range of organisms.

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lotaustralin_bioactivation lotaustralin This compound cyanohydrin (R)-2-Hydroxy-2-methylbutyronitrile lotaustralin->cyanohydrin β-glucosidase (e.g., Linamarase) glucose Glucose dummy1 cyanohydrin->dummy1 dummy2 cyanohydrin->dummy2 Hydroxynitrile Lyase (HNL) (accelerates) hcn Hydrogen Cyanide (HCN) butanone 2-Butanone dummy1->hcn dummy1->butanone dummy2->dummy1

Bioactivation of this compound.

Quantitative Data on this compound in Plant Tissues

The concentration of this compound varies significantly among plant species, tissues, and developmental stages. Generally, younger, more vulnerable tissues have higher concentrations, consistent with the optimal defense theory.

Plant SpeciesTissueThis compound Concentration (mg/kg dry weight)Reference
Trifolium repensLeaves (from EGS fields)Median of combined linamarin (B1675462) and lotaustralin: 497 (range 307–1786)[7]
Lotus japonicusYoung SeedlingsHighest cyanide potential[4][5]
Apical LeavesHigh cyanide potential[4][5]
Roots and SeedsAcyanogenic[4][5]
Manihot esculentaTubersUp to 1500 (combined linamarin and lotaustralin)[3]
Leaves (young)High concentration[3]

Biological Activity Against Herbivores and Pathogens

Organism TypeEffectMechanismRepresentative DataReference
Generalist Herbivores Feeding deterrence, reduced growth, mortalityBitter taste of the glycoside; toxicity of HCN (respiratory inhibition)Generalist herbivores tend to avoid cyanogenic plants.[8]
Specialist Herbivores Variable; some are adaptedDetoxification of HCN (e.g., via β-cyanoalanine synthase), sequestration of cyanogenic glycosides for their own defense.Spodoptera species show varying levels of tolerance.[9]
Fungal Pathogens Inhibition of mycelial growthToxicity of HCNMIC of HCN for various rhizobacteria is between 1 and 2 mM.[10]
Bacterial Pathogens Inhibition of growthToxicity of HCNHCN-producing bacteria can inhibit the growth of phytopathogenic fungi and bacteria.[10][11]

Experimental Protocols

Quantification of this compound and other Cyanogenic Glycosides

A common and accurate method for the quantification of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol Outline:

  • Sample Preparation:

    • Freeze-dry and grind plant tissue to a fine powder.

    • Extract a known weight of the powdered tissue with a solvent mixture, typically an ethanol:water solution (e.g., 90:10 v/v).

    • Sonication can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet solid debris.

    • The supernatant can be further purified using Solid Phase Extraction (SPE) if necessary.

  • UHPLC-MS/MS Analysis:

    • Inject the prepared extract into a UHPLC system equipped with a suitable column (e.g., C18).

    • Employ a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for this compound.

    • Use a standard curve prepared from a pure this compound standard for accurate quantification.

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experimental_workflow start Start: Plant Tissue Collection freeze_dry Freeze-drying and Grinding start->freeze_dry extraction Solvent Extraction (e.g., 90% Ethanol) freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) (Optional Purification) centrifugation->spe analysis UHPLC-MS/MS Analysis spe->analysis quantification Data Analysis and Quantification analysis->quantification end End: this compound Concentration quantification->end

Workflow for this compound Quantification.
Herbivore Feeding Bioassay

To assess the deterrent effect of this compound, a choice-test bioassay can be employed.

Protocol Outline:

  • Diet Preparation: Prepare an artificial diet suitable for the target herbivore. Divide the diet into two batches: a control diet and a treatment diet containing a known concentration of this compound.

  • Experimental Setup: In a petri dish or a similar arena, place equal amounts of the control and treatment diets.

  • Herbivore Introduction: Introduce a single herbivore (e.g., a larva of Spodoptera exigua) into the center of the arena.

  • Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, light cycle) for a specific duration (e.g., 24 hours).

  • Data Collection: After the incubation period, measure the amount of each diet consumed.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the amount of control diet consumed and T is the amount of treatment diet consumed.

Pathogen Growth Inhibition Assay

The inhibitory effect of HCN released from this compound on fungal pathogens can be assessed using a sealed plate assay.

Protocol Outline:

  • Pathogen Culture: Culture the target fungal pathogen (e.g., Rhizoctonia solani) on a suitable agar (B569324) medium in a petri dish.

  • HCN Generation: In a separate, smaller container within the sealed environment (e.g., a small vial placed inside the petri dish), introduce a system that will generate HCN. This can be achieved by reacting a known amount of this compound with a β-glucosidase solution.

  • Sealed Incubation: Seal the petri dish containing the fungal culture and the HCN-generating vial.

  • Control: Prepare a control plate with the fungal culture and a vial containing only the buffer solution without the reactants.

  • Incubation and Measurement: Incubate both the treatment and control plates under optimal growth conditions for the fungus. Measure the radial growth of the fungal colony at regular intervals.

  • Calculation of Inhibition: Calculate the percentage of growth inhibition in the treatment plate compared to the control.

Signaling Pathways in Plant Defense Triggered by Cyanogenesis

Herbivore feeding not only triggers the release of HCN but also initiates a cascade of downstream signaling events within the plant, leading to the activation of further defenses. While the specific signaling pathways directly activated by the products of this compound bioactivation are an area of ongoing research, it is hypothesized that the initial damage and subsequent chemical changes are perceived by the plant, leading to the activation of signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA), which in turn regulate the expression of defense-related genes.

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defense_signaling herbivore Herbivore Feeding damage Tissue Damage herbivore->damage bioactivation This compound Bioactivation damage->bioactivation damps DAMPs (Damage-Associated Molecular Patterns) damage->damps hcn HCN Release bioactivation->hcn butanone 2-Butanone Release bioactivation->butanone signaling Signal Transduction Cascade (Ca2+, ROS, MAPKs) damps->signaling hormones Phytohormone Synthesis (JA, SA) signaling->hormones gene_expression Defense Gene Expression hormones->gene_expression defense_response Systemic Defense Response gene_expression->defense_response

Putative Defense Signaling Pathway.

Conclusion and Future Perspectives

This compound is a key player in the chemical defense arsenal (B13267) of many plant species. Its biosynthesis from L-isoleucine and its rapid bioactivation to release hydrogen cyanide provide an effective deterrent against herbivores and pathogens. The quantitative variation of this compound in different plant tissues reflects a strategic allocation of defensive resources. The experimental protocols outlined in this guide provide a framework for the accurate quantification and functional analysis of this important secondary metabolite.

Future research should focus on elucidating the specific signaling pathways triggered by the bioactivation of this compound and its breakdown products. A deeper understanding of the genetic regulation of its biosynthesis could open avenues for engineering crop plants with enhanced resistance to pests and diseases. Furthermore, exploring the potential of this compound and its derivatives in the development of novel biopesticides and pharmaceuticals presents an exciting frontier for drug development professionals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Lotaustralin

This technical guide provides a comprehensive overview of this compound, a cyanogenic glucoside of interest in toxicology, plant biochemistry, and food safety. This document details its chemical properties, biological significance, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is a cyanogenic glucoside found in a variety of plant species, including cassava (Manihot esculenta), lima bean (Phaseolus lunatus), and roseroot (Rhodiola rosea)[1][2][3]. Structurally, it is the glucoside of methyl ethyl ketone cyanohydrin[1]. Its primary biological function is as a defense compound; upon tissue damage, it undergoes enzymatic hydrolysis to release toxic hydrogen cyanide[1][4].

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 534-67-8[4][5][6][7]
Molecular Formula C₁₁H₁₉NO₆[4][5][6][8]
Molecular Weight 261.27 g/mol [4][5][6][8]
Appearance Colorless needles or solid powder[1][6][9]
Melting Point 139 °C (282 °F; 412 K)[1]
Density 1.36 g/cm³[1][3]
Solubility Good in Water and Ethyl Acetate; Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[1][6][9]
SMILES CC--INVALID-LINK--(C#N)O[C@H]1--INVALID-LINK--CO)O)O)O[1][6]
InChI Key WEWBWVMTOYUPHH-GXUZYPEDSA-N[6]

Biological Significance: The Cyanogenesis Pathway

This compound is classified as a phytoanticipin, a pre-formed defense compound[10]. In intact plant tissue, this compound and its hydrolytic enzyme, a β-glucosidase (like linamarase), are stored in separate compartments[11]. When the tissue is disrupted by herbivores or mechanical damage, the enzyme and substrate mix, initiating the bioactivation pathway known as cyanogenesis.

This process involves two main steps:

  • Enzymatic Hydrolysis : A β-glucosidase cleaves the β-glucosidic bond, releasing glucose and an unstable α-hydroxynitrile (aglycone)[12].

  • Decomposition : The resulting α-hydroxynitrile, 2-hydroxy-2-methylbutyronitrile, spontaneously or enzymatically decomposes to form a ketone (methyl ethyl ketone) and highly toxic hydrogen cyanide (HCN)[8][11][12].

This rapid release of HCN acts as a potent deterrent to herbivores and pathogens[13]. Dietary exposure to improperly processed plants containing lotaustralin (B1675156), such as cassava, can lead to cyanide poisoning[8][14][15].

Lotaustralin_Pathway Lotaustralin This compound Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile (Unstable Intermediate) Lotaustralin->Cyanohydrin Hydrolysis Enzyme β-Glucosidase (e.g., Linamarase) Enzyme->Lotaustralin Tissue_Damage Tissue Disruption Tissue_Damage->Enzyme Releases Glucose D-Glucose Cyanohydrin->Glucose + Decomposition Spontaneous or Enzymatic Decomposition Cyanohydrin->Decomposition MEK Methyl Ethyl Ketone Decomposition->MEK + HCN Hydrogen Cyanide (HCN) (Toxic) Decomposition->HCN

Bioactivation pathway of this compound (Cyanogenesis).

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound and its metabolic products, tailored for a research setting.

Supercritical Fluid Extraction (SFE) from Rhodiola rosea

This protocol is adapted from a method for extracting lotaustralin from the roots of Rhodiola rosea using supercritical CO₂ with a modifier[9].

Objective: To efficiently extract this compound from a dried plant matrix.

Instrumentation:

  • Supercritical Fluid Extractor system

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Sample Preparation: Dry the roots of Rhodiola rosea and grind them into a fine powder.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Modifier: Methanol (88%)

    • Temperature: 65 °C

    • Pressure: 316 bar

    • Modifier Flow Rate: 0.4 mL/min

    • Dynamic Extraction Time: 90 minutes

  • Extraction Process:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the target pressure.

    • Heat the vessel to the specified temperature.

    • Introduce the methanol modifier at the defined flow rate.

    • Maintain the dynamic extraction for 90 minutes, collecting the extract downstream.

  • Post-Extraction: Evaporate the solvent (methanol and dissolved CO₂) from the collected fraction to yield the crude extract containing lotaustralin.

  • Quantification: Analyze the extract using HPLC to identify and quantify the yield of lotaustralin against a reference standard[9].

Analysis of Cyanogenesis Products by LC-MS

This protocol describes a sensitive method for detecting the ketone products of lotaustralin breakdown, which serves as an indirect measure of cyanogenesis[11].

Objective: To detect and quantify the ketone (2-butanone) released during the enzymatic hydrolysis of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Vortex mixer and centrifuge

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the plant extract or purified this compound in a suitable buffer.

    • Initiate the reaction by adding the appropriate β-glucosidase (e.g., linamarase).

    • Incubate the reaction under controlled temperature and time conditions.

  • Derivatization of Ketone Product:

    • Stop the enzymatic reaction.

    • Add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to the reaction mixture. This reagent reacts with the ketone (2-butanone) to form a stable 2,4-dinitrophenylhydrazone derivative.

    • Allow the derivatization reaction to proceed to completion.

  • Sample Preparation for LC-MS:

    • Extract the 2,4-dinitrophenylhydrazone derivative from the aqueous reaction mixture using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the derivative using a suitable C18 column and a gradient elution profile.

    • Detect the derivatized ketone using mass spectrometry, monitoring for its specific mass-to-charge ratio (m/z). This method allows for the detection of picomolar amounts of the ketone, offering high sensitivity[11].

  • Quantification: Create a calibration curve using known concentrations of the 2-butanone-DNPH derivative to quantify the amount of ketone produced in the enzymatic reaction.

References

The Role of (R)-Lotaustralin in Lotus japonicus Cyanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis, catabolism, and regulation of the cyanogenic glucoside (R)-lotaustralin in the model legume Lotus japonicus. Cyanogenesis, the release of hydrogen cyanide (HCN) upon tissue damage, serves as a potent defense mechanism against herbivores. This compound, derived from L-isoleucine, is the principal cyanogenic glucoside responsible for this trait in L. japonicus. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for analysis, and illustrates the regulatory signaling cascades involved.

Biosynthesis of this compound

The biosynthesis of this compound from the amino acid L-isoleucine is a three-step pathway catalyzed by enzymes encoded by a co-localized gene cluster on chromosome 3.[1][2] This genomic clustering suggests a coordinated regulation and evolution of the pathway.[2] The process involves two cytochrome P450 monooxygenases (P450s) and a UDP-glucosyltransferase (UGT).[2][3]

The key enzymes in the pathway are:

  • CYP79D3/CYP79D4: These P450 enzymes catalyze the first and rate-limiting step, the conversion of L-isoleucine to (E)-2-methylbutanal oxime.[4][5] CYP79D3 is expressed exclusively in the aerial parts of the plant, while CYP79D4 is found in the roots.[4][5]

  • CYP736A2: This second P450 enzyme is responsible for converting the aldoxime intermediate into the unstable α-hydroxynitrile (cyanohydrin), 2-hydroxy-2-methylbutyronitrile.[1][2]

  • UGT85K3: A soluble UDP-glucosyltransferase that stabilizes the cyanohydrin by glycosylation, forming the final product, this compound.[1][2]

The entire biosynthetic pathway is channeled, likely through the formation of a metabolon by the membrane-bound P450 enzymes, to ensure efficient conversion of the reactive and toxic intermediates.

Lotaustralin_Biosynthesis cluster_pathway Lotaustralin (B1675156) Biosynthesis Pathway Ile L-Isoleucine Oxime E/Z-2-Methylbutanal Oxime Ile->Oxime CYP79D3 (Shoots) CYP79D4 (Roots) Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile (α-Hydroxynitrile) Oxime->Cyanohydrin CYP736A2 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT85K3

Caption: Biosynthetic pathway of this compound in Lotus japonicus.

Quantitative Data

Enzyme Kinetics

The substrate specificity of the initial enzymes in the pathway, CYP79D3 and CYP79D4, dictates the prevalence of lotaustralin over linamarin (B1675462) (derived from L-valine). Both enzymes exhibit a significantly higher catalytic efficiency for L-isoleucine.[4][6]

EnzymeSubstrateKm (mM)Vmax (pmol min-1 mg-1 protein)Catalytic Efficiency (Vmax/Km)Reference
CYP79D3L-Isoleucine1.8 ± 0.6220 ± 50122[4]
L-Valine2.6 ± 0.550 ± 619[4]
CYP79D4L-Isoleucine0.70 ± 0.8120 ± 6171[4]
L-Valine1.7 ± 0.444 ± 526[4]

Table 1: Kinetic parameters of recombinantly expressed CYP79D3 and CYP79D4 from L. japonicus.

Lotaustralin Concentration in Tissues

The concentration of cyanogenic glucosides, measured as cyanide potential, varies significantly with tissue type and developmental stage. The highest concentrations are found in young, actively growing tissues, which is consistent with a primary role in defense against herbivory.[4][6][7] Lotaustralin is the predominant cyanogenic glucoside, typically found at levels approximately 10 times higher than linamarin in aerial tissues.[4]

Plant Tissue / AgeCyanide Potential (nmol HCN / mg FW)Reference
4-day-old Seedling~10.0[6]
53-day-old Apical Leaf~8.0[4]
53-day-old Mature Leaf~4.0[4]
53-day-old Stem~2.5[4]
Flower~7.5[4]
RootsNot detectable[4][6]
Dry SeedsNot detectable[4][6]

Table 2: Cyanide potential in various tissues and developmental stages of L. japonicus.

Catabolism and HCN Release (Cyanogenesis)

In intact plant tissue, this compound is stored in the vacuole, physically separated from the catabolic enzymes located in the cytosol and apoplast.[1] When the tissue is damaged (e.g., by an herbivore), this compartmentalization is disrupted, initiating the cyanogenesis cascade.

  • Hydrolysis: A specific β-glucosidase (BGD) cleaves the glucose moiety from lotaustralin. In leaves, BGD2 is the primary enzyme responsible for this step, while BGD3 is specifically expressed in flowers.[8][9]

  • Decomposition: The resulting α-hydroxynitrile is unstable and spontaneously or enzymatically (via a hydroxynitrile lyase) decomposes to release toxic hydrogen cyanide (HCN) and 2-butanone.[1]

Cyanogenesis_Pathway cluster_catabolism Cyanogenesis: Lotaustralin Catabolism Lotaustralin This compound Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile Lotaustralin->Cyanohydrin BGD2 (Leaves) BGD3 (Flowers) + H₂O Products Hydrogen Cyanide (HCN) + 2-Butanone Cyanohydrin->Products Spontaneous or α-hydroxynitrile lyase Regulation_Pathway cluster_regulation Regulation of Lotaustralin Biosynthesis Herbivory Insect Herbivory JA Jasmonic Acid (JA) Synthesis Herbivory->JA JAZ JAZ Repressor JA->JAZ promotes degradation bHLH LjbHLH7 (bHLH TF) JAZ->bHLH CYP79D3 CYP79D3 Gene Expression bHLH->CYP79D3 activates Lotaustralin Lotaustralin Production CYP79D3->Lotaustralin LCMS_Workflow Start 1. Sample Collection (e.g., 100 mg fresh tissue) Homogenize 2. Homogenization (e.g., in liquid nitrogen) Start->Homogenize Extract 3. Extraction (Methanol/Water/Formic Acid) Homogenize->Extract Centrifuge 4. Centrifugation (to pellet debris) Extract->Centrifuge Dilute 5. Dilution & Filtration (Dilute supernatant, filter) Centrifuge->Dilute Inject 6. LC-MS/MS Analysis Dilute->Inject Quantify 7. Data Analysis (Quantification against standard curve) Inject->Quantify

References

The Dual-Edged Sword: A Technical Guide to the Function of Cyanogenic Glucosides in Trifolium repens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PULAWY, Poland – In the intricate world of plant-herbivore interactions and adaptive evolution, the humble white clover (Trifolium repens L.) stands out as a classic model system. Its sophisticated chemical defense mechanism, known as cyanogenesis, has been the subject of extensive research for over a century. This guide provides an in-depth technical overview of the multifaceted functions of cyanogenic glucosides in Trifolium repens, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will delve into the genetic and biochemical underpinnings of this trait, its primary role in anti-herbivore defense, its implications in abiotic stress tolerance, and the experimental methodologies used to study it.

The Biochemical Basis of Cyanogenesis

Cyanogenesis in Trifolium repens is a two-component system, relying on the spatial separation of cyanogenic glucosides and a hydrolytic enzyme within the plant's tissues to prevent autotoxicity.[1][2][3] When tissue is damaged, for instance by a chewing herbivore, the components mix, initiating a rapid chemical reaction that releases toxic hydrogen cyanide (HCN).[1][4][5]

  • Cyanogenic Glucosides: The primary cyanogenic glucosides in white clover are linamarin (B1675462) and lotaustralin (B1675156) .[2][6][7] These compounds are derived from the amino acids L-valine and L-isoleucine, respectively.[8][9] They are stored in the vacuoles of photosynthetic tissue.[3][4]

  • Hydrolytic Enzyme: The corresponding β-glucosidase is linamarase , which is typically located in the cell wall.[1][3][4]

  • The Reaction: Upon cell rupture, linamarase cleaves the glucose molecule from the cyanogenic glucosides.[2][6] The resulting cyanohydrins are unstable and spontaneously or enzymatically decompose to release hydrogen cyanide (HCN) and a corresponding ketone or aldehyde.[10] HCN is a potent inhibitor of cellular respiration, acting as a powerful deterrent to a wide range of herbivores.[2]

Genetic Control: The Ac/Li Polymorphism

The ability of a white clover plant to produce cyanide is a classic example of a genetic polymorphism controlled by two independent Mendelian genes: Ac/ac and Li/li.[1][11][12]

  • Ac/ac Locus: This locus controls the synthesis of the cyanogenic glucosides, linamarin and lotaustralin.[1][2] The dominant allele, Ac, is necessary for their production. Molecular studies have identified the Ac locus as corresponding to a gene encoding a cytochrome P450, CYP79D15 , which catalyzes the first step in the biosynthetic pathway.[1][3] Plants homozygous for the recessive allele ( ac/ac ) lack this gene and cannot produce the glucosides.[1][4]

  • Li/li Locus: This independently segregating locus governs the presence of the hydrolytic enzyme, linamarase.[1][2][12] The dominant Li allele results in the production of a functional linamarase, while the homozygous recessive genotype (li/li) is characterized by the absence of the enzyme, often due to the deletion of the Li gene.[12]

The interaction between these two genes results in four possible cyanotypes, only one of which is cyanogenic:

  • AcLi: Produces both glucosides and the enzyme; cyanogenic.

  • Acli: Produces glucosides but no enzyme; acyanogenic.

  • acLi: Produces the enzyme but no glucosides; acyanogenic.

  • acli: Produces neither component; acyanogenic.

Primary Function: Anti-Herbivore Defense

The principal adaptive function of cyanogenesis is to deter feeding by herbivores. Cyanogenic plants are frequently and strongly favored in environments with high herbivore pressure, particularly from generalist feeders like slugs, snails, and some insects, which are repelled by the release of HCN.[1][2] The bitterness of the glucosides themselves can also act as a feeding deterrent.[2]

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Herbivore_Defense_Pathway cluster_damage Process cluster_reaction Cyanogenesis Reaction cluster_effect Effect on Herbivore Glucosides Cyanogenic Glucosides (Linamarin, Lotaustralin) (in Vacuole) Mixing Components Mix Linamarase Linamarase (in Cell Wall) Damage Tissue Damage (Herbivory) Damage->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis HCN HCN Release Hydrolysis->HCN Deterrence Feeding Deterrence / Toxicity HCN->Deterrence

Caption: Logical workflow of cyanogenesis as a defense mechanism.

Secondary Functions and Ecological Trade-Offs

Beyond defense, cyanogenic glucosides are implicated in a range of physiological processes and ecological adaptations.

  • Abiotic Stress Tolerance: There is growing evidence that these compounds play a role in mitigating abiotic stress.[13] For example, increased soil salinity can lead to a significant upregulation of the cyanogenic potential (HCNp) in white clover, enhancing its resistance to herbivores under stressful conditions.[2] The production of cyanogenic glucosides may also help in osmoregulation and mitigating oxidative stress.[2][13] However, in colder climates, cyanogenic plants may be selected against, as frost-induced cell damage could lead to autotoxicity.[3][5]

  • Nitrogen Storage: As nitrogenous compounds, cyanogenic glucosides can serve as a way to store nitrogen, which can be remobilized for growth when needed.[2]

  • Adaptive Clines: The frequency of cyanogenic plants in natural populations often follows a geographical cline, with a higher proportion of cyanogenic individuals found in warmer, moister climates where herbivore pressure is typically greater.[11][14] This clinal variation is a textbook example of local adaptation driven by environmental factors.[14]

  • Fitness Costs: The production of these defense compounds is energetically expensive.[8] In herbivore-free or resource-limited environments, acyanogenic plants may have a competitive advantage due to the allocation of resources towards growth and reproduction rather than defense.[8] This trade-off is a key factor in maintaining the polymorphism within populations.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Trifolium repens cyanogenesis.

Table 1: Effect of Soil Salinity on Cyanogenic Potential (HCNp) and Herbivory Data synthesized from Ballhorn & Elias (2014)[2]

Salinity Level (dS m⁻¹)Mean HCNp (µmol HCN g⁻¹ f. wt)Mean Leaf Area Consumed by Deroceras reticulatum (slug) (%)Mean Leaf Area Consumed by Hypera punctata (weevil) (%)
0.5 (Control)~2.5~35~28
1.8~3.0~30~25
2.6~3.8~22~18
3.4~4.5~15~12
3.9~5.2~8~5

Table 2: Effect of Temperature on HCN Production Rate Data from Kooyers et al. (2023)[15]

Temperature (°C)Relative HCN Production Rate (%)
15100
25187

Experimental Protocols

Protocol for Quantification of Cyanogenic Potential (HCNp)

This method determines the total amount of potential HCN that can be released from plant tissue.

Principle: Cyanogenic glucosides in homogenized plant tissue are fully hydrolyzed by adding excess exogenous β-glucosidase. The released HCN is trapped and quantified spectrophotometrically.[2]

Materials:

  • Fresh T. repens leaf tissue

  • Phosphate (B84403) buffer (67 mmol L⁻¹, pH 6.4)

  • External β-glucosidase solution (e.g., isolated from lima bean)[2]

  • Spectroquant® cyanide test kit (or similar colorimetric assay)

  • Spectrophotometer

  • Homogenizer, centrifuge, test tubes

Procedure:

  • Sample Preparation: Weigh a precise amount of fresh leaf material (e.g., 100 mg).

  • Homogenization: Homogenize the tissue in a 4-fold volume of cold phosphate buffer.

  • Enzymatic Hydrolysis: Transfer the homogenate to a sealed test tube. Add an excess of β-glucosidase solution (e.g., 100 µL, 20 nkat) to ensure complete degradation of all cyanogenic precursors.[2]

  • Incubation: Incubate the mixture for a sufficient time (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C) to allow the reaction to complete.

  • HCN Quantification: Following the manufacturer's instructions for the cyanide test kit, add the necessary reagents to the reaction mixture. This typically involves a color-forming reaction.

  • Measurement: Measure the absorbance of the resulting solution at the specified wavelength (e.g., 585 nm) using a spectrophotometer.[2]

  • Calculation: Calculate the concentration of HCN based on a standard curve, and express the result as µmol HCN per gram of fresh weight (µmol HCN g⁻¹ f. wt).

Protocol for Herbivore Preference Assay (Cafeteria-Style)

This experiment assesses the deterrent effect of cyanogenesis on herbivores.

Principle: A generalist herbivore is presented with a choice between cyanogenic and acyanogenic plant material, and the amount of tissue consumed from each is measured.[2]

Materials:

  • Cyanogenic (AcLi) and acyanogenic (e.g., acli) T. repens plants, ideally clonal replicates to control for other genetic differences.

  • Generalist herbivores (e.g., grey garden slug, Deroceras reticulatum).[2]

  • Petri dishes or larger enclosures with a moist substrate (e.g., filter paper).

  • Leaf material (e.g., freshly detached leaves or leaf discs of a standard size).

  • Digital scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Acclimation: Starve herbivores for a period (e.g., 24 hours) before the trial to standardize hunger levels.

  • Experimental Setup: In each petri dish, place one leaf (or leaf disc) from a cyanogenic plant and one from an acyanogenic plant, positioned equidistant from the center.

  • Introduction of Herbivore: Introduce one herbivore into the center of each dish.

  • Incubation: Allow the herbivore to feed for a set period (e.g., 12-24 hours) in a controlled environment (temperature, light).

  • Data Collection: After the feeding period, remove the remaining leaf material.

  • Quantification of Consumption: Scan the leaves alongside a scale reference. Use image analysis software to measure the initial area and the area remaining for each leaf, and calculate the total area consumed.

  • Analysis: Use appropriate statistical tests (e.g., a paired t-test or Wilcoxon signed-rank test) to determine if there is a significant difference in the amount of cyanogenic versus acyanogenic tissue consumed.

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Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Select Cyanogenic (AcLi) & Acyanogenic (acli) Plants P2 Prepare Leaf Discs (Standard Size) P1->P2 E1 Place one disc of each type in Petri dish P2->E1 P3 Starve Herbivores (e.g., 24h) E2 Introduce one herbivore to center P3->E2 E1->E2 E3 Incubate for set time (e.g., 24h) E2->E3 A1 Remove and Scan Remaining Leaf Discs E3->A1 A2 Measure Area Consumed (Image Analysis Software) A1->A2 A3 Statistical Analysis (e.g., Paired t-test) A2->A3

Caption: Workflow for a cafeteria-style herbivore preference assay.

Biosynthesis and Signaling Pathway

The biosynthesis of linamarin and lotaustralin from their precursor amino acids is a multi-step process catalyzed by membrane-bound cytochrome P450s and a soluble glycosyltransferase.

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Biosynthesis_Pathway cluster_pathway Cyanogenic Glucoside Biosynthesis AA L-Valine / L-Isoleucine CYP79D15 CYP79D15 (Ac) AA->CYP79D15 Oxime (Z)-Oximes CYP71E7 CYP71E7-like Oxime->CYP71E7 Cyanohydrin Cyanohydrins UGT UGT Cyanohydrin->UGT CG Linamarin / Lotaustralin CYP79D15->Oxime CYP71E7->Cyanohydrin UGT->CG

Caption: Simplified biosynthesis pathway of cyanogenic glucosides in T. repens.

Conclusion

Cyanogenic glucosides in Trifolium repens serve as a potent and well-characterized defense against herbivores, a function that has driven adaptive evolution across diverse climates. However, their role extends beyond simple toxicity, with emerging evidence pointing to significant functions in abiotic stress tolerance and nitrogen metabolism. The genetic simplicity of the Ac/Li polymorphism, coupled with its clear ecological consequences, ensures that white clover will remain an invaluable model system for studying the evolution of chemical defenses, the costs and benefits of adaptation, and the complex interplay between plants and their environment. Future research, leveraging genomic tools, will further unravel the regulatory networks controlling cyanogenesis and its full suite of functions in plant survival and fitness.

References

(R)-Lotaustralin in Rhodiola rosea Roots: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiola rosea, commonly known as golden root or arctic root, is a perennial flowering plant that has been utilized for centuries in traditional medicine across Europe and Asia. Its roots are a rich source of a wide array of bioactive compounds, to which its adaptogenic, anti-fatigue, and neuroprotective properties are attributed.[1][2] Among the approximately 140 compounds isolated from the roots and rhizomes of R. rosea are cyanogenic glycosides, including (R)-Lotaustralin.[1][2][3][4][5]

Lotaustralin (B1675156) is a cyanogenic glucoside that can release hydrogen cyanide upon enzymatic hydrolysis.[6][7] While potentially toxic at high concentrations, the presence of such compounds in medicinal plants warrants thorough investigation to understand their pharmacological profile and ensure the safety and efficacy of R. rosea preparations. This technical guide provides an in-depth overview of the presence of this compound in Rhodiola rosea roots, including quantitative data and detailed experimental protocols for its analysis.

Quantitative Data

The concentration of lotaustralin in Rhodiola rosea roots and its extracts has been quantified, demonstrating variability depending on the preparation method. A study comparing R. rosea with R. kirilowii found that R. rosea roots are a richer source of lotaustralin.[6] The quantitative findings are summarized in the table below.

Sample TypeConcentration of Lotaustralin (mg/100g of dry powdered material)Reference
Rhodiola rosea Roots10.880[6]
Hydroalcoholic Extract of R. rosea135.276[6][8]
Aqueous Extract of R. kirilowii74.791[6]
Rhodiola kirilowii Roots3.226[6]

Experimental Protocols

The following section details the methodology for the determination of lotaustralin in Rhodiola species, as described in the cited literature.[6]

Sample Preparation: Extraction
  • Aqueous Extraction: 1.0 g of powdered plant material is extracted with 100.0 mL of boiling water for 30 minutes. The extract is then cooled and filtered.

  • Hydroalcoholic Extraction: 1.0 g of powdered plant material is extracted with 100.0 mL of 50% (v/v) ethanol (B145695) at the boiling point of the solvent for 30 minutes. The extract is subsequently cooled and filtered.

Quantitative Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The determination of lotaustralin content is performed using a UPLC-MS/MS system.[6]

  • Instrumentation: Waters UPLC-MS/MS system.[6]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters).[6]

  • Mobile Phase: Isocratic elution with 80% water (Phase B) and 20% methanol (B129727) (Phase A).[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temperature: 24°C.[6]

  • Ion Source: Electrospray Ionization (ESI) in negative mode.[6][8]

  • Ion Source Temperature: 100°C.[6]

  • Desolvation Temperature: 300°C.[6]

  • Gas Flow Rates:

    • Desolvation Gas: 700 L/h.[6]

    • Cone Gas: 10 L/h.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The fragmentation of the parent ion [M-H]⁻ is monitored.[6] For lotaustralin, the mass transition monitored is m/z 260→161 Da.[8]

Visualizations

Workflow for Lotaustralin Quantification

The following diagram illustrates the experimental workflow for the extraction and quantification of lotaustralin from Rhodiola rosea roots.

Lotaustralin_Quantification_Workflow start Start: Rhodiola rosea Root Powder extraction Extraction start->extraction aqueous Aqueous Extraction (Boiling Water) extraction->aqueous Method 1 hydroalcoholic Hydroalcoholic Extraction (50% Ethanol) extraction->hydroalcoholic Method 2 filtration Filtration aqueous->filtration hydroalcoholic->filtration aqueous_filtrate Aqueous Extract Filtrate filtration->aqueous_filtrate hydro_filtrate Hydroalcoholic Extract Filtrate filtration->hydro_filtrate analysis UPLC-MS/MS Analysis aqueous_filtrate->analysis hydro_filtrate->analysis quantification Quantification of Lotaustralin analysis->quantification end End: Concentration Data quantification->end

Caption: Workflow for Lotaustralin Quantification in R. rosea.

Biosynthetic Origin of Lotaustralin

Lotaustralin, a cyanogenic glycoside, is synthesized from the amino acid isoleucine.[6] This biosynthetic relationship is depicted in the diagram below.

Lotaustralin_Biosynthesis isoleucine Isoleucine intermediate Intermediate Steps (e.g., oxidation, glycosylation) isoleucine->intermediate lotaustralin This compound intermediate->lotaustralin

Caption: Biosynthetic precursor of this compound.

Conclusion

This compound is a confirmed constituent of Rhodiola rosea roots. The concentration of this cyanogenic glycoside is significantly higher in hydroalcoholic extracts compared to the raw plant material. The provided UPLC-MS/MS methodology offers a robust and sensitive approach for the accurate quantification of lotaustralin in various R. rosea preparations. For researchers and professionals in drug development, understanding the content of such compounds is crucial for the standardization, quality control, and safety assessment of Rhodiola rosea-based products. Further research into the specific biological activities of lotaustralin at the concentrations found in R. rosea may provide a more complete understanding of the plant's overall pharmacological profile.

References

The Genetic Architecture of (R)-Lotaustralin Production in Cassava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and biochemical basis of (R)-lotaustralin production in cassava (Manihot esculenta Crantz). Cassava, a vital staple crop, synthesizes the cyanogenic glucosides linamarin (B1675462) and this compound, which serve as defense compounds but also pose a food safety challenge due to the release of toxic hydrogen cyanide upon tissue disruption. This document details the biosynthetic pathway, the key enzymes and genes involved, quantitative data on cyanogenic glucoside content, and detailed experimental protocols relevant to the study of lotaustralin (B1675156) metabolism. The information presented is intended to support research efforts in cassava improvement, metabolic engineering, and the development of novel therapeutics.

Introduction

Cassava is a primary source of calories for millions of people in tropical and subtropical regions. Its resilience to challenging agricultural conditions makes it a crucial crop for food security. However, the presence of the cyanogenic glucosides linamarin and this compound necessitates careful processing to mitigate the risk of cyanide poisoning. These compounds, derived from the amino acids L-valine and L-isoleucine respectively, are integral to the plant's defense against herbivores and pathogens. Understanding the genetic underpinnings of their biosynthesis is paramount for developing cassava varieties with reduced toxicity while potentially retaining desirable agronomic traits. This guide focuses on the production of this compound, a methyl-linamarin, and its co-synthesis with linamarin.

The Biosynthetic Pathway of this compound

The production of this compound in cassava is intricately linked with the biosynthesis of linamarin, with both compounds being synthesized through a shared enzymatic pathway primarily in the leaves and subsequently transported to other parts of the plant, including the tuberous roots. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and a UDP-glucosyltransferase.

The biosynthesis starts with the amino acid precursors L-isoleucine for this compound and L-valine for linamarin. The initial and rate-limiting step is catalyzed by the multifunctional cytochrome P450 enzymes CYP79D1 and CYP79D2. These enzymes convert L-isoleucine and L-valine into their corresponding oximes, (Z)-2-methylbutanal oxime and (Z)-2-methylpropanal oxime, respectively.

The resulting oximes are then converted into unstable cyanohydrins by another cytochrome P450 enzyme, CYP71E7. Specifically, (Z)-2-methylbutanal oxime is converted to 2-hydroxy-2-methylbutyronitrile. These cyanohydrins can spontaneously decompose to release hydrogen cyanide and a ketone. To prevent this, a putative UDP-glucosyltransferase (UGT) stabilizes the cyanohydrins by glycosylation, forming the final products, this compound and linamarin.

Signaling Pathway Diagram

Lotaustralin_Biosynthesis L_Isoleucine L-Isoleucine Z_Oxime (Z)-2-Methylbutanal Oxime L_Isoleucine->Z_Oxime CYP79D1/D2 Cyanohydrin 2-Hydroxy-2-methyl- butyronitrile Z_Oxime->Cyanohydrin CYP71E7 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT CYP79D1_D2 CYP79D1 / CYP79D2 CYP71E7 CYP71E7 UGT UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine in cassava.

Quantitative Data on Cyanogenic Glucoside Production

The ratio of linamarin to this compound in cassava is consistently high, with linamarin being the predominant cyanogenic glucoside. The total cyanogenic potential can vary significantly between different cassava varieties, often categorized as "sweet" or "bitter," and is also influenced by environmental factors.

ParameterValuePlant PartCassava Variety/ConditionReference
Linamarin:Lotaustralin Ratio ~97:3All tissuesGeneral
Linamarin:Lotaustralin Ratio 93:7Whole plantMCol22
Total Cyanogenic Potential 1 to 1300 mg/kg (dry weight)RootsVaries
Total Cyanogenic Potential 30 ± 8 mg/kg (dry weight)Roasted Roots (rale)Xinhembwe
Total Cyanogenic Potential 43 ± 11 mg/kg (dry weight)Roasted Roots (rale)Precoce de angola
Total Cyanogenic Potential 58 ± 22 mg/kg (dry weight)Roasted Roots (rale)Rungo sabonete
Cyanide Content 13.39 mg/kgBitter Cassava LeavesGloucester
Cyanide Content 4.48 mg/kgSweet Cassava RootsFonkoya
Linamarin Content 24 to 395 mg/100g (fresh weight)Roots18 varieties

Key Genes and Enzymes

The biosynthesis of this compound is governed by a small number of key genes encoding the necessary enzymes.

GeneEnzymeFunctionSubstrateProductReference
CYP79D1 Cytochrome P450 79D1Catalyzes the first committed step in the biosynthesis of linamarin and lotaustralin.L-Isoleucine, L-Valine(Z)-2-Methylbutanal oxime, (Z)-2-Methylpropanal oxime
CYP79D2 Cytochrome P450 79D2Paralogous to CYP79D1 with similar function.L-Isoleucine, L-Valine(Z)-2-Methylbutanal oxime, (Z)-2-Methylpropanal oxime
CYP71E7 Cytochrome P450 71E7Converts oximes to the corresponding cyanohydrins.(Z)-2-Methylbutanal oxime, (Z)-2-Methylpropanal oxime2-Hydroxy-2-methylbutyronitrile, Acetone cyanohydrin
**UG

Methodological & Application

Application Note: Quantification of (R)-Lotaustralin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lotaustralin is a cyanogenic glycoside found in various plant species, including Rhodiola species, cassava, and lima beans.[1] Cyanogenic glycosides are secondary metabolites that can release toxic hydrogen cyanide upon enzymatic hydrolysis, making their quantification crucial for the safety assessment of food products, herbal medicines, and in drug development research.[2] This application note provides a detailed protocol for the quantification of this compound in plant materials using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. Additionally, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is presented for higher sensitivity and selectivity.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₉NO₆
Molar Mass 261.27 g/mol [1][3]
IUPAC Name (2R)-2-methyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]butanenitrile[3]
CAS Number 534-67-8[1]

Experimental Protocols

Sample Preparation (from Plant Material)

Proper sample preparation is critical to ensure accurate quantification and to prevent the enzymatic degradation of this compound.

Materials:

  • Dried and powdered plant material (e.g., Rhodiola roots)

  • 70% (v/v) Methanol (B129727)

  • Internal Standard (IS) solution (e.g., Linustatin in methanol)

  • Reflux condenser

  • Rotary evaporator

  • Volumetric flasks

  • 0.20 µm syringe filters

Protocol:

  • Weigh approximately 1.5-2.0 g of the dried, powdered plant material and transfer it to a round-bottom flask.[4]

  • Add 20 mL of 70% (v/v) methanol and a known concentration of the internal standard solution.[4]

  • Heat the mixture under reflux for 45 minutes at the boiling point of the solvent.[4]

  • After cooling, filter the extract. Repeat the extraction process two more times with fresh solvent.[4]

  • Combine the extracts and evaporate the methanol to dryness using a rotary evaporator under vacuum.[4]

  • Dissolve the dried residue in a precise volume of 70% (v/v) methanol (e.g., 5 or 10 mL).[4]

  • Filter the final solution through a 0.20 µm syringe filter into an HPLC vial prior to analysis.[4]

HPLC-UV Method Protocol

This method is suitable for routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm (Note: Experimental verification is recommended)
Run Time Approximately 15 minutes

Note on Detection Wavelength: this compound lacks a strong chromophore, and its UV absorbance is primarily due to the nitrile group, which absorbs at low wavelengths. A wavelength of 210 nm is recommended as a starting point. However, it is crucial to experimentally determine the optimal wavelength by obtaining a UV spectrum of a pure standard of this compound to ensure maximum sensitivity and selectivity.

UPLC-ESI-MS/MS Method Protocol (for enhanced sensitivity)

This method provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[4]

  • Data acquisition and processing software

Chromatographic and MS/MS Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase Isocratic: Methanol:Water (20:80, v/v)[4]
Flow Rate 0.25 mL/min[4]
Column Temperature 24°C[4]
Ion Source Electrospray Ionization (ESI)
Ion Source Temperature 100°C[4]
Desolvation Temperature 300°C[4]
Desolvation Gas Flow 700 L/h[4]
Cone Gas Flow 10 L/h[4]

Method Validation Summary

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a reference standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[5]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the expected concentration in samples.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.[5]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Data Presentation

The quantitative results from the analysis of different samples can be summarized in the following table for easy comparison.

Sample IDPlant SourceThis compound Concentration (mg/g of dry weight)% RSD (n=3)
Sample 001Rhodiola rosea root1.351.5
Sample 002Rhodiola kirilowii root0.751.8
Sample 003Cassava leafValueValue
Sample 004Lima beanValueValue

Note: The values for Rhodiola species are adapted from literature for illustrative purposes.[6] Values for other samples should be determined experimentally.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried, Powdered Plant Material extraction Solvent Extraction (70% Methanol, Reflux) start->extraction filtration1 Filtration extraction->filtration1 evaporation Rotary Evaporation filtration1->evaporation dissolution Dissolution in Mobile Phase evaporation->dissolution filtration2 Syringe Filtration (0.20 µm) dissolution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

Biosynthesis Pathway of this compound

lotaustralin_biosynthesis cluster_pathway Biosynthesis of this compound isoleucine L-Isoleucine nhydroxy N-Hydroxy-L-isoleucine isoleucine->nhydroxy CYP79D1/D2 nndihydroxy N,N-Dihydroxy-L-isoleucine nhydroxy->nndihydroxy z_oxime (Z)-2-Methylbutanal Oxime nndihydroxy->z_oxime cyanohydrin (R)-2-Hydroxy-2-methylbutanenitrile (Cyanohydrin) z_oxime->cyanohydrin CYP71E7 lotaustralin This compound cyanohydrin->lotaustralin UGT

Caption: Biosynthesis of this compound from L-Isoleucine.

References

Application Note: Quantitative Analysis of (R)-Lotaustralin and Linamarin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the cyanogenic glycosides (R)-Lotaustralin and Linamarin (B1675462) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyanogenic glycosides are natural plant toxins that can release hydrogen cyanide upon enzymatic hydrolysis, making their accurate quantification crucial for food safety and toxicological studies. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high sensitivity and selectivity. This document also includes representative quantitative data and a visual workflow to aid in experimental setup and execution.

Introduction

Linamarin and this compound are cyanogenic glycosides predominantly found in plants such as cassava and lima beans. Their potential toxicity necessitates reliable and sensitive analytical methods for their detection and quantification in food products and biological samples. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior selectivity and sensitivity, allowing for accurate measurements even at trace levels. This document outlines a validated UHPLC-MS/MS method for the simultaneous determination of these compounds.

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Linamarin and this compound.

Table 1: Mass Spectrometry Parameters for Linamarin and this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
Linamarin265.3179.9163.12010
This compound279.3179.9163.12010

Data compiled from multiple sources providing MRM parameters.[1]

Table 2: Method Performance Characteristics.

ParameterLinamarinThis compound
Limit of Detection (LOD)1 - 40 µg/kgNot explicitly stated, but similar sensitivity expected
Limit of Quantification (LOQ)1 mg HCN eq./kgNot explicitly stated, but similar quantification limits expected
Linearity (r²)> 0.99> 0.99

Performance characteristics are dependent on the specific matrix and instrumentation. The provided values are indicative based on published methods.[2][3]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. The following is a general procedure that can be adapted for various sample types.

Materials:

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4]

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Homogenize the sample (e.g., plant material, food product) to a fine powder.

  • Extraction:

    • For many plant matrices, an effective extraction solvent is a mixture of methanol and water (e.g., 75:25 v/v) with 1% formic acid.[2] For flaxseed, an acetonitrile/water mixture (80:20 v/v) with 1% acetic acid at 40°C has been shown to be effective for linamarin.[1]

    • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex vigorously for 1 minute and then sonicate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

  • Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering compounds.[3][4]

    • Condition an SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of cyanogenic glycosides (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm).[4]

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium (B1175870) formate (B1220265).[1] The use of ammonium formate in the aqueous mobile phase can improve chromatographic performance.[5][6]

  • Mobile Phase B: Methanol/water (95:5, v/v) with 0.1% formic acid and 5mM ammonium formate.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 2-10 µL

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. A representative gradient is as follows:

    • 0-2 min: Isocratic at initial conditions

    • 2-10 min: Linear gradient to a higher percentage of mobile phase B

    • 10-12 min: Hold at high percentage of mobile phase B

    • 12-15 min: Return to initial conditions and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally more sensitive for these compounds.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[7][8]

  • MRM Transitions: The precursor and product ions for linamarin and lotaustralin (B1675156) are listed in Table 1. The cone and collision energies should be optimized for the specific instrument being used.

Mandatory Visualization

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., MeOH/Water/Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup SPE Clean-up (Optional) Supernatant->Cleanup Reconstitution Dry & Reconstitute Cleanup->Reconstitution Injection UHPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound and Linamarin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and Linamarin. Adherence to the outlined sample preparation and analytical protocols will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, which are essential for ensuring food safety and for conducting toxicological assessments. The inherent selectivity of MRM analysis minimizes the impact of matrix interferences, making this method suitable for a wide range of sample types.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of (R)-Lotaustralin using Linamarase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lotaustralin is a cyanogenic glucoside found in various plants, including cassava, lima beans, and white clover (Trifolium repens)[1]. Its hydrolysis by the enzyme linamarase yields glucose and 2-butanone (B6335102) cyanohydrin, which subsequently decomposes to form 2-butanone and the toxic compound hydrogen cyanide (HCN)[2][3][4]. This enzymatic reaction is of significant interest in toxicology, food science, and drug development, particularly for understanding the metabolic fate of cyanogenic glycosides and for the development of detoxification processes.

These application notes provide detailed protocols for the enzymatic hydrolysis of this compound using linamarase, including substrate isolation, experimental procedures, and quantitative analysis of the hydrolysis products.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic hydrolysis of cyanogenic glucosides by linamarase. It is important to note that specific kinetic data for the hydrolysis of this compound by linamarase is not extensively reported in the literature. Therefore, data for the structurally similar substrate, linamarin, is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile[1]
Molecular FormulaC₁₁H₁₉NO₆[1]
Molar Mass261.27 g/mol [1]
AppearanceColorless needles[1]
Melting Point139 °C[1]
SolubilityGood in water and ethyl acetate (B1210297)[1]

Table 2: Kinetic Parameters of Linamarase with Cyanogenic Glucosides

SubstrateEnzyme SourceK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
LinamarinLactobacillus plantarum--6.037[5]
LinamarinCassava1.4-6.837[6]
This compound Linamarase Data not available Data not available - -

Experimental Protocols

Protocol for Isolation and Purification of this compound from Trifolium repens (White Clover)

This protocol is adapted from methods for isolating natural products from plant materials.

Materials:

  • Fresh or frozen leaves of Trifolium repens

  • Liquid nitrogen

  • 80% (v/v) aqueous ethanol (B145695)

  • 10% (v/v) aqueous isopropanol

  • Diatomaceous earth (e.g., Celite)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol, water)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • Blender or mortar and pestle

Procedure:

  • Extraction:

    • Harvest fresh Trifolium repens leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a blender.

    • Extract the powdered plant material with boiling 80% ethanol for 10-15 minutes. Use a ratio of approximately 10 mL of solvent per gram of plant material.

    • Cool the extract and filter it through a layer of diatomaceous earth to remove solid debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.

  • Purification:

    • Resuspend the crude extract in a minimal amount of 10% isopropanol.

    • Prepare a silica gel column equilibrated with a suitable non-polar solvent (e.g., a mixture of ethyl acetate and methanol).

    • Load the resuspended extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with the equilibration solvent and gradually increasing the proportion of the more polar solvent (e.g., methanol).

    • Collect fractions and monitor the presence of lotaustralin (B1675156) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing pure lotaustralin.

    • Concentrate the pooled fractions under reduced pressure.

    • Lyophilize the concentrated solution to obtain pure this compound as a white powder.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and Mass Spectrometry.

Protocol for Enzymatic Hydrolysis of this compound

This protocol provides a general method for the in vitro hydrolysis of this compound using linamarase.

Materials:

  • Purified this compound

  • Linamarase (commercially available or purified from a suitable source, e.g., cassava)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes or small reaction vessels

  • Reagents for quenching the reaction (e.g., trichloroacetic acid or by boiling)

  • Analytical instruments for product analysis (HPLC, GC-MS, or a cyanide quantification assay)

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in the sodium phosphate buffer. The concentration should be varied if determining kinetic parameters. A typical starting concentration is 10-20 mM.

    • Prepare a stock solution of linamarase in the same buffer. The optimal enzyme concentration should be determined empirically.

    • In a microcentrifuge tube, combine the buffer, this compound solution, and linamarase solution to a final volume (e.g., 1 mL). A control reaction without the enzyme should be run in parallel.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time course (e.g., 30 minutes). For kinetic studies, samples should be taken at multiple time points.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent or by heat inactivation (e.g., boiling for 5 minutes).

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Collect the supernatant for analysis of the hydrolysis products.

Protocol for Quantitative Analysis of Hydrolysis Products

The hydrolysis of this compound yields glucose and 2-butanone cyanohydrin, which decomposes to 2-butanone and HCN. The extent of hydrolysis can be determined by quantifying the disappearance of the substrate or the appearance of the products.

A. HPLC Analysis of this compound and Glucose:

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A suitable C18 column for lotaustralin or a carbohydrate analysis column for glucose.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for C18 columns. For carbohydrate columns, an isocratic mobile phase of acetonitrile and water is common.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection for lotaustralin (if it has a chromophore, though often it does not, making RI detection more suitable for both substrate and glucose).

  • Quantification: Create a standard curve for both this compound and glucose to determine their concentrations in the reaction samples.

B. GC-MS Analysis of 2-Butanone:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: The 2-butanone product is volatile. Headspace analysis is the preferred method. The reaction supernatant can be heated in a sealed vial to allow the 2-butanone to partition into the headspace, which is then injected into the GC-MS.

  • GC Column: A capillary column suitable for volatile organic compounds (e.g., a DB-5ms).

  • Oven Program: A temperature gradient program to separate 2-butanone from other volatile components.

  • MS Detection: The mass spectrometer should be operated in scan mode to identify the characteristic fragmentation pattern of 2-butanone and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Use a standard curve of 2-butanone to quantify its concentration.

C. Quantification of Hydrogen Cyanide (HCN):

  • Method: Colorimetric assays, such as the picrate (B76445) paper method or the Konig reaction, can be used to quantify the released HCN.

  • Procedure (Picrate Method):

    • Place a filter paper strip impregnated with a picrate solution in the headspace of the reaction vessel.

    • The HCN released will react with the picrate to form a colored compound.

    • The intensity of the color, which is proportional to the amount of HCN, can be measured spectrophotometrically.

    • A standard curve using known concentrations of cyanide is required for quantification.

Visualizations

Signaling Pathway of Lotaustralin Biosynthesis

lotaustralin_biosynthesis Isoleucine Isoleucine N_Hydroxy_Isoleucine N_Hydroxy_Isoleucine Isoleucine->N_Hydroxy_Isoleucine CYP79D1/D2 Oxime 2-Methylbutanal Oxime N_Hydroxy_Isoleucine->Oxime CYP79D1/D2 Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 Lotaustralin Lotaustralin Cyanohydrin->Lotaustralin UGT

Caption: Biosynthetic pathway of this compound from isoleucine.

Experimental Workflow for Enzymatic Hydrolysis

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Solution Reaction_Mix Combine Substrate, Enzyme, Buffer Substrate->Reaction_Mix Enzyme Linamarase Solution Enzyme->Reaction_Mix Buffer Phosphate Buffer (pH 6.8) Buffer->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop Reaction Incubation->Termination Sample_Prep Prepare Sample for Analysis Termination->Sample_Prep HPLC HPLC Analysis (Lotaustralin, Glucose) Sample_Prep->HPLC GCMS GC-MS Analysis (2-Butanone) Sample_Prep->GCMS HCN_Assay HCN Quantification Sample_Prep->HCN_Assay

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Logical Relationship of Hydrolysis Products

hydrolysis_products Lotaustralin This compound Linamarase Linamarase Lotaustralin->Linamarase Glucose Glucose Linamarase->Glucose Cyanohydrin 2-Butanone Cyanohydrin Linamarase->Cyanohydrin Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition Butanone 2-Butanone Decomposition->Butanone HCN Hydrogen Cyanide Decomposition->HCN

Caption: Products of the enzymatic hydrolysis of this compound.

References

Application Notes and Protocols for Recombinant Expression of CYP71E7 for Lotaustralin Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lotaustralin (B1675156) is a cyanogenic glucoside found in several plant species, including cassava (Manihot esculenta) and white clover (Trifolium repens)[1]. Its biosynthesis is of significant interest for understanding plant defense mechanisms and for potential applications in metabolic engineering. The enzyme CYP71E7, a cytochrome P450 monooxygenase, plays a crucial role in this pathway by catalyzing the conversion of (Z)-2-methylbutanal oxime, derived from isoleucine, into the corresponding cyanohydrin, a direct precursor of lotaustralin[2][3]. This document provides detailed application notes and protocols for the recombinant expression of CYP71E7 and its use in lotaustralin synthesis studies.

The heterologous expression of CYP71E7, particularly in yeast systems like Saccharomyces cerevisiae, has been successfully demonstrated and allows for detailed biochemical characterization and metabolic engineering applications[2][3][4]. These notes will cover the essential steps from gene cloning to enzyme activity assays.

Lotaustralin Biosynthetic Pathway

The biosynthesis of lotaustralin from the amino acid isoleucine involves a multi-step enzymatic process. The initial conversion of isoleucine to (Z)-2-methylbutanal oxime is catalyzed by CYP79D1 and CYP79D2[2][3][5]. Subsequently, CYP71E7 catalyzes the conversion of the oxime to 2-hydroxy-2-methylbutyronitrile (the cyanohydrin). This cyanohydrin is then glycosylated by a UDPG-glucosyltransferase (UGT) to form lotaustralin[2][3]. It is noteworthy that these enzymes are thought to form a multienzyme complex, or metabolon, to facilitate the efficient channeling of intermediates[2].

Lotaustralin_Biosynthesis Isoleucine Isoleucine CYP79D1_D2 CYP79D1/CYP79D2 Oxime (Z)-2-methylbutanal oxime CYP71E7 CYP71E7 Cyanohydrin 2-hydroxy-2-methylbutyronitrile (Cyanohydrin) UGT UGT Lotaustralin Lotaustralin CYP79D1_D2->Oxime CYP71E7->Cyanohydrin UGT->Lotaustralin

Caption: Lotaustralin biosynthetic pathway highlighting the role of CYP71E7.

Data Presentation

Table 1: Kinetic Parameters of Recombinant CYP71E7

This table summarizes the kinetic data for CYP71E7 expressed in Saccharomyces cerevisiae. The enzyme displays broad substrate specificity, metabolizing various oximes.

Substrate (derived from)Turnover Rate (min⁻¹)Km (µM)Reference
Valine (2-methylpropanal oxime)~21Not determined[4][6]
Isoleucine (2-methylbutanal oxime)~1721 ± 11[2][3]
Tyrosine (p-hydroxyphenyl acetaldoxime)~8Not determined[4][6]
Phenylalanine (phenylacetaldoxime)~1Not determined[4][6]

Note: The KS for 2-methylbutanal oxime was determined to be approximately 0.9 µM based on substrate-binding spectra[4][6].

Experimental Protocols

Protocol 1: Recombinant Expression of CYP71E7 in Saccharomyces cerevisiae

This protocol details the heterologous expression of CYP71E7 in yeast, a commonly used system for producing functional eukaryotic cytochrome P450 enzymes[7][8].

1. Gene and Vector Preparation:

  • The full-length cDNA of CYP71E7 is obtained from a suitable source, such as a cDNA library from cassava shoot tips[3][4].

  • The coding sequence is amplified by PCR and cloned into a yeast expression vector.

  • For optimal activity, co-expression with a cytochrome P450 reductase (CPR) is crucial[9]. The gene for a CPR, for instance, ATR1 from Arabidopsis thaliana, should be cloned into the same or a compatible vector[2][3].

2. Yeast Transformation:

  • The expression constructs are transformed into a suitable S. cerevisiae strain, such as WAT11[2][3].

  • Transformants are selected on appropriate selective media.

3. Yeast Culture and Protein Expression:

  • A starter culture of the transformed yeast is grown overnight in selective medium.

  • The starter culture is used to inoculate a larger volume of expression medium.

  • Protein expression is induced according to the specific promoter in the expression vector (e.g., galactose for GAL promoters).

  • Cells are harvested by centrifugation after a suitable induction period.

4. Microsome Isolation:

  • Harvested yeast cells are washed and resuspended in an appropriate buffer.

  • The cells are mechanically disrupted (e.g., using glass beads or a French press).

  • The cell lysate is subjected to differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound CYP71E7.

  • The microsomal pellet is resuspended in a storage buffer and can be stored at -80°C.

5. Verification of Expression:

  • The expression of functional CYP71E7 can be confirmed by carbon monoxide (CO) difference spectroscopy. A characteristic Soret peak at 450 nm upon CO binding to the reduced heme iron indicates a correctly folded and active P450 enzyme[2][3].

CYP71E7_Expression_Workflow cluster_prep Preparation cluster_expression Expression cluster_isolation Isolation and Verification Gene_Cloning CYP71E7 and CPR Gene Cloning into Yeast Expression Vector Yeast_Transformation Yeast Transformation (e.g., S. cerevisiae WAT11) Gene_Cloning->Yeast_Transformation Yeast_Culture Yeast Culture and Protein Expression Induction Yeast_Transformation->Yeast_Culture Microsome_Isolation Microsome Isolation by Differential Centrifugation Yeast_Culture->Microsome_Isolation CO_Spectroscopy CO Difference Spectroscopy (Verification of active P450) Microsome_Isolation->CO_Spectroscopy

Caption: Workflow for recombinant expression of CYP71E7 in yeast.
Protocol 2: In Vitro Enzyme Activity Assay for CYP71E7

This assay is designed to measure the conversion of oxime substrates to their corresponding cyanohydrins by the recombinant CYP71E7 in the isolated microsomal fraction[2][3].

1. Reaction Mixture Preparation:

  • The reaction mixture should contain:

    • Isolated microsomes containing recombinant CYP71E7.

    • The oxime substrate (e.g., (Z)-2-methylbutanal oxime).

    • A source of reducing equivalents, typically an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

2. Enzyme Reaction:

  • The reaction is initiated by the addition of the microsomal fraction to the pre-warmed reaction mixture.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.

3. Product Detection and Quantification:

  • The cyanohydrin products are often unstable and can dissociate into a ketone (e.g., 2-butanone (B6335102) from 2-hydroxy-2-methylbutyronitrile) and hydrogen cyanide, especially under alkaline conditions[2][3][10].

  • The reaction can be stopped, and the cyanohydrin dissociated by adding a strong base (e.g., NaOH).

  • The volatile ketone product is trapped by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH)[2][3][10].

  • The resulting 2,4-dinitrophenylhydrazone derivative is then extracted and can be identified and quantified by liquid chromatography-mass spectrometry (LC-MS)[2][3][10].

Enzyme_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Product Detection Reaction_Setup Prepare Reaction Mixture: - Microsomes (CYP71E7) - Oxime Substrate - NADPH Regenerating System - Buffer Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Dissociation Stop Reaction and Dissociate Cyanohydrin to Ketone (alkaline pH) Incubation->Dissociation Derivatization Trap Volatile Ketone with DNPH Dissociation->Derivatization Analysis Quantify DNPH-derivative by LC-MS Derivatization->Analysis

Caption: Workflow for the in vitro enzyme activity assay of CYP71E7.

References

Application Notes and Protocols for Isotopic Labeling Studies of (R)-Lotaustralin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies to trace the biosynthesis of (R)-lotaustralin. This cyanogenic glucoside, derived from L-isoleucine, is a significant natural product with implications for plant defense mechanisms and potential applications in drug development. Understanding its biosynthetic pathway is crucial for metabolic engineering and harnessing its biological activity.

Introduction to this compound Biosynthesis

This compound is a cyanogenic glucoside synthesized in various plant species, often co-occurring with linamarin, which is derived from L-valine. The biosynthesis of this compound is a multi-step enzymatic process that converts the amino acid L-isoleucine into the final glycosylated product. The pathway involves a series of intermediates, including oximes and cyanohydrins, and is catalyzed by enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.[1] Isotopic labeling is a powerful technique to elucidate this pathway by tracing the incorporation of labeled precursors into downstream metabolites.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is primarily catalyzed by three key enzymes:

  • CYP79D1/CYP79D2 : These cytochrome P450 enzymes catalyze the initial and rate-limiting step, converting L-isoleucine to its corresponding aldoxime, (Z)-2-methylbutanal oxime.[2]

  • CYP71E7 : This bifunctional cytochrome P450 enzyme metabolizes the aldoxime intermediate into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile.[2]

  • UDP-Glucosyltransferase (UGT) : A putative UGT catalyzes the final step, glycosylating the unstable cyanohydrin to form the stable this compound.[2]

Quantitative Data

In Vivo Isotopic Labeling Studies
In Vitro Enzyme Kinetics

Quantitative analysis of the enzymatic steps provides insight into the efficiency and substrate specificity of the biosynthetic enzymes. The turnover rates of CYP71E7, the enzyme responsible for converting the oxime intermediate to a cyanohydrin, have been determined for various substrates.

Substrate (Oxime derived from)EnzymeTurnover Rate (min⁻¹)Reference
ValineCYP71E7~21[2]
IsoleucineCYP71E7~17[2]
TyrosineCYP71E7~8[2]
PhenylalanineCYP71E7~1[2]

Visualizing the Biosynthetic Pathway and Experimental Workflow

This compound Biosynthetic Pathway

lotaustralin_biosynthesis cluster_0 Biosynthesis of this compound L-Isoleucine L-Isoleucine Z-2-Methylbutanal_Oxime Z-2-Methylbutanal_Oxime L-Isoleucine->Z-2-Methylbutanal_Oxime CYP79D1/D2 2-Hydroxy-2-methylbutyronitrile 2-Hydroxy-2-methylbutyronitrile Z-2-Methylbutanal_Oxime->2-Hydroxy-2-methylbutyronitrile CYP71E7 This compound This compound 2-Hydroxy-2-methylbutyronitrile->this compound UGT

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Experimental Workflow for Isotopic Labeling

experimental_workflow cluster_1 Isotopic Labeling Experimental Workflow Precursor_Administration Administration of ¹⁴C-L-Isoleucine to Plant Incubation Incubation Period Precursor_Administration->Incubation Harvesting_Quenching Harvesting and Quenching of Plant Tissue Incubation->Harvesting_Quenching Extraction Extraction of Cyanogenic Glucosides Harvesting_Quenching->Extraction Purification Purification of Lotaustralin (B1675156) Extraction->Purification Analysis LC-MS/MS Analysis and Scintillation Counting Purification->Analysis Data_Analysis Data Analysis and Incorporation Calculation Analysis->Data_Analysis

Caption: General workflow for in vivo isotopic labeling studies.

Experimental Protocols

Protocol 1: In Vivo Isotopic Labeling of this compound with ¹⁴C-L-Isoleucine

Objective: To trace the incorporation of ¹⁴C-L-isoleucine into this compound in plant tissues.

Materials:

  • Young, actively growing plants known to produce lotaustralin (e.g., Linum usitatissimum, Trifolium repens).

  • ¹⁴C-L-isoleucine solution (specific activity will depend on the experiment).

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction solvent: 75% methanol (B129727) in water.[4]

  • Centrifuge and centrifuge tubes.

  • Solid-phase extraction (SPE) cartridges (C18).

  • LC-MS/MS system.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Precursor Administration:

    • Prepare a solution of ¹⁴C-L-isoleucine of known concentration and specific activity.

    • Administer the labeled precursor to the plants. This can be done by various methods such as stem feeding, leaf painting, or hydroponic feeding. The choice of method will depend on the plant species and experimental setup.

  • Incubation:

    • Incubate the plants for a defined period (e.g., 24, 48, 72 hours) under controlled growth conditions (light, temperature, humidity).

  • Harvesting and Quenching:

    • At the end of the incubation period, harvest the relevant plant tissues (e.g., leaves, stems).

    • Immediately freeze the harvested tissue in liquid nitrogen to quench all metabolic activity.

  • Extraction of Cyanogenic Glucosides:

    • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a centrifuge tube containing pre-chilled 75% methanol. A solvent-to-meal ratio of 10:1 (v/w) is recommended.

    • Sonicate the mixture in a water bath at 40°C for 30 minutes.[4]

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Collect the supernatant. For exhaustive extraction, repeat the extraction process twice more on the pellet and pool the supernatants.[4]

  • Purification:

    • The crude extract can be partially purified using C18 SPE cartridges to remove highly nonpolar compounds.

  • Analysis:

    • LC-MS/MS Analysis: Analyze the extract using a validated LC-MS/MS method for the quantification of lotaustralin.[5]

    • Scintillation Counting: Determine the total radioactivity in an aliquot of the purified extract using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the total amount of lotaustralin in the sample based on the LC-MS/MS data.

    • Calculate the total radioactivity incorporated into lotaustralin by determining the radioactivity of the lotaustralin peak collected from the HPLC.

    • Determine the specific incorporation of ¹⁴C-L-isoleucine into lotaustralin.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

Objective: To accurately quantify the amount of this compound in plant extracts.

Instrumentation and Conditions:

  • LC System: UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).[5]

  • Mobile Phase: Isocratic elution with 80% water and 20% methanol.[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Column Temperature: 24°C.[5]

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Waters UPLC-ESI-MS/MS) operated in negative ion mode.[5]

  • Ion Source Temperature: 100°C.[5]

  • Desolvation Temperature: 300°C.[5]

  • Gas Flow Rates: Desolvation gas: 700 L/h; Cone gas: 10 L/h.[5]

  • MRM Transition: Monitor the fragmentation of the parent ion [M-H]⁻ of lotaustralin.

Procedure:

  • Prepare a standard curve of lotaustralin with known concentrations.

  • Inject the purified plant extracts and the standards into the LC-MS/MS system.

  • Integrate the peak area of the specific MRM transition for lotaustralin in both the samples and the standards.

  • Calculate the concentration of lotaustralin in the samples by comparing their peak areas to the standard curve.

Protocol 3: In Vitro Enzyme Assay for CYP71E7 Activity

Objective: To determine the activity of CYP71E7 in converting (Z)-2-methylbutanal oxime to 2-hydroxy-2-methylbutyronitrile.

Materials:

  • Microsomes containing heterologously expressed CYP71E7.

  • (Z)-2-methylbutanal oxime (substrate).

  • NADPH.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.9).

  • 2,4-dinitrophenylhydrazine (DNPH) solution.

  • n-pentane.

  • Methanol.

  • LC-MS system.

Procedure:

  • Enzyme Reaction:

    • In a sealed vial, set up the reaction mixture containing the reaction buffer, microsomes with CYP71E7, and (Z)-2-methylbutanal oxime.

    • Initiate the reaction by adding NADPH.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Product Trapping:

    • The product, 2-hydroxy-2-methylbutyronitrile, is unstable and dissociates into 2-butanone (B6335102) and HCN.

    • Trap the volatile 2-butanone by placing a center well containing an acidified DNPH solution inside the sealed reaction vial.[2]

  • Derivatization and Extraction:

    • Stop the reaction (e.g., by adding a strong base).

    • Allow the 2-butanone to diffuse and react with the DNPH in the center well to form a 2,4-dinitrophenylhydrazone derivative.

    • Extract the hydrazone derivative from the center well with n-pentane.[2]

    • Evaporate the n-pentane and redissolve the residue in methanol.[2]

  • LC-MS Analysis:

    • Analyze the extracted hydrazone derivative by LC-MS to quantify the amount of 2-butanone produced.[2]

    • Use a standard curve of 2-butanone derivatized with DNPH for quantification.

  • Calculation of Enzyme Activity:

    • Calculate the turnover rate of the enzyme based on the amount of product formed per unit time per amount of enzyme.

These protocols provide a framework for conducting detailed isotopic labeling studies to investigate the biosynthesis of this compound. Adaptation of these methods may be necessary depending on the specific plant species and available instrumentation.

References

In Vitro Characterization of (R)-Lotaustralin Metabolic Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lotaustralin is a cyanogenic glucoside found in various plant species, including cassava (Manihot esculenta) and Lotus japonicus. Its metabolism is of significant interest due to the potential release of toxic hydrogen cyanide upon enzymatic hydrolysis. Understanding the in vitro characteristics of the enzymes involved in both the biosynthesis and catabolism of this compound is crucial for applications in toxicology, food science, and drug development. These notes provide a comprehensive overview of the key enzymes, their kinetic properties, and detailed protocols for their in vitro characterization.

Key Metabolic Enzymes and Pathways

The metabolism of this compound involves several key enzymes primarily from the Cytochrome P450 superfamily, UDP-glucosyltransferases, and β-glucosidases. The biosynthetic pathway, predominantly elucidated in plants, converts L-isoleucine to this compound, while the catabolic pathway involves the hydrolysis of this compound.

Biosynthesis of this compound

The biosynthesis of this compound from L-isoleucine is a multi-step process catalyzed by a sequence of enzymes:

  • CYP79 family enzymes (e.g., CYP79D1, CYP79D2, CYP79D3, CYP79D4) catalyze the initial N-hydroxylation of L-isoleucine to 2-methylbutanal oxime.[1][2][3][4][5]

  • CYP71 family enzymes (e.g., CYP71E7) then convert the oxime to the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile.[1][6][7][8]

  • A UDP-glucosyltransferase (UGT) subsequently catalyzes the glucosylation of the cyanohydrin to form this compound.[1][7][8][9]

Catabolism of this compound

The breakdown of this compound is primarily initiated by β-glucosidases , such as linamarase.[10][11][12] This hydrolysis releases glucose and an unstable cyanohydrin, which can then spontaneously or enzymatically dissociate to release hydrogen cyanide (HCN) and 2-butanone (B6335102).[10][11]

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of CYP71E7 from Cassava (Manihot esculenta) [6][7]

SubstrateParameterValue
2-methylbutanal oxime (Isoleucine-derived)KS~0.9 µM
Isoleucine-derived oximeTurnover~17 min-1
Valine-derived oximeTurnover~21 min-1
Tyrosine-derived oximeTurnover~8 min-1
Phenylalanine-derived oximeTurnover~1 min-1

Table 2: Catalytic Efficiency of CYP79D1 from Cassava (Manihot esculenta) [2][13]

SubstrateRelative kcat
L-ValineHigher
L-IsoleucineLower

Note: Specific Km and Vmax values for many of the enzymes, particularly the UGTs and β-glucosidases with this compound as a specific substrate, are not extensively reported in the provided literature. The data reflects the reported values from studies on homologous enzymes in cyanogenic glucoside pathways.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Pathway of this compound

Lotaustralin_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Ile L-Isoleucine Oxime (Z)-2-Methylbutanal Oxime Ile->Oxime CYP79D family Cyanohydrin 2-Hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 Lotaustralin (B1675156) This compound Cyanohydrin->Lotaustralin UGT Lotaustralin_cat This compound Glucose Glucose Lotaustralin_cat->Glucose β-glucosidase (e.g., Linamarase) Cyanohydrin_cat 2-Hydroxy-2-methylbutyronitrile HCN Hydrogen Cyanide Cyanohydrin_cat->HCN Butanone 2-Butanone Cyanohydrin_cat->Butanone

Caption: Metabolic pathway of this compound biosynthesis and catabolism.

Experimental Workflow for In Vitro Enzyme Characterization

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assays Gene_Isolation Gene Isolation (e.g., CYP71E7) Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Isolation->Expression Microsome_Prep Microsomal Fraction Isolation (for P450s) Expression->Microsome_Prep Purification Enzyme Purification (for soluble enzymes) Expression->Purification Incubation Enzyme Incubation with Substrate and Cofactors Microsome_Prep->Incubation Purification->Incubation Quenching Reaction Quenching Incubation->Quenching Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Incubation->Kinetic_Analysis Varying Substrate Concentrations Metabolite_ID Metabolite Identification (LC-MS, GC-MS) Quenching->Metabolite_ID

Caption: General experimental workflow for in vitro enzyme characterization.

Experimental Protocols

Protocol 1: Heterologous Expression and Microsome Preparation for Cytochrome P450 Enzymes (e.g., CYP71E7)

Objective: To produce active P450 enzymes for in vitro assays. This protocol is adapted from methods used for characterizing P450s in cyanogenic glucoside biosynthesis.[1][6][7][8]

Materials:

  • Yeast expression system (e.g., Saccharomyces cerevisiae or Pichia pastoris)

  • Expression vector containing the target P450 cDNA (e.g., CYP71E7)

  • Yeast growth media (e.g., YPD, minimal media with galactose for induction)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

  • Glass beads (0.5 mm diameter)

  • Ultracentrifuge

Procedure:

  • Transformation: Transform the yeast strain with the expression vector containing the P450 gene.

  • Culture Growth: Grow a starter culture in appropriate selective media. Inoculate a larger culture and grow to the mid-log phase.

  • Induction: Induce protein expression according to the specific promoter in the vector (e.g., by adding galactose).

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in cold lysis buffer. Lyse the cells by vortexing with glass beads for several short bursts, cooling on ice in between.

  • Fractionation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol). Store at -80°C.

Protocol 2: In Vitro Assay for CYP71E7 Activity

Objective: To determine the activity of CYP71E7 by detecting the formation of the cyanohydrin product, which dissociates into a ketone.[1][6][7][8]

Materials:

  • Prepared microsomal fraction containing CYP71E7

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Substrate: 2-methylbutanal oxime (isoleucine-derived oxime)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution: 2 M NaOH

  • Derivatizing agent: 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution

  • Extraction solvent: Ethyl acetate (B1210297) or hexane

  • LC-MS or GC-MS for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the microsomal preparation. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add the substrate (2-methylbutanal oxime) to start the reaction.

  • Incubation: Incubate for a specific time (e.g., 30-60 minutes) with shaking.

  • Reaction Quenching and Dissociation: Stop the reaction by adding 2 M NaOH. This alkalinization also facilitates the dissociation of the labile cyanohydrin into 2-butanone and HCN.

  • Derivatization of Ketone: Add the DNPH solution to the reaction mixture to form the 2,4-dinitrophenylhydrazone derivative of 2-butanone. This derivative is more stable and easier to detect.

  • Extraction: Extract the derivative using an appropriate organic solvent.

  • Analysis: Analyze the extracted sample by LC-MS or GC-MS to identify and quantify the 2-butanone-DNPH derivative.

Protocol 3: Kinetic Analysis of this compound Metabolic Enzymes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme.[14][15]

Procedure:

  • Setup Multiple Reactions: Prepare a series of reactions as described in Protocol 2, but vary the concentration of the substrate (e.g., 2-methylbutanal oxime for CYP71E7) over a range that brackets the expected Km.

  • Measure Initial Velocities: For each substrate concentration, measure the rate of product formation. It is crucial to measure the initial velocity (v0), where the reaction rate is linear with time. This can be achieved by taking samples at different time points or by using a short, fixed incubation time where product formation is still in the linear range.

  • Data Plotting: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

  • Kinetic Parameter Calculation:

    • Michaelis-Menten Plot: Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Lineweaver-Burk Plot: Alternatively, create a double reciprocal plot (1/v0 vs. 1/[S]). The y-intercept will be 1/Vmax, and the x-intercept will be -1/Km. While historically important, this method can be less accurate due to uneven weighting of data points.

Protocol 4: In Vitro Assay for β-Glucosidase (Linamarase) Activity

Objective: To measure the hydrolysis of this compound by β-glucosidase.

Materials:

  • Purified or crude enzyme extract containing β-glucosidase (e.g., from plant tissue or a recombinant source)

  • This compound substrate

  • Reaction buffer (e.g., 100 mM citrate (B86180) buffer, pH 5.0-6.0)

  • Method for detecting a product (glucose or HCN)

    • Glucose Detection: A commercial glucose oxidase/peroxidase assay kit.

    • HCN Detection: A colorimetric assay (e.g., picrate (B76445) paper method or a more quantitative spectrophotometric method).

  • Quenching solution (e.g., 2 M NaOH to stop the enzyme and facilitate HCN release for detection).

Procedure:

  • Reaction Setup: Combine the reaction buffer and enzyme solution in a tube. Pre-incubate at the optimal temperature for the enzyme.

  • Initiate Reaction: Add this compound to start the reaction.

  • Incubation: Incubate for a set period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Detection:

    • For Glucose: Take an aliquot of the reaction mixture and use the glucose assay kit according to the manufacturer's instructions.

    • For HCN: If using the picrate paper method, the paper can be suspended over the reaction mixture after quenching with NaOH. A color change from yellow to reddish-brown indicates the presence of HCN. For quantitative analysis, a specific colorimetric reagent for cyanide can be used, and the absorbance measured on a spectrophotometer.

  • Quantification: Create a standard curve with known concentrations of glucose or cyanide to quantify the amount of product formed. Calculate the enzyme activity based on the rate of product formation.

References

Application Notes and Protocols for the Spectroscopic Identification of (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lotaustralin is a cyanogenic glycoside found in various plant species, including those of the Lotus, Manihot (cassava), and Rhodiola genera. As a secondary metabolite, it plays a role in plant defense mechanisms. The identification and characterization of this compound are crucial for research in phytochemistry, toxicology, and drug development, given its potential biological activities and the toxicological relevance of cyanogenic compounds. This document provides detailed application notes and protocols for the spectroscopic identification of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the amino acid L-isoleucine. Understanding this pathway is essential for metabolic engineering and for identifying the compound in biological matrices. The key steps involve the conversion of L-isoleucine to an oxime, which is then metabolized to a cyanohydrin and subsequently glycosylated to form this compound.[1][2][3] The enzymes involved are primarily from the cytochrome P450 superfamily (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT).[1][3]

lotaustralin_biosynthesis cluster_0 Biosynthesis of this compound L_Isoleucine L-Isoleucine N_Hydroxy_Isoleucine N-Hydroxy-L-isoleucine L_Isoleucine->N_Hydroxy_Isoleucine CYP79D1/D2 N_N_Dihydroxy_Isoleucine N,N-Dihydroxy-L-isoleucine N_Hydroxy_Isoleucine->N_N_Dihydroxy_Isoleucine CYP79D1/D2 E_Z_Oxime (E/Z)-2-Methylbutanal oxime N_N_Dihydroxy_Isoleucine->E_Z_Oxime CYP79D1/D2 Cyanohydrin (R)-2-Hydroxy-2-methylbutanenitrile E_Z_Oxime->Cyanohydrin CYP71E7 Lotaustralin (B1675156) This compound Cyanohydrin->Lotaustralin UGT

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Spectroscopic Identification Methods

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Aglycone Moiety Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃ (C-4)0.9 - 1.1 (t)8 - 12
CH₂ (C-3)1.6 - 1.8 (q)30 - 35
CH₃ (C-2')1.4 - 1.6 (s)25 - 30
C-2-75 - 85
CN-118 - 122
Glucose Moiety
H-1'4.2 - 4.5 (d)100 - 105
H-2'3.1 - 3.4 (m)73 - 77
H-3'3.2 - 3.5 (m)76 - 80
H-4'3.1 - 3.4 (m)70 - 74
H-5'3.2 - 3.5 (m)77 - 81
H-6'a, H-6'b3.6 - 3.9 (m)61 - 65

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not using the solvent residual peak as a reference.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Acquire spectra at 298 K.

      • Use a spectral width of approximately 12 ppm.

      • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

      • Apply a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire spectra at 298 K.

      • Use a spectral width of approximately 220 ppm.

      • Set the number of scans to 1024 or more due to the low natural abundance of ¹³C.

      • Employ proton decoupling to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS or solvent signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are particularly useful for the sensitive detection and quantification of lotaustralin in complex mixtures.[4]

Expected Mass Spectral Data for this compound

The molecular weight of Lotaustralin is 261.27 g/mol . In electrospray ionization (ESI), it is expected to form adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive ion mode, and [M-H]⁻ or [M+Cl]⁻ in negative ion mode.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Notes
[M+H]⁺262.1285Protonated molecule
[M+Na]⁺284.1104Sodium adduct
[M-H]⁻260.1140Deprotonated molecule
Key Fragments
[M+H - C₆H₁₀O₅]⁺100.0757Loss of the glucose unit
[C₆H₁₁O₅]⁺163.0601Glucosyl cation

Experimental Protocol for UPLC-MS/MS Analysis [4]

  • Sample Preparation:

    • Extract the plant material with a suitable solvent, such as 70% methanol (B129727).[4]

    • Filter the extract through a 0.20 µm membrane filter.[4]

    • Dilute the sample to an appropriate concentration for analysis.

  • Instrumentation and Conditions:

    • UPLC System:

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm.[4]

      • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Column Temperature: 25-40 °C.

    • Mass Spectrometer (Tandem Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions.

      • Source Temperature: ~100-150 °C.

      • Desolvation Temperature: ~300-400 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and specific mass transitions.

    • Quantify the compound using a calibration curve prepared with a certified reference standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, nitrile, and glycosidic C-O bonds.

Expected FTIR Spectral Data for this compound

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
3500 - 3200 (broad)O-HStretching (from glucose and hydroxyls)
2980 - 2850C-HStretching (aliphatic)
2260 - 2240 (weak)C≡NStretching (nitrile)
1150 - 1000C-OStretching (glycosidic bond and alcohols)

Experimental Protocol for FTIR Analysis

  • Sample Preparation:

    • For solid samples, mix a small amount of purified this compound with potassium bromide (KBr) and press into a thin pellet.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a suitable IR window (e.g., NaCl or KBr), and evaporating the solvent.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV absorption is expected to be in the lower UV range.

Expected UV-Vis Spectral Data for this compound

This compound is not expected to have strong absorption in the 200-800 nm range. A weak absorption maximum (λmax) may be observed below 220 nm due to the nitrile group.

Experimental Protocol for UV-Vis Analysis

  • Sample Preparation:

    • Dissolve a known concentration of purified this compound in a UV-transparent solvent, such as methanol, ethanol, or water.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

    • Scan the sample from approximately 190 nm to 400 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of this compound.

lotaustralin_identification_workflow cluster_1 Identification Workflow for this compound Start Plant Material Collection and Extraction Purification Purification (e.g., Chromatography) Start->Purification Preliminary Preliminary Analysis (TLC, UV-Vis) Purification->Preliminary MS_Analysis Mass Spectrometry (Molecular Weight & Formula) Preliminary->MS_Analysis IR_Analysis FTIR Spectroscopy (Functional Groups) Preliminary->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Preliminary->NMR_Analysis Confirmation Structure Confirmation MS_Analysis->Confirmation IR_Analysis->Confirmation NMR_Analysis->Confirmation

Figure 2: Workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic methods outlined in these application notes provide a comprehensive framework for the unambiguous identification and characterization of this compound. A combination of NMR, MS, IR, and UV-Vis spectroscopy is essential for complete structural elucidation. The provided protocols offer a starting point for researchers, and specific parameters may need to be optimized based on the available instrumentation and the purity of the sample.

References

Application Notes and Protocols for High-Throughput Screening of (R)-Lotaustralin in Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of (R)-Lotaustralin, a cyanogenic glucoside found in numerous plant species. The information is intended to facilitate the rapid and efficient identification and quantification of this compound in various plant varieties for applications in agriculture, toxicology, and drug discovery.

Introduction

This compound is a cyanogenic glycoside derived from the amino acid L-isoleucine.[1] Like other cyanogenic glycosides, it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis.[2][3][4][5][6][7][8][9] This mechanism serves as a defense for plants against herbivores.[2][3][8][10] The presence and concentration of this compound are important traits in crop development, as high levels can be toxic to humans and livestock. Conversely, the unique biochemical properties of cyanogenic glycosides are of interest in drug development.

High-throughput screening (HTS) methods are essential for efficiently analyzing a large number of plant samples to identify varieties with desired this compound content. These methods range from rapid colorimetric assays for qualitative or semi-quantitative assessment to more sophisticated quantitative techniques like mass spectrometry.

Data Presentation: this compound Content in Plant Species

The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species. The following table summarizes available quantitative data for this compound in selected plant species. It is important to note that concentrations can be influenced by environmental factors and the developmental stage of the plant.[8]

Plant SpeciesCultivar/VarietyTissueThis compound Content (mg/100g dry weight)Analytical Method
Rhodiola roseaNot SpecifiedRoots10.88UPLC-MS/MS
Rhodiola roseaNot SpecifiedHydroalcoholic Root Extract135.276UPLC-MS/MS
Rhodiola kirilowiiNot SpecifiedRoots3.226UPLC-MS/MS
Rhodiola kirilowiiNot SpecifiedAqueous Root Extract74.791UPLC-MS/MS
Manihot esculenta (Cassava)Not SpecifiedWhole PlantLotaustralin (B1675156) is approximately 3% of the total cyanogenic glucosides (the majority being linamarin)Not Specified

Data compiled from existing literature.[11][12] Researchers are encouraged to perform their own quantitative analysis for specific varieties of interest.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine and involves a series of enzymatic steps catalyzed by cytochrome P450 enzymes and a UDP-glucosyltransferase.[4][5][12]

Biosynthesis of this compound Isoleucine L-Isoleucine N_Hydroxy_Isoleucine N-Hydroxy-L-Isoleucine Isoleucine->N_Hydroxy_Isoleucine CYP79 Aldoxime (Z)-2-Methylbutanal Oxime N_Hydroxy_Isoleucine->Aldoxime Cyanohydrin 2-Hydroxy-2-methylbutyronitrile (this compound aglycone) Aldoxime->Cyanohydrin CYP71 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT85

Caption: Biosynthesis pathway of this compound from L-isoleucine.

Cyanogenesis: Release of Hydrogen Cyanide upon Tissue Damage

In intact plant tissue, this compound is stored in the vacuole, spatially separated from the degradative enzymes. When the tissue is damaged, for instance by herbivory, the cellular compartments are disrupted, allowing the enzymes to come into contact with the cyanogenic glucoside, leading to the rapid release of hydrogen cyanide.[7][10][13][14]

Cyanogenesis Signaling Pathway cluster_plant_cell Plant Cell Vacuole Vacuole (this compound) Cytoplasm Cytoplasm (β-glucosidase, Hydroxynitrile lyase) Tissue_Damage Tissue Damage (e.g., Herbivory) Compartment_Disruption Cellular Compartment Disruption Tissue_Damage->Compartment_Disruption Enzyme_Substrate_Contact Enzyme-Substrate Contact Compartment_Disruption->Enzyme_Substrate_Contact Lotaustralin_Hydrolysis This compound Hydrolysis Enzyme_Substrate_Contact->Lotaustralin_Hydrolysis β-glucosidase Cyanohydrin_Formation Cyanohydrin Formation (2-Hydroxy-2-methylbutyronitrile) Lotaustralin_Hydrolysis->Cyanohydrin_Formation HCN_Release Hydrogen Cyanide (HCN) Release Cyanohydrin_Formation->HCN_Release Hydroxynitrile lyase (or spontaneous)

Caption: Herbivory-induced signaling pathway for cyanogenesis.

Experimental Protocols

Protocol 1: High-Throughput Qualitative Screening using the Feigl-Anger Test

This protocol describes a rapid and cost-effective method for the qualitative or semi-quantitative screening of a large number of plant samples for the presence of cyanogenic glycosides like this compound. The method is based on the release of HCN, which reacts with a specific indicator paper to produce a color change.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • 96-well microtiter plate with a lid

  • Feigl-Anger indicator paper

  • Pipette and tips

  • Distilled water

  • Freezer (-20°C)

  • Incubator (37°C)

  • Binder clips

Procedure:

  • Sample Preparation: Place a small piece of fresh leaf tissue into each well of the 96-well plate.

  • Cell Lysis: Seal the plate with the lid and place it in a -20°C freezer for at least 1 hour to disrupt the plant cell walls.

  • Enzyme Activation: Remove the plate from the freezer and allow it to thaw at room temperature. This brings the cyanogenic glycosides and degradative enzymes into contact.

  • HCN Detection:

    • Cut the Feigl-Anger paper to the size of the 96-well plate.

    • Briefly remove the plate lid and add 10 µL of distilled water to each well to ensure adequate moisture for the enzymatic reaction.

    • Place the Feigl-Anger paper on top of the wells.

    • Replace the lid and secure it tightly with binder clips to prevent cross-contamination between wells.

  • Incubation: Incubate the sealed plate at 37°C for 2-4 hours.

  • Data Recording: A positive reaction, indicating the presence of cyanogenic glycosides, is the appearance of a blue spot on the indicator paper above the corresponding well. The intensity of the blue color can be used for semi-quantitative estimation.

Protocol 2: Quantitative Analysis of this compound using UPLC-MS/MS

This protocol provides a general framework for the accurate quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific.

1. Sample Extraction:

  • Methanol (B129727) Extraction:

    • Weigh approximately 100 mg of freeze-dried and ground plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v in water).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC).

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step. The specific gradient should be optimized for the user's system and sample matrix.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is often suitable for cyanogenic glycosides.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. For lotaustralin (m/z 260), a potential fragmentation could be to 161 Da.[15] The collision energy and other MS parameters should be optimized for maximum sensitivity.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified standards of this compound.

Experimental Workflow for Screening and Quantification

The following workflow outlines a logical progression from high-throughput screening to precise quantification of this compound in plant varieties.

Experimental Workflow Start Plant Variety Collection HTS High-Throughput Screening (Feigl-Anger Test) Start->HTS Qualitative_Assessment Qualitative/Semi-quantitative Assessment HTS->Qualitative_Assessment Selection Selection of Varieties of Interest Qualitative_Assessment->Selection Extraction Sample Extraction for Quantitative Analysis Selection->Extraction Positive Hits UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Quantitative_Data Quantitative Data on This compound Content UPLC_MSMS->Quantitative_Data Data_Analysis Data Analysis and Comparison Quantitative_Data->Data_Analysis

Caption: Workflow for screening and quantifying this compound.

References

Application Notes and Protocols for Gene Expression Analysis of (R)-Lotaustralin Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the gene expression patterns of the (R)-lotaustralin biosynthetic pathway. This compound is a cyanogenic glucoside, a class of secondary metabolites involved in plant defense, with potential applications in agriculture and pharmacology. Understanding the regulation of its biosynthetic genes is crucial for metabolic engineering and harnessing its bioactive properties.

Introduction to this compound Biosynthesis

This compound, along with its counterpart linamarin, is synthesized from the amino acid precursors L-isoleucine and L-valine, respectively. The biosynthetic pathway involves a series of enzymatic reactions catalyzed by three key enzyme families: Cytochrome P450 monooxygenases of the CYP79 and CYP71 or CYP736 families, and a UDP-glucosyltransferase (UGT). In several plant species, including Lotus japonicus, Phaseolus lunatus, and cassava (Manihot esculenta), the genes encoding these enzymes have been identified and characterized.[1][2][3][4] The core pathway proceeds from the amino acid precursor to an aldoxime, then to a cyanohydrin, and finally to the cyanogenic glucoside.

Key Biosynthetic Genes

The expression of the following key genes is indicative of this compound biosynthesis:

Gene FamilySpecific Genes (Examples from various species)Function
Cytochrome P450 CYP79 CYP79D1/D2 (Cassava), CYP79D3/D4 (L. japonicus), CYP79D71 (P. lunatus)[1][2][3]Catalyzes the initial conversion of L-isoleucine to its corresponding aldoxime. This is the committed step in the pathway.
Cytochrome P450 CYP71/CYP736 CYP71E7 (Cassava), CYP736A2 (L. japonicus), CYP83E46/CYP83E47 (P. lunatus)[1][2][3][4]Catalyzes the conversion of the aldoxime to a cyanohydrin.
UDP-Glucosyltransferase (UGT) UGT85K3 (L. japonicus, P. lunatus)[1][3][4]Catalyzes the final glucosylation of the unstable cyanohydrin to form the stable this compound.

Experimental Workflows and Protocols

A typical workflow for the gene expression analysis of this compound biosynthetic genes involves sample collection, RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR).

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction & QC cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Gene Expression Analysis Sample Plant Tissue Collection (e.g., leaves, roots) Grinding Cryogenic Grinding Sample->Grinding RNA_Extraction Total RNA Extraction Grinding->RNA_Extraction RNA_QC RNA Quality & Quantity (Nanodrop, Gel Electrophoresis) RNA_Extraction->RNA_QC DNase DNase Treatment RNA_QC->DNase cDNA_Synth Reverse Transcription DNase->cDNA_Synth qPCR Quantitative PCR (qPCR) cDNA_Synth->qPCR Data_Analysis Relative Gene Expression (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.
Protocol 1: Total RNA Extraction from Plant Tissues

Extracting high-quality RNA from plants rich in secondary metabolites like cyanogenic glucosides can be challenging. A CTAB (Cetyltrimethylammonium bromide)-based method is often effective.[5][6]

Materials:

  • Plant tissue (fresh, frozen in liquid nitrogen)

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 2% β-mercaptoethanol added just before use)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 75% Ethanol (B145695) (prepared with DEPC-treated water), ice-cold

  • RNase-free water

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Grind 50-100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer.

  • Vortex thoroughly and incubate at 65°C for 15-30 minutes with occasional mixing.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of ice-cold isopropanol, mix gently, and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and wash the pellet with 1 mL of ice-cold 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1% agarose (B213101) gel to check for intact ribosomal RNA bands. A 260/280 ratio of ~2.0 is considered pure.[7]

Protocol 2: cDNA Synthesis

Materials:

  • Total RNA (1-2 µg)

  • DNase I, RNase-free

  • Reverse transcriptase kit (with oligo(dT) and random primers)

  • RNase-free water

Procedure:

  • Treat 1-2 µg of total RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.

  • Perform reverse transcription using a commercial kit. A mix of oligo(dT) and random hexamer primers is recommended to ensure comprehensive cDNA synthesis.

  • Follow the manufacturer's protocol for the reverse transcription reaction. Typically, this involves incubating the RNA, primers, and dNTPs at 65°C for 5 minutes, followed by the addition of reverse transcriptase and buffer and incubation at 42-50°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70-85°C for 5-10 minutes.

  • The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative Real-Time PCR (qPCR)

Materials:

  • cDNA template

  • Gene-specific primers (forward and reverse) for target and reference genes (see table below)

  • SYBR Green qPCR Master Mix

  • qPCR instrument and compatible plates/tubes

  • Nuclease-free water

Primer Design: Design primers to have a melting temperature (Tm) of 58-62°C, a length of 18-24 nucleotides, and to amplify a product of 100-200 bp.

Target Gene FamilyExample Primer Target (Conceptual)
CYP79 Conserved regions of CYP79D orthologs
CYP71/CYP736 Conserved regions of CYP71E or CYP736A orthologs
UGT85 Conserved regions of UGT85K orthologs
Reference Gene Actin, EF1α, or Ubiquitin (select a stably expressed gene for the specific plant species and experimental conditions)

Procedure:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 10-fold dilution), and 7 µL of nuclease-free water.[8]

  • Set up the thermal cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify product specificity.

  • Run the qPCR plate with appropriate controls (no-template control, no-reverse-transcriptase control).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes normalized to the reference gene.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Relative Gene Expression of this compound Biosynthetic Genes under Different Conditions

Treatment/TissueGeneRelative Expression (Fold Change) ± SEp-value
Control CYP79D1.00 ± 0.00-
CYP71E1.00 ± 0.00-
UGT85K1.00 ± 0.00-
Herbivore Damage CYP79D5.23 ± 0.45<0.01
CYP71E4.89 ± 0.38<0.01
UGT85K6.12 ± 0.51<0.001
Drought Stress CYP79D2.15 ± 0.21<0.05
CYP71E1.98 ± 0.19<0.05
UGT85K2.54 ± 0.28<0.05

(Note: Data presented are hypothetical and for illustrative purposes only.)

Signaling Pathway Visualization

The biosynthesis of this compound is a metabolic pathway rather than a classical signaling cascade. The following diagram illustrates the enzymatic conversions from the precursor amino acid to the final product.

lotaustralin_biosynthesis cluster_pathway Biosynthesis of this compound Isoleucine L-Isoleucine Aldoxime Aldoxime Isoleucine->Aldoxime CYP79 Cyanohydrin Cyanohydrin Aldoxime->Cyanohydrin CYP71/CYP736 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT85 CYP79 CYP79 CYP71 CYP71/CYP736 UGT UGT85

Caption: this compound biosynthetic pathway.

These protocols and notes provide a solid foundation for researchers to investigate the gene expression dynamics of this compound biosynthesis. Accurate and reproducible gene expression data are essential for elucidating the regulatory networks governing the production of this important secondary metabolite.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Lotaustralin Extraction from Cassava Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols to optimize the extraction yield of (R)-Lotaustralin from cassava leaves.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and quantification of this compound.

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors throughout the extraction process. The most common issues include:

  • Enzymatic Degradation: Cassava leaves contain the enzyme linamarase, which hydrolyzes lotaustralin (B1675156) and linamarin (B1675462) into hydrogen cyanide upon tissue damage, significantly reducing the yield of the target compound.[1][2][3] Inadequate inactivation of this enzyme is a primary cause of yield loss.

  • Inefficient Cell Disruption: To ensure the solvent can access the compound, the plant material must be properly prepared. Insufficient grinding of dried leaves or maceration of fresh leaves limits the surface area for extraction.[4]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While polar organic solvents like ethanol (B145695) and methanol (B129727) are effective, the choice can significantly impact efficiency.[4][5]

  • Compound Degradation during Processing: Lotaustralin can be sensitive to high temperatures and prolonged extraction times.[6][7] Excessive heat during drying or concentration steps can lead to degradation.

  • Improper Plant Material: The concentration of cyanogenic glucosides, including lotaustralin, can vary depending on the cassava cultivar, age of the leaves, and growing conditions.[8][9] Using very young leaves is often recommended for higher concentrations.[1][3]

Q2: I'm observing degradation of my sample during the extraction process. How can I prevent this?

Preventing degradation is crucial for maximizing yield. The primary strategy is to inhibit the activity of the endogenous linamarase enzyme as early as possible.

  • Acidification: Grinding the cassava leaves in a dilute acid, such as 0.1 M HCl, can effectively inactivate linamarase and stabilize the lotaustralin.[3]

  • Thermal Inactivation: Heat treatment can denature the heat-labile linamarase enzyme.[10] Oven-drying fresh leaves is an effective method to both reduce moisture and prevent enzymatic degradation.[1][10] However, temperatures must be controlled to avoid degrading the lotaustralin itself.

  • Solvent Choice: Using boiling 80% aqueous ethanol for initial extraction can simultaneously extract the compound and denature degradative enzymes.[11]

  • Minimize Processing Time: Reduce the time between harvesting, processing, and extraction to limit the opportunity for enzymatic action. Soaking fresh leaves for extended periods (18-24 hours) can also leach out a significant portion of the cyanogenic glucosides.[8]

Q3: My final extract contains significant impurities that interfere with analysis. What purification strategies can I employ?

Co-extraction of other plant metabolites, such as phenolic compounds, can interfere with quantification.[7] A purification step is often necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for the separation, purification, and quantification of cyanogenic glucosides like lotaustralin.[4]

  • Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step to remove major classes of interfering compounds before a more refined chromatographic analysis.

Q4: There is a discrepancy between my quantification results from different methods (e.g., spectrophotometry vs. LC-MS). Why might this be happening?

This is typically due to differences in the specificity and sensitivity of the analytical methods.

  • Spectrophotometric Methods: These methods, such as the picrate (B76445) paper method which measures total cyanide potential, are less specific.[1][12] They can be affected by other compounds in the extract, leading to potentially inaccurate quantification of the specific this compound molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS/MS): This is the gold standard for quantification. It physically separates lotaustralin from other compounds before detection and quantification by the mass spectrometer, offering very high specificity and accuracy.[5][13] Discrepancies often arise when a less specific method overestimates the concentration due to interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound from cassava leaves?

The choice of solvent depends on the overall goal (e.g., yield, purity, enzyme inactivation). Commonly reported effective solvents include:

  • 70% (v/v) Methanol: Used effectively for dissolving dried extracts prior to analysis.[5][13]

  • 80% (v/v) Aqueous Ethanol (Boiling): This method is effective for simultaneous extraction and enzyme inactivation.[11]

  • Dilute Hydrochloric Acid (0.1 M HCl): This aqueous method is highly effective for inactivating linamarase and achieving virtually quantitative extraction from fresh leaves.[3]

Q2: How should I prepare and store cassava leaves before extraction to maximize yield?

Proper preparation and storage are critical to prevent the loss of this compound.

  • Harvesting: Use very young cassava leaves, as they contain higher concentrations of cyanogenic glucosides.[1][3]

  • Pre-treatment:

    • Drying: Oven-drying is an effective method to reduce cyanide levels by inactivating linamarase.[1][10] Drying at 40-80°C has been shown to be efficient.[10]

    • Grinding: After drying, grind the leaves into a fine powder to maximize the surface area for solvent penetration.[4]

  • Storage: If not processed immediately, leaves should be flash-frozen in liquid nitrogen and stored in a deep freezer (-20°C or below) to prevent enzymatic activity.[3][11] For short-term storage, refrigeration can slow degradation.[3]

Q3: What is the role of the endogenous enzyme linamarase in the extraction process?

Linamarase is a β-glucosidase present in cassava that catalyzes the hydrolysis of cyanogenic glucosides.[2][3] When the plant tissue is damaged (e.g., by grinding or cutting), linamarase comes into contact with lotaustralin. It cleaves the glucose molecule from lotaustralin, forming an unstable cyanohydrin. This cyanohydrin then spontaneously decomposes into 2-butanone (B6335102) and toxic hydrogen cyanide (HCN).[2][14] This process is the primary pathway for the loss of this compound during extraction, making the inactivation of linamarase a critical first step.

Q4: What are the standard analytical methods for identifying and quantifying this compound?

High-performance liquid chromatography coupled with mass spectrometry is the preferred method for accurate and sensitive quantification.

  • UPLC-ESI-MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method used for determining the concentration of lotaustralin.[5][13] It allows for precise identification based on the fragmentation pattern of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Also used for identification and quantification of lotaustralin and its related compounds.[14]

  • HPLC (High-Performance Liquid Chromatography): A widely used and precise method for separation and quantification.[4]

Data Presentation

Table 1: Effect of Processing Methods on Cyanogenic Glucoside Content in Cassava Leaves
Processing MethodMean Reduction in Total HCN (%)NotesReference
Oven-Drying55.99%More effective than boiling due to prolonged contact time between enzyme and substrate before denaturation.[1][15]
Juicing50.79%Physical disruption and separation of liquid from pulp.[1]
Boiling32.01%Soaking followed by boiling is more effective than boiling alone.[1][15]
Pounding25.15%Pounding leaves and cooking the mash is an effective traditional method.[1][15]
Table 2: Example UPLC-MS/MS Parameters for Lotaustralin Analysis
ParameterSpecificationReference
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm[13]
Mobile Phase A Methanol[5][13]
Mobile Phase B Water[5][13]
Elution Mode Isocratic (e.g., 80% Phase B)[13]
Flow Rate 0.25 ml/min[13]
Column Temperature 24°C[13]
Ion Source Negative-ion Electrospray (ESI)[5][13]
Desolvation Temp. 300°C[13]
Ion Source Temp. 100°C[13]
MRM Transition m/z 260 → 161 Da (for Lotaustralin)[13]

Experimental Protocols

Protocol 1: Acidified Aqueous Extraction for Linamarase Inactivation

This method, adapted from Haque and Bradbury (2002), focuses on the rapid inactivation of linamarase to achieve a nearly quantitative extraction.

Materials:

  • Very young cassava leaves

  • 0.1 M Hydrochloric Acid (HCl)

  • Glass pestle and mortar

  • Cheesecloth or similar filter cloth

  • Centrifuge and tubes

Procedure:

  • Harvest 5 g of very young cassava leaves.

  • Immediately cut the leaves into small pieces with scissors.

  • Place the cut leaves into a glass pestle and mortar and add 5 ml of 0.1 M HCl.

  • Grind the leaves thoroughly into a paste.[3]

  • Add another 5 ml of 0.1 M HCl and continue grinding to ensure complete homogenization.

  • Pour the resulting slurry through a filter cloth and squeeze firmly to collect the extract.

  • Centrifuge the extract to pellet any remaining fine particulate matter.

  • Carefully decant the supernatant. This solution contains the extracted this compound and is ready for purification or direct analysis.

Protocol 2: Quantification by UPLC-MS/MS

This protocol outlines the general steps for quantifying this compound in a prepared extract.

Materials:

  • Cassava leaf extract (from Protocol 1 or other methods)

  • 70% (v/v) Methanol

  • 0.20 µm membrane syringe filter

  • UPLC-MS/MS system with an ESI source

  • Acquity UPLC BEH C18 column (or equivalent)

  • This compound analytical standard

Procedure:

  • If the initial extract is aqueous, perform a solvent exchange or solid-phase extraction. If starting with a dry residue, dissolve it in 70% (v/v) methanol.[13]

  • Filter the sample through a 0.20 µm membrane filter to remove any particulates that could damage the UPLC system.[5][13]

  • Prepare a calibration curve using the this compound analytical standard in the range of 100-1000 ng/ml.[5]

  • Set up the UPLC-MS/MS method using parameters similar to those in Table 2. The system should be set to monitor the specific parent-to-daughter ion fragmentation for lotaustralin (m/z 260→161).[13]

  • Inject the prepared sample onto the UPLC system.

  • Identify the lotaustralin peak based on its retention time compared to the standard.

  • Quantify the amount of lotaustralin in the sample by comparing the peak area to the standard calibration curve.

Visualizations

Experimental Workflow

cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Cleanup cluster_analysis 3. Analysis Harvest Harvest Young Cassava Leaves PreTreat Pre-Treatment (Oven-Dry & Grind) Harvest->PreTreat Extract Acidified Solvent Extraction (e.g., 0.1M HCl) PreTreat->Extract Filter Filtration / Centrifugation Extract->Filter Concentrate Concentration (Under Reduced Pressure) Filter->Concentrate Purify Purification (e.g., HPLC) Concentrate->Purify Quantify Quantification (UPLC-MS/MS) Purify->Quantify

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Low Yield

cluster_causes cluster_solutions Start Low this compound Yield Observed Degradation Enzymatic Degradation? Start->Degradation Extraction Inefficient Extraction? Start->Extraction Quantification Quantification Issue? Start->Quantification Sol_Degrade Use Acidified Solvent Flash Freeze Fresh Leaves Oven-Dry Before Extraction Degradation->Sol_Degrade Yes Sol_Extract Increase Grinding/Homogenization Optimize Solvent System Increase Extraction Time Extraction->Sol_Extract Yes Sol_Quant Verify Standard Curve Use High-Specificity Method (LC-MS) Check for Co-eluting Impurities Quantification->Sol_Quant Yes

Caption: Logic diagram for troubleshooting low extraction yields.

This compound Enzymatic Degradation Pathway

Lotaustralin This compound Enzyme Linamarase (+ H2O) Lotaustralin->Enzyme Glucose D-Glucose Enzyme->Glucose Cyanohydrin Unstable Cyanohydrin (2-hydroxy-2-methylbutyronitrile) Enzyme->Cyanohydrin Spontaneous Spontaneous Decomposition Cyanohydrin->Spontaneous Butanone 2-Butanone Spontaneous->Butanone HCN Hydrogen Cyanide (HCN) Spontaneous->HCN

Caption: Pathway of lotaustralin breakdown by the linamarase enzyme.

References

Troubleshooting low signal intensity for (R)-Lotaustralin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the detection of (R)-Lotaustralin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound?

A1: The most common and sensitive method for the detection and quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique allows for the separation of this compound from other sample components and its specific detection based on the fragmentation of the parent ion.[1]

Q2: What are the primary causes of low signal intensity in LC-MS/MS analysis?

A2: Low signal intensity in LC-MS/MS can arise from several factors, which can be broadly categorized as sample-related issues, problems with the liquid chromatography (LC) system, or issues within the mass spectrometer (MS) ion source.[3]

Q3: How can I determine if the problem is with my sample, the LC system, or the MS?

A3: A systematic approach is recommended to isolate the source of the low signal.[3] You can start by directly infusing a standard solution of this compound into the mass spectrometer, bypassing the LC system. If a strong and stable signal is observed, the issue likely lies within the LC system. If the signal remains low, the problem is likely with the mass spectrometer or the standard itself.[3][4]

Troubleshooting Low Signal Intensity

Issue 1: Sample-Related Problems

Q: I am not seeing any signal, or the signal is much lower than expected. Could my sample be the issue?

A: Yes, several sample-related factors can lead to low signal intensity. Consider the following:

  • Low Analyte Concentration: The concentration of this compound in your sample might be below the limit of detection (LOD) of your instrument.[3]

  • Ion Suppression/Matrix Effects: Other compounds that co-elute with this compound from your sample matrix can interfere with its ionization, leading to a reduced signal.[3]

  • Improper Sample Preparation: Inefficient extraction of this compound, degradation of the analyte during preparation, or the presence of contaminants can all negatively impact signal intensity.[3] this compound and other cyanogenic glycosides can be hydrolyzed, breaking them down and preventing detection.[5]

Troubleshooting Steps:

  • Prepare Fresh Standards: To rule out degradation of your working standards, prepare a fresh dilution from your stock solution.[4]

  • Optimize Extraction: Ensure your extraction protocol is suitable for cyanogenic glycosides. Hydroalcoholic solutions, such as 70% (v/v) methanol, have been successfully used for extracting lotaustralin (B1675156).[1]

  • Sample Clean-up: For complex matrices, consider a sample clean-up step like Solid-Phase Extraction (SPE) to remove interfering compounds.[6]

  • Check for Degradation: Be aware that cyanogenic glycosides can be broken down by enzymes present in the plant material.[5] Proper sample handling, such as freezing in liquid nitrogen and extracting with boiling ethanol, can help to inactivate these enzymes.[7]

Issue 2: Liquid Chromatography (LC) System Problems

Q: I have confirmed my standard is good by direct infusion, but I still have a low signal when running through the LC. What should I check?

A: If the issue is with the LC system, it is often related to poor chromatography or system hardware.

  • Poor Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.[3] This can be caused by a degraded column, an inappropriate mobile phase, or injecting a solvent that is much stronger than the mobile phase.[3][6]

  • System Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, causing signal variability and loss.[3]

  • Incorrect Injection Volume: Injecting too small a volume will naturally result in a lower signal. Conversely, overloading the column can also cause poor peak shape and a decrease in signal intensity.[3]

Troubleshooting Steps:

  • Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.

  • Evaluate Peak Shape: If you are seeing broad or tailing peaks, consider flushing the column or replacing it if it is old. Ensure your injection solvent is compatible with the mobile phase.[6]

  • Check Pump Performance: Air bubbles in the pump can cause inconsistent flow rates.[4] Ensure your solvent lines are properly primed and the mobile phase is degassed.

Issue 3: Mass Spectrometer (MS) Ion Source Problems

Q: My direct infusion of this compound shows a low signal. What could be wrong with the MS?

A: A contaminated ion source is a very common reason for a decline in signal intensity.[3] The electrospray ionization (ESI) source is where the analyte is charged and transferred into the gas phase, and its performance is critical.

  • Contaminated Ion Source: Accumulation of non-volatile salts and other contaminants on the ion source components (e.g., spray shield, capillary, sample cone) can significantly suppress the signal.[3]

  • Suboptimal ESI Settings: The efficiency of the electrospray process is highly dependent on parameters like sprayer voltage, nebulizing gas flow, and desolvation gas temperature.[8][9]

Troubleshooting Steps:

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions. This is a critical maintenance step for maintaining sensitivity.[3][10]

  • Optimize Sprayer Voltage: The sprayer voltage should be optimized to ensure a stable Taylor cone and efficient droplet formation. Both too high and too low voltages can lead to an unstable or lost signal.[8]

  • Optimize Gas Flow Rates and Temperatures: The nebulizing and desolvation gas flow rates and temperatures are crucial for efficient desolvation of the droplets to form gas-phase ions.[8][9] These parameters often need to be adjusted for different mobile phases and flow rates.[9]

  • Check Ionization Mode: For the detection of lotaustralin, negative ion mode has been shown to be effective.[1] While positive mode is more common, negative mode can sometimes offer better sensitivity and lower background noise for certain analytes.[11]

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a published method for the determination of lotaustralin in Rhodiola species.[1]

1. Sample Preparation:

  • Freeze plant material in liquid nitrogen and grind to a fine powder.
  • Extract with a hydroalcoholic solution (e.g., 70% v/v methanol).
  • Filter the sample through a 0.20 µm membrane filter before injection.[1]

2. Liquid Chromatography:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm.[1]
  • Mobile Phase: Isocratic elution with 80% water and 20% methanol.[1]
  • Flow Rate: 0.25 ml/min.[1]
  • Column Temperature: 24°C.[1]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Source Temperature: 100°C.[1]
  • Desolvation Temperature: 300°C.[1]
  • Gas Flow Rates:
  • Desolvation Gas: 700 L/h.[1]
  • Cone Gas: 10 L/h.[1]

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Detection

ParameterValueReference
Liquid Chromatography
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm[1]
Mobile Phase AMethanol[1]
Mobile Phase BWater[1]
Elution ModeIsocratic (80% B)[1]
Flow Rate0.25 ml/min[1]
Column Temperature24°C[1]
Mass Spectrometry
Ionization ModeESI Negative[1]
Ion Source Temperature100°C[1]
Desolvation Temperature300°C[1]
Desolvation Gas Flow700 L/h[1]
Cone Gas Flow10 L/h[1]

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Start Low Signal Intensity Detected CheckStandard Directly Infuse Standard into MS Start->CheckStandard SignalOK Signal Strong & Stable? CheckStandard->SignalOK LC_Problem Problem is in the LC System SignalOK->LC_Problem Yes MS_Problem Problem is in the MS or Standard SignalOK->MS_Problem No CheckLC Inspect LC System: - Check for leaks - Examine peak shape - Verify pump performance LC_Problem->CheckLC CheckMS Troubleshoot MS: - Clean ion source - Optimize ESI parameters - Prepare fresh standard MS_Problem->CheckMS Resolved Problem Resolved CheckLC->Resolved CheckMS->Resolved

Caption: A logical workflow for troubleshooting low signal intensity.

This compound Biosynthesis and Detection Pathway

LotaustralinPathway cluster_biosynthesis Biosynthesis cluster_detection UPLC-MS/MS Detection Isoleucine Isoleucine Oxime 2-Methylbutanal Oxime Isoleucine->Oxime CYP79D1/D2 Cyanohydrin Cyanohydrin Oxime->Cyanohydrin CYP71E7 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT Extraction Extraction from Plant Matrix Lotaustralin->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS Detection ([M-H]-) ESI->MS_Detection

Caption: Biosynthesis of this compound and its detection workflow.

References

Technical Support Center: Optimization of Enzymatic Assays for Linamarase Activity on (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for linamarase activity with the substrate (R)-Lotaustralin.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of linamarase enzymatic assays.

Problem Potential Causes Solutions
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Store linamarase at the recommended temperature (typically -20°C or -80°C) in a buffer containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditions (pH, temperature).Determine the optimal pH and temperature for linamarase activity with this compound by performing assays over a range of pH values (e.g., 4.0-8.0) and temperatures (e.g., 25-60°C).[1][2][3][4]
Presence of inhibitors in the sample or reagents.Include a positive control with a known amount of active linamarase and substrate. If the control works, test for inhibitors in your sample by spiking a control reaction with your sample. Consider dialysis or buffer exchange of your enzyme preparation.
Incorrect substrate concentration.Titrate the this compound concentration to determine the optimal range. Very low concentrations may not yield a detectable signal, while very high concentrations can cause substrate inhibition.
High Background Signal Spontaneous degradation of this compound or the detection reagent.Run a "no-enzyme" control (containing all reaction components except linamarase) to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your sample measurements.
Contamination of reagents or labware.Use high-purity reagents and thoroughly clean all labware. Filter-sterilize buffer solutions.
Interference from other enzymes in a crude extract.If using a crude enzyme extract, consider a partial purification step to remove interfering enzymes.
Poor Reproducibility Inconsistent pipetting or timing.Use calibrated pipettes and ensure consistent incubation times for all samples. Prepare a master mix of reagents to minimize pipetting variability.
Fluctuations in temperature.Use a temperature-controlled incubator or water bath to ensure a stable reaction temperature.[1]
Instability of reaction products.The product of linamarase activity on this compound is an unstable cyanohydrin that decomposes to a ketone and hydrogen cyanide (HCN).[5][6] Ensure your detection method is optimized for capturing one of these products immediately after the reaction. For HCN detection, consider a sealed reaction vessel to prevent its escape.
Non-linear Reaction Progress Curves Substrate depletion.Ensure that the initial substrate concentration is not limiting. Use a substrate concentration well above the Michaelis constant (Km) if determining initial velocity. If the curve plateaus quickly, you may need to use a lower enzyme concentration or a shorter reaction time.
Enzyme instability under assay conditions.Perform a time-course experiment to check for enzyme stability. If the activity decreases over time, you may need to add stabilizing agents (e.g., BSA) to the reaction buffer or shorten the assay time.
Product inhibition.The reaction products (ketone or HCN) may inhibit linamarase activity. Measure initial reaction rates where product accumulation is minimal.

Frequently Asked Questions (FAQs)

Q1: What is the expected enzymatic reaction for linamarase with this compound?

A1: Linamarase, a β-glucosidase, catalyzes the hydrolysis of the β-glucosidic bond in this compound. This reaction releases glucose and an unstable aglycone, 2-hydroxy-2-methylbutyronitrile (a cyanohydrin). This cyanohydrin then spontaneously or enzymatically decomposes to form 2-butanone (B6335102) and hydrogen cyanide (HCN).[5][6]

Q2: What are the typical optimal pH and temperature for linamarase activity?

A2: The optimal conditions can vary depending on the source of the linamarase. For cassava linamarase, the optimal pH is generally between 5.5 and 6.0, and the optimal temperature is around 25°C.[2][3] However, linamarase from other sources, such as Lactobacillus delbrueckii, may have different optima, for instance, a pH of 4.5 and a temperature of 50°C.[4] It is crucial to experimentally determine the optimal conditions for your specific enzyme and substrate.

Q3: How can I detect the products of the linamarase reaction with this compound?

A3: You can detect either of the final breakdown products: 2-butanone or hydrogen cyanide.

  • Hydrogen Cyanide (HCN) Detection: Colorimetric methods, such as the picrate (B76445) paper method, can be used for qualitative or semi-quantitative detection. For quantitative analysis, spectrophotometric methods based on the reaction of cyanide with a chromogenic agent are common.

  • 2-Butanone Detection: Gas chromatography (GC) can be used to quantify the volatile 2-butanone.

Q4: What are the substrates for linamarase?

A4: Linamarase specifically hydrolyzes the cyanogenic glucosides linamarin (B1675462) and lotaustralin.[2][3][7][8]

Q5: How can I prepare a stock solution of this compound?

A5: this compound can be dissolved in the assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0).[1] If solubility is an issue, a small amount of an organic solvent like DMSO can be used, but ensure the final concentration of the solvent in the assay does not inhibit the enzyme.

Q6: What are some known inhibitors of linamarase?

A6: As a β-glucosidase, linamarase can be inhibited by general β-glucosidase inhibitors such as D-glucono-δ-lactone. Heavy metal ions can also act as inhibitors. It is important to check the purity of your reagents to avoid unintended inhibition.

Quantitative Data Summary

Table 1: Reported Optimal Conditions for Linamarase Activity

Linamarase Source Substrate Optimal pH Optimal Temperature (°C) Reference
CassavaLinamarin5.5 - 6.025[2][3]
Lactobacillus plantarumNot specified~6.050[1]
Lactobacillus delbrueckii NRRL B-763Linamarin4.550[4]
Priestia flexaNot specified6.050[9]

Note: Data specific to this compound is limited; the values for linamarin can be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Linamarase Activity with this compound

  • Prepare a series of buffers with different pH values (e.g., from 4.0 to 8.0 with 0.5 pH unit increments). A suitable buffer system would be a combination of citrate-phosphate buffer for the acidic range and phosphate buffer for the neutral to slightly alkaline range.

  • Prepare a reaction mixture for each pH value containing the buffer, a fixed concentration of this compound (e.g., 5 mM), and a fixed concentration of linamarase.

  • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15 minutes).[1]

  • Stop the reaction by adding a stopping reagent (e.g., a strong base like NaOH to raise the pH and inactivate the enzyme).

  • Measure the amount of product formed using a suitable detection method (e.g., quantification of HCN).

  • Plot the enzyme activity against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for Linamarase Activity with this compound

  • Prepare a reaction mixture containing the optimal buffer (determined in Protocol 1), a fixed concentration of this compound, and a fixed concentration of linamarase.

  • Aliquot the reaction mixture into several tubes.

  • Incubate each tube at a different temperature (e.g., 25, 30, 35, 40, 45, 50, 55, 60°C) for a fixed period.

  • Stop the reaction and measure the product formation as described in Protocol 1.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Visualizations

Enzymatic_Reaction_Pathway sub This compound int 2-Hydroxy-2-methyl- butyronitrile (unstable cyanohydrin) sub->int hydrolysis h2o H₂O enz Linamarase enz->int prod1 Glucose int->prod1 releases prod2 2-Butanone int->prod2 decomposes to prod3 Hydrogen Cyanide (HCN) int->prod3 and

Caption: Enzymatic hydrolysis of this compound by linamarase.

Experimental_Workflow start Start: Assay Optimization prep Prepare Reagents: - Linamarase - this compound - Buffers start->prep ph_opt Determine Optimal pH prep->ph_opt temp_opt Determine Optimal Temperature ph_opt->temp_opt sub_opt Determine Optimal Substrate Concentration (Km) temp_opt->sub_opt enz_opt Determine Optimal Enzyme Concentration (Vmax) sub_opt->enz_opt kinetic_assay Perform Kinetic Assay under Optimized Conditions enz_opt->kinetic_assay data_analysis Data Analysis kinetic_assay->data_analysis end End: Optimized Assay Protocol data_analysis->end

Caption: General workflow for the optimization of a linamarase enzymatic assay.

Troubleshooting_Flowchart decision decision solution solution problem problem start Start Troubleshooting problem_node Problem with Assay? start->problem_node no_activity Low/No Activity? problem_node->no_activity Yes high_bg High Background? no_activity->high_bg No check_enzyme Check Enzyme Activity (Positive Control) no_activity->check_enzyme Yes poor_rep Poor Reproducibility? high_bg->poor_rep No run_no_enzyme Run 'No-Enzyme' Control high_bg->run_no_enzyme Yes check_pipetting Verify Pipetting and Timing poor_rep->check_pipetting Yes check_conditions Optimize pH and Temperature check_enzyme->check_conditions Control OK solution_enzyme Replace/Repurify Enzyme check_enzyme->solution_enzyme Control Fails check_inhibitors Test for Inhibitors check_conditions->check_inhibitors Still Low Activity check_reagents Check Reagent Purity run_no_enzyme->check_reagents Background Still High check_temp Ensure Stable Temperature check_pipetting->check_temp Technique OK

Caption: A logical flowchart for troubleshooting common linamarase assay issues.

References

Preventing degradation of (R)-Lotaustralin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-Lotaustralin during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

A1: this compound is a cyanogenic glucoside found in various plants, including cassava and Rhodiola rosea.[1] Its degradation is a significant concern because it leads to the release of hydrogen cyanide (HCN), a volatile and highly toxic compound. This degradation is primarily an enzymatic process catalyzed by the endogenous plant enzyme β-glucosidase (also known as linamarase).[2][3][4] The breakdown of this compound not only poses a safety risk but also results in the inaccurate quantification of the native compound in the sample. The degradation occurs in two steps: first, the enzymatic hydrolysis of this compound to an unstable cyanohydrin, and second, the spontaneous or enzyme-catalyzed decomposition of the cyanohydrin to a ketone and hydrogen cyanide.

Q2: What are the main factors that promote the degradation of this compound?

A2: The primary factors that promote the degradation of this compound are:

  • Enzymatic Activity: The presence of active β-glucosidase is the main driver of degradation.[2][3] Tissue disruption during sample collection and preparation (e.g., grinding, homogenization) brings the enzyme into contact with this compound, initiating hydrolysis.[5]

  • pH: The optimal pH for β-glucosidase (linamarase) activity is typically in the range of 5.5 to 6.0.[4] Sample preparations within this pH range will exhibit the fastest degradation rates.

  • Temperature: Higher temperatures generally increase the rate of enzymatic reactions up to an optimal point, beyond which the enzyme starts to denature. The spontaneous breakdown of the intermediate cyanohydrin is also accelerated at temperatures above 35°C.[6]

  • Presence of Water: Water is essential for the hydrolytic activity of β-glucosidase.

Q3: How can I prevent the enzymatic degradation of this compound during sample extraction?

A3: To prevent enzymatic degradation, the primary goal is to inactivate the β-glucosidase enzyme as quickly as possible during the extraction process. This can be achieved through several methods:

  • Solvent Choice: Using organic solvents such as methanol (B129727) or ethanol (B145695), particularly in high concentrations (e.g., 80-100%), can help to denature enzymes.[7]

  • Acidification: Adding a small amount of acid, such as formic acid or hydrochloric acid, to the extraction solvent can effectively and irreversibly inactivate β-glucosidase by lowering the pH well below its optimal range.[2][8]

  • Heat Treatment: Boiling the sample in a solvent like ethanol or methanol for a short period (e.g., 5-10 minutes) can rapidly denature and inactivate the degradative enzymes.[7]

  • Cryogenic Grinding: Grinding the sample at cryogenic temperatures (e.g., with liquid nitrogen) can slow down enzymatic activity until the sample is introduced to a denaturing extraction solvent.

Troubleshooting Guides

Problem 1: Low or no detectable this compound in my sample extracts.
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation during Homogenization Immediately freeze-dry or flash-freeze the sample in liquid nitrogen after harvesting and before extraction.Rapidly lowering the temperature will minimize enzymatic activity before the enzyme can be denatured by the extraction solvent.
Sub-optimal Extraction Solvent Use a boiling alcohol solution (e.g., 80% ethanol or methanol) for extraction. Alternatively, use an acidified solvent system (e.g., methanol/water/formic acid).Heat and acidic conditions will effectively denature and inactivate the β-glucosidase enzyme.[2][7]
Inappropriate pH of Extraction Medium Ensure the pH of your extraction solvent is acidic (e.g., below 4).β-glucosidase has optimal activity at a pH of 5.5-6.0; an acidic environment will inhibit its function.[4]
Delayed Extraction after Sample Collection Process the samples as quickly as possible after harvesting. If immediate processing is not possible, store them at -80°C.Prolonged storage of fresh tissue at room temperature or even 4°C can allow for enzymatic degradation to occur.
Problem 2: Inconsistent and variable this compound concentrations between replicate samples.
Possible Cause Troubleshooting Step Rationale
Incomplete Enzyme Inactivation Ensure thorough mixing and sufficient volume of the extraction solvent to rapidly and completely penetrate the sample tissue.Incomplete contact with the denaturing solvent can leave some active enzyme, leading to variable degradation between samples.
Non-homogenous Sample Ensure the plant material is finely and uniformly ground to a homogenous powder before taking aliquots for extraction.Cyanogenic glycosides may not be evenly distributed throughout the plant tissue.
Extract Instability during Storage Analyze extracts immediately after preparation. If storage is necessary, store at -20°C or below and re-evaluate stability for your specific storage conditions.Degradation can still occur in the extract, albeit at a slower rate, especially if not stored at a sufficiently low temperature.
Hydrolysis during HPLC Analysis Use a mobile phase with an acidic pH (e.g., with 0.1% formic acid) and control the column temperature.This will minimize the risk of any residual enzyme activity or spontaneous degradation during the analytical run.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions to guide sample preparation and storage. Please note that this data is representative and intended to demonstrate expected trends. Actual degradation rates may vary based on specific sample matrix and experimental conditions.

Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer over 24 Hours

pHTemperatureApproximate % this compound Remaining
3.04°C>99%
3.025°C98%
5.54°C90%
5.525°C65%
7.04°C95%
7.025°C80%

Table 2: Effect of Extraction Solvent on the Recovery of this compound

Extraction SolventExtraction TemperatureRelative Recovery of this compound
Water25°CLow
80% Methanol25°CModerate
80% Methanol, boiling78°CHigh
80% Methanol + 0.1% Formic Acid25°CVery High

Table 3: Stability of this compound in Acidified Methanolic Extract at Different Storage Temperatures

Storage Temperature% this compound Remaining after 7 Days% this compound Remaining after 30 Days
25°C (Room Temperature)95%85%
4°C (Refrigerated)>99%98%
-20°C (Frozen)>99%>99%
-80°C (Ultra-low Freezer)>99%>99%

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Plant Material
  • Sample Collection and Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen material to remove water, which will help to inhibit enzymatic activity.

    • Grind the lyophilized tissue into a fine, homogenous powder.

  • Extraction:

    • Prepare an extraction solvent of 80% methanol containing 0.1% formic acid.

    • For every 100 mg of powdered plant material, add 1 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 30 minutes in a sonicator bath.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant for analysis.

  • Storage:

    • If not analyzing immediately, store the extract at -20°C or below in a tightly sealed container.

Protocol 2: Stability Testing of this compound in Extracts
  • Sample Preparation:

    • Prepare a bulk extract of your sample material using the recommended extraction protocol.

    • Divide the extract into multiple aliquots in separate, sealed vials.

  • Storage Conditions:

    • Store the aliquots under different temperature conditions (e.g., 25°C, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24 hours, 7 days, 30 days), remove one aliquot from each storage condition.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition to determine the stability profile.

Visualizations

cluster_degradation Degradation Pathway of this compound R_Lotaustralin This compound Cyanohydrin Unstable Cyanohydrin R_Lotaustralin->Cyanohydrin Enzymatic Hydrolysis Enzyme β-Glucosidase (Linamarase) Enzyme->R_Lotaustralin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous or Enzymatic Decomposition Ketone Ketone Cyanohydrin->Ketone

Caption: Enzymatic degradation pathway of this compound.

cluster_workflow Recommended Workflow for Stable this compound Analysis Harvest 1. Sample Harvesting Freeze 2. Flash Freezing (Liquid Nitrogen) Harvest->Freeze Grind 3. Cryogenic Grinding or Lyophilization & Grinding Freeze->Grind Extract 4. Extraction with Acidified Methanol Grind->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Analyze 6. Immediate HPLC/LC-MS Analysis Centrifuge->Analyze Store < Store at ≤ -20°C > Centrifuge->Store

Caption: Recommended workflow for stable this compound analysis.

References

Technical Support Center: Resolving (R)-Lotaustralin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the resolution of (R)-Lotaustralin and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in resolving this compound and its isomers?

A1: The primary challenges in resolving this compound and its isomers, such as its epimer at the C-2 position, stem from their structural similarity. Enantiomers and diastereomers of cyanogenic glycosides often exhibit very similar physicochemical properties, making their separation difficult with standard chromatographic techniques.[1][2] Key issues include:

  • Co-elution: Isomers often have very close retention times, leading to poor resolution and inaccurate quantification.

  • Peak Tailing and Splitting: Interactions with the stationary phase or issues with the mobile phase can lead to distorted peak shapes.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analytes in mass spectrometry, leading to signal suppression or enhancement.[3][4][5][6]

  • Epimerization: this compound can potentially epimerize under certain pH and temperature conditions during sample preparation and analysis, leading to inaccurate quantification of the individual isomers.[7]

Q2: What analytical techniques are most suitable for the chiral separation of Lotaustralin isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most powerful techniques for resolving and quantifying Lotaustralin isomers.[1][8][9][10] Chiral chromatography, utilizing a chiral stationary phase (CSP), is often necessary to achieve baseline separation of enantiomers.[2][11][12][13] For diastereomers, such as epimers, separation may be possible on achiral columns (like C18) with careful method optimization.[1][11]

Q3: How can I prevent the epimerization of this compound during my experiments?

A3: To minimize the risk of epimerization, it is crucial to control the pH and temperature throughout the sample preparation and analysis process. It is advisable to work with mildly acidic conditions and avoid high temperatures.[7] Samples should be stored at low temperatures and analyzed promptly after preparation.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of this compound and its Isomers

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Stationary Phase Selectivity Switch to a chiral stationary phase (CSP) specifically designed for separating stereoisomers. Polysaccharide-based CSPs are often effective.[13] For epimers, a high-resolution C18 or phenyl-hexyl column might provide sufficient selectivity with optimized mobile phase.[1][11]Improved separation of isomeric peaks.
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.[14][15][16][17][18] Introduce mobile phase additives like ammonium (B1175870) formate, which can enhance separation and improve peak shape in LC-MS/MS analysis.[1][9]Increased resolution between isomer peaks.
Incorrect Column Temperature Systematically vary the column temperature. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease selectivity.[15]Optimized resolution and peak shape.
Inappropriate Flow Rate Optimize the flow rate. Slower flow rates can sometimes improve resolution, especially in chiral separations.[19]Enhanced separation of closely eluting peaks.
Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Chromatographic peaks are not symmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase Add a competing amine (e.g., triethylamine) or use a buffered mobile phase to mask active silanol (B1196071) groups on the silica-based column.Symmetrical, Gaussian-shaped peaks.
Column Overload Reduce the sample concentration or injection volume.Sharper, more symmetrical peaks.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.Improved peak shape for early eluting compounds.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it is old or has been subjected to harsh conditions.Restoration of good peak shape and column performance.
Problem 3: Peak Splitting

Symptoms:

  • A single analyte peak appears as two or more smaller, closely spaced peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of Unresolved Isomers This may indicate partial separation. Further optimize the mobile phase, temperature, and stationary phase as described in "Poor Resolution".A single, sharp peak or two well-resolved peaks.
Contamination on the Column Inlet Frit Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column.Restoration of normal peak shape.
Sample Solvent Effect Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.Single, well-formed peaks.
Void in the Column Packing A void at the head of the column can cause the sample to travel through different paths. Replace the column.Consistent and symmetrical peak shapes.
Problem 4: Inaccurate or Irreproducible Quantification

Symptoms:

  • High variability in quantitative results between replicate injections or different sample batches.

  • Poor linearity of the calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects in LC-MS/MS Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[3][5] Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for signal suppression or enhancement.[20]Accurate and reproducible quantification.
Analyte Instability Investigate the stability of this compound and its isomers in the sample matrix and solvent. Analyze samples promptly and store them under appropriate conditions (e.g., low temperature, protected from light).Consistent analytical results over time.
Poor Peak Integration Optimize the integration parameters in the chromatography data system to ensure consistent and accurate peak area determination, especially for poorly resolved or tailing peaks.Reliable and reproducible peak area measurements.

Experimental Protocols & Data

Table 1: Example HPLC Parameters for Chiral Separation of Cyanogenic Glycoside Isomers

The following are generalized starting conditions based on the separation of similar compounds like prunasin (B192207) isomers. Optimization will be required for this compound.

Parameter Condition 1 (Chiral HPLC) Condition 2 (UHPLC-MS/MS)
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives)High-resolution C18 column (e.g., <2 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in Water2 mM Ammonium Formate in Water[1][9]
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or shallow gradient (e.g., 10-30% B over 20 min)Optimized gradient for separation (e.g., 5-40% B over 15 min)
Flow Rate 0.5 - 1.0 mL/min0.2 - 0.4 mL/min[8]
Column Temperature 25 - 40 °C30 - 45 °C[8]
Injection Volume 5 - 10 µL1 - 5 µL[9]
Detection UV (e.g., 210-220 nm)[21]MS/MS (MRM mode)
Table 2: Example UHPLC-MS/MS Quantitative Data for Prunasin Isomers

This data for prunasin isomers can serve as a reference for what to expect for Lotaustralin isomers.

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) LOD (ng/mL) LOQ (ng/mL)
(R)-Prunasin8.5[M+NH4]+Varies with instrument~0.1~0.5
(S)-Prunasin9.2[M+NH4]+Varies with instrument~0.1~0.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Plant Material extraction Extraction (e.g., with 80% Methanol) sample->extraction filtration Filtration / SPE Cleanup extraction->filtration final_sample Final Sample for Injection filtration->final_sample hplc HPLC / UHPLC System final_sample->hplc column Chiral or High-Resolution C18 Column hplc->column Separation detector UV or MS/MS Detector column->detector Detection chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: General experimental workflow for the resolution of this compound and its isomers.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape (Tailing/Splitting) cluster_quantification Inaccurate Quantification start Problem with Chromatogram check_column Change Column Type? (e.g., to Chiral) check_overload Reduce Sample Load? check_matrix Assess Matrix Effects? optimize_mobile_phase Optimize Mobile Phase? (Solvent ratio, additives) check_column->optimize_mobile_phase optimize_temp_flow Optimize Temp/Flow? optimize_mobile_phase->optimize_temp_flow end end optimize_temp_flow->end Problem Resolved check_solvent Match Sample Solvent to Mobile Phase? check_overload->check_solvent check_column_health Column Contaminated/Void? check_solvent->check_column_health check_column_health->end Problem Resolved check_stability Check Analyte Stability? check_matrix->check_stability check_integration Review Peak Integration? check_stability->check_integration check_integration->end Problem Resolved

References

Enhancing the stability of (R)-Lotaustralin standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (R)-Lotaustralin standard solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound standard solution is showing signs of degradation (e.g., peak area decreasing over time in HPLC analysis). What are the likely causes?

A1: Degradation of this compound in solution is primarily caused by hydrolysis of its glycosidic bond. This process is influenced by several factors:

  • pH: this compound, like other cyanogenic glycosides, is susceptible to hydrolysis, which is accelerated under neutral to alkaline conditions.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.

  • Enzymatic Contamination: The presence of β-glucosidases (such as linamarase) can rapidly hydrolyze this compound.[1] These enzymes can be introduced through microbial contamination.

  • Solvent Composition: The type of solvent and the presence of water can affect the stability of the standard solution.

  • Light Exposure: While cyanogenic glycosides are generally considered relatively stable to light, prolonged exposure to UV or high-intensity light may contribute to degradation over time.

Q2: What are the recommended storage conditions for this compound standard solutions?

A2: To maximize the stability of your this compound standard solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures significantly slow down the rate of chemical degradation.
Solvent Prepare stock solutions in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or anhydrous methanol.Minimizing water content is crucial to prevent hydrolysis.
pH For aqueous dilutions, use a slightly acidic buffer (pH 4-6).Acidic conditions are known to inhibit the hydrolysis of glycosidic bonds.
Light Store solutions in amber vials or protect them from light.Although not highly sensitive, protection from light is a general best practice for analytical standards.
Container Use high-quality, inert glass vials with tight-fitting caps.Prevents solvent evaporation and contamination.

Q3: I need to prepare a working solution of this compound in an aqueous buffer for my experiment. How can I minimize degradation?

A3: When preparing aqueous working solutions, follow these steps to enhance stability:

  • Prepare Fresh: Prepare only the required amount of working solution on the day of use.

  • Use Cold Solvents: Use pre-chilled, high-purity water and buffers to prepare your dilutions.

  • Acidify the Buffer: Use a buffer system that maintains a slightly acidic pH (e.g., acetate (B1210297) buffer, pH 5).

  • Filter Sterilize: If the solution is to be stored for a short period, filter it through a 0.22 µm sterile filter to remove any potential microbial contamination that could introduce degrading enzymes.

  • Keep on Ice: During your experiment, keep the working solution on ice or in a cooled autosampler.

Q4: How can I detect and identify degradation products of this compound?

A4: The primary degradation of this compound results from the cleavage of the glycosidic bond, leading to the formation of an unstable cyanohydrin. This cyanohydrin quickly decomposes into 2-butanone (B6335102) and hydrogen cyanide (HCN).

You can monitor for degradation using the following analytical techniques:

  • HPLC-UV or HPLC-MS: A decrease in the peak area of this compound and the appearance of new, more polar peaks can indicate degradation.

  • Headspace GC-MS: The volatile degradation product, 2-butanone, can be detected in the headspace of the solution vial.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid standard)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound.

    • Quantitatively transfer the weighed standard to the volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent (DMSO or methanol).

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly.

    • Transfer the stock solution to an amber glass vial for storage.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Working Solutions by HPLC

  • Objective: To evaluate the stability of this compound in a specific solvent and at a certain temperature over time.

  • Procedure:

    • Prepare a fresh working solution of this compound at a known concentration in the desired solvent.

    • Divide the solution into several aliquots in separate, tightly sealed amber vials.

    • Store the vials under the desired storage condition (e.g., room temperature, 4°C, or -20°C).

    • At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

    • Allow the vial to reach the analysis temperature.

    • Analyze the sample by a validated HPLC method.

    • Record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining against time to visualize the degradation profile.

    • A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.

Visualizations

G Figure 1. Degradation Pathway of this compound Lotaustralin This compound Hydrolysis Hydrolysis (Enzymatic or Chemical) Lotaustralin->Hydrolysis Cyanohydrin Unstable Cyanohydrin Intermediate Hydrolysis->Cyanohydrin Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition Products 2-Butanone + Hydrogen Cyanide (HCN) Decomposition->Products

Figure 1. Degradation Pathway of this compound

G Figure 2. Experimental Workflow for Stability Testing start Prepare this compound Working Solution aliquot Aliquot into multiple vials start->aliquot storage Store under defined conditions (e.g., Temp, Light) aliquot->storage sampling Sample at time points (t=0, t=x, t=y, ...) storage->sampling analysis HPLC Analysis sampling->analysis data Calculate % Remaining analysis->data end Determine Stability Period data->end

Figure 2. Experimental Workflow for Stability Testing

G Figure 3. Troubleshooting this compound Instability s0 Instability Observed? q1 Is the solution prepared fresh daily? s0->q1 a1_yes Check Storage of Stock Solution q1->a1_yes Yes a1_no Prepare Fresh Working Solutions q1->a1_no No q2 Is the solvent anhydrous/aprotic? a1_yes->q2 a2_yes Check pH of the solution q2->a2_yes Yes a2_no Use Anhydrous DMSO or Methanol q2->a2_no No q3 Is the pH acidic (4-6)? a2_yes->q3 a3_yes Check for Contamination and Storage Temperature q3->a3_yes Yes a3_no Use a slightly acidic buffer q3->a3_no No

References

Technical Support Center: Quantification of Low Levels of (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of quantifying low levels of (R)-Lotaustralin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying low levels of this compound?

A1: The primary methods for quantifying low levels of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) after derivatization.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for direct measurement of the intact glycoside.[2] GC-based methods typically require hydrolysis and derivatization of the cyanogenic glycoside.[1] Enzymatic assays and High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) are also used, but may have limitations in sensitivity and specificity for very low concentrations.[3]

Q2: How critical is the sample extraction step for accurate quantification?

A2: The extraction step is crucial for accurate quantification of this compound.[4][5] Inefficient extraction can lead to underestimation of the compound's concentration. Recoveries can be as low as 82% if the extraction methodology is not optimized.[4][6] The choice of solvent and extraction technique (e.g., sonication, reflux) significantly impacts the yield.[7]

Q3: What are "matrix effects" in LC-MS analysis and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[8] Biological matrices are complex and prone to causing significant matrix effects.[9]

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard (IS) should have similar chemical properties and chromatographic behavior to the analyte.[10] For LC-MS analysis, a stable isotope-labeled version of this compound is the best choice as it compensates for variations in extraction, injection, chromatography, and ionization.[11] If a stable-isotope labeled standard is unavailable, a structural analog that co-elutes with this compound can be used.[11] For the analysis of lotaustralin, linustatin (B1675552) has been used as an internal standard.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.[12]- Flush the column with a strong solvent.- If the problem persists, replace the column.- Ensure the mobile phase pH is compatible with the analyte and column chemistry.- Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuating column temperature.- Leaks in the LC system.[12]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check for leaks at all fittings and connections.[13]
Low Signal Intensity or No Peak - Ion suppression due to matrix effects.- Suboptimal ionization source parameters.- Sample degradation.- Optimize sample cleanup procedures to remove interfering matrix components.- Adjust ion source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare fresh samples and standards and store them appropriately to prevent degradation.
Non-linear Calibration Curve - Matrix effects.- Detector saturation at high concentrations.- Improper preparation of standards.- Use a matrix-matched calibration curve or a suitable internal standard to compensate for matrix effects.- Extend the calibration range with additional points at the lower and higher ends.- Carefully prepare fresh calibration standards and verify their concentrations.[4]
Gas Chromatography (GC) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Baseline Instability or Drift - Column bleed.- Contamination in the injector or detector.- Unstable carrier gas flow.[14]- Condition the column at a high temperature.- Clean the injector liner and detector.- Check for leaks in the gas lines and ensure a stable gas supply.
Ghost Peaks - Carryover from previous injections.- Contamination in the syringe or injector.[14]- Run several blank injections after a high-concentration sample.- Clean the syringe and injector port.- Use a solvent wash step between injections.
Poor Resolution - Inadequate column selectivity.- Incorrect temperature program.- High injection volume.[14]- Select a column with a different stationary phase.- Optimize the temperature ramp rate and hold times.- Reduce the injection volume.
Irreproducible Results - Inconsistent injection technique.- Leaks in the system.- Column degradation.[14]- Use an autosampler for consistent injections.- Perform a leak check of the entire GC system.- Replace the column if it shows signs of degradation.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation (Extraction)

    • Weigh approximately 1.5-2.0 g of the powdered and dried sample into a round-bottom flask.[15]

    • Add a known amount of internal standard (e.g., Linustatin).[5]

    • Add 20 mL of 70% (v/v) methanol.[15]

    • Perform extraction using a suitable method (e.g., sonication for 30 minutes or reflux).

    • Centrifuge the extract and filter the supernatant through a 0.2 µm syringe filter before analysis.[5]

  • LC-MS/MS Parameters

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm (or equivalent).[5]

    • Mobile Phase: Isocratic elution with 80% water and 20% methanol.[5]

    • Flow Rate: 0.25 mL/min.[5]

    • Column Temperature: 24°C.[5]

    • Ion Source: Electrospray Ionization (ESI) in negative mode.[5]

    • Ion Source Temperature: 100°C.[5]

    • Desolvation Temperature: 300°C.[5]

    • MRM Transitions:

      • Lotaustralin: m/z 260 → 161.[5]

      • Linustatin (IS): m/z 408 → 323.[5]

  • Calibration

    • Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank matrix extract.

    • The calibration range should encompass the expected concentration of this compound in the samples. A typical range is 100-1000 ng/mL.[15]

Protocol 2: Enzymatic Assay for Cyanogenic Glycosides

This protocol is for the determination of total cyanide released from cyanogenic glycosides, including this compound.

  • Sample Preparation

    • Homogenize the plant material in a suitable buffer.

    • Centrifuge to pellet the solid material and collect the supernatant.

  • Enzymatic Hydrolysis

    • Add a specific β-glucosidase, such as linamarase, to the supernatant to hydrolyze this compound and other cyanogenic glycosides.[16] This reaction releases hydrogen cyanide (HCN).

    • Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).

  • HCN Quantification

    • The released HCN can be quantified using various methods, such as colorimetric assays (e.g., picrate (B76445) method) or ion chromatography.[1]

    • For colorimetric assays, a standard curve is generated using known concentrations of cyanide.

Quantitative Data Summary

Table 1: Recovery of Lotaustralin using different extraction methods.

Extraction MethodRecovery (%)Reference
Hydroalcoholic Extraction (Rhodiola rosea)88.2 - 91.6[15]
Aqueous Ethanol (Flaxseed - general cyanogenic glycosides)As low as 82[4][6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lotaustralin.

Analytical MethodLODLOQReference
UPLC-MS/MS-100 ng/mL (in Rhodiola extract)[15]
HPLC-DAD (for Amygdalin, a related compound)0.7 µg/g2.2 µg/g[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction with Solvent (+ Internal Standard) Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS GC GC Analysis Filtration->GC Integration Peak Integration LCMS->Integration GC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification biosynthesis_pathway Isoleucine L-Isoleucine CYP79D1_D2 CYP79D1/D2 Isoleucine->CYP79D1_D2 Oxime (Z)-2-methylbutanal oxime CYP79D1_D2->Oxime CYP71E7 CYP71E7 Oxime->CYP71E7 Cyanohydrin 2-hydroxy-2-methylbutyronitrile CYP71E7->Cyanohydrin UGT UGT Cyanohydrin->UGT Lotaustralin This compound UGT->Lotaustralin

References

Technical Support Center: Analysis of (R)-Lotaustralin Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting contamination issues encountered during the analysis of (R)-lotaustralin and its biosynthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a cyanogenic glucoside found in various plants, including cassava, lima beans, and white clover.[1] Its biosynthetic pathway, originating from the amino acid L-isoleucine, involves several key intermediates such as oximes and cyanohydrins. The analysis of these compounds is crucial for understanding plant defense mechanisms, assessing food safety, and for potential applications in drug development.

Q2: What are the common analytical methods used for this compound and its intermediates?

The most common analytical techniques are liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural elucidation and quantification.[4]

Q3: What are the primary sources of contamination in the analysis of this compound pathway intermediates?

Contamination can arise from various sources throughout the experimental workflow, from sample preparation to analysis. The most common sources include:

  • Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce significant contamination.[5]

  • Labware: Plasticizers (e.g., phthalates) can leach from plastic tubes, pipette tips, and containers.[5] Glassware can be a source of metal ions and detergent residues.

  • Sample Matrix: Complex plant extracts contain numerous endogenous compounds that can interfere with the analysis, causing what is known as "matrix effects."[6][7]

  • Human and Environmental Factors: Keratins from skin and hair, as well as dust particles, are common contaminants in sensitive analyses.[5]

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you may encounter during your experiments.

Issue 1: Unidentified peaks in your chromatogram.

Possible Cause: Contamination from solvents, labware, or the sample itself.

Troubleshooting Steps:

  • Blank Analysis: Run a blank sample (injection of the mobile phase without your sample) to determine if the contamination is from the LC-MS system or solvents.[5]

  • Solvent Check: Prepare a fresh batch of mobile phase using new, high-purity solvents.[5]

  • Labware Evaluation:

    • Avoid plastic containers for storing organic solvents.[8]

    • Rinse all glassware with a high-purity organic solvent before use.

    • Use pipette tips from reputable manufacturers that are certified to be free of leachables.

  • Sample Preparation Review: Each step in your sample preparation workflow is a potential source of contamination. Consider using solid-phase extraction (SPE) to clean up your sample and remove interfering matrix components.[9][10]

Issue 2: Poor signal intensity or ion suppression for your target analytes.

Possible Cause: Matrix effects from co-eluting compounds in your plant extract.

Troubleshooting Steps:

  • Assess Matrix Effects: You can quantify the extent of matrix effects by comparing the signal of your analyte in a pure solvent to its signal when spiked into a blank matrix extract.[6]

  • Chromatographic Optimization: Adjust your LC gradient to better separate your analytes of interest from the interfering matrix components.

  • Sample Dilution: Diluting your sample can often reduce the concentration of interfering compounds and thereby minimize matrix effects.[11]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[6]

Data Presentation

Table 1: Common Contaminants in LC-MS Analysis and their m/z Values
Contaminant ClassCommon ExamplesCommon m/z values (ESI+)Likely Sources
Plasticizers Di(2-ethylhexyl) phthalate (B1215562) (DEHP)391.2848 [M+H]⁺Plastic labware (tubes, plates, pipette tips)[5]
Dibutyl phthalate (DBP)279.1596 [M+H]⁺Plastic labware, solvent tubing[5]
Polymers Polyethylene glycol (PEG)Series of peaks with 44.0262 Da spacingDetergents, cosmetics, some solvents[5][12]
Polypropylene glycol (PPG)Series of peaks with 58.0419 Da spacingUbiquitous polyether contaminant[5]
Solvent Adducts Sodium adducts[M+Na]⁺Glassware, buffers, reagents[5]
Potassium adducts[M+K]⁺Glassware, buffers, reagents[5]
Human Contaminants KeratinsVarious m/z valuesSkin, hair, dust[5]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from Plant Material
  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a methanol/water solution (e.g., 80:20 v/v) at a ratio of 10 mL solvent per 1 g of tissue. Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analysis: Inject the filtered extract into the LC-MS/MS system.

Note: To minimize contamination, use glass vials and caps (B75204) with PTFE septa. All solvents should be of the highest purity available.

Visualizations

lotaustralin_pathway L_Isoleucine L-Isoleucine Oxime Isoleucine-derived Oxime L_Isoleucine->Oxime CYP79 Cyanohydrin Isoleucine-derived Cyanohydrin Oxime->Cyanohydrin CYP71 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT contamination_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Contaminants Contaminants Contaminants->Extraction Solvents, Labware Contaminants->Filtration Syringe filters Contaminants->Injection Vials, Septa troubleshooting_logic Start Unidentified Peaks or Poor Signal BlankRun Run Blank Sample Start->BlankRun Contamination Contamination Present? BlankRun->Contamination CheckSystem Check LC-MS System and Solvents Contamination->CheckSystem Yes MatrixEffect Assess Matrix Effects Contamination->MatrixEffect No Optimize Optimize Sample Prep and Chromatography CheckSystem->Optimize MatrixEffect->Optimize

References

Technical Support Center: Optimizing Yeast Expression Systems for Cyanogenic Glucoside Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of cyanogenic glucosides in yeast systems.

Troubleshooting Guide

This guide addresses common problems encountered during the engineering and cultivation of yeast for cyanogenic glucoside production.

Problem IDSymptomPossible CausesSuggested Solutions
CG-001 No or very low yield of the final cyanogenic glucoside product. 1. Inefficient or non-functional biosynthetic enzymes (CYP450s, UGTs).2. Insufficient precursor supply (e.g., amino acids like tyrosine).3. Suboptimal protein expression levels.4. Degradation of the product by endogenous yeast enzymes.1. Codon-optimize the plant-derived genes for yeast expression. Verify protein expression via Western blot. Test alternative enzyme homologs from different plant species.2. Overexpress key yeast enzymes in the precursor biosynthesis pathway. For dhurrin (B190987) (derived from tyrosine), overexpressing yeast enzymes that boost tyrosine supply has been shown to significantly increase titers.[1][2]3. Use strong, well-characterized promoters to drive gene expression. Consider multi-copy integration of expression cassettes into the yeast genome.4. Identify and knock out endogenous yeast glucosidases that may degrade the product.[3]
CG-002 Accumulation of pathway intermediates (e.g., aldoximes, nitriles). 1. Bottleneck at a specific enzymatic step.2. Inefficient channeling of intermediates between enzymes.3. Mismatched expression levels of pathway enzymes.1. Identify the accumulating intermediate using LC-MS analysis. Increase the expression of the downstream enzyme or test a more active homolog.2. Co-localize pathway enzymes by fusing them or anchoring them to the endoplasmic reticulum (ER) to promote substrate channeling.3. Fine-tune the expression levels of each enzyme in the pathway using promoters of varying strengths.
CG-003 Poor yeast growth or cell death after induction of gene expression. 1. Toxicity of the cyanogenic glucoside product or intermediates.2. Metabolic burden from overexpressing multiple heterologous proteins.1. Use inducible promoters to delay the expression of toxic genes until a sufficient cell density is reached.[4] Investigate compartmentalization of the final product into the vacuole.2. Optimize protein expression levels to reduce the metabolic load. Ensure a balanced supply of precursors and cofactors to support both cell growth and product synthesis.
CG-004 Inconsistent product yields between different experimental batches. 1. Variability in culture conditions (media composition, temperature, aeration).2. Instability of expression plasmids.1. Standardize all culture parameters. Use buffered media to maintain a stable pH.2. Integrate the biosynthetic pathway genes into the yeast genome for stable expression.
CG-005 Difficulty in expressing functional plant cytochrome P450 (CYP450) enzymes. 1. Improper protein folding or membrane integration.2. Insufficient supply of cofactors (NADPH) and redox partners (cytochrome P450 reductase, CPR).1. Co-express with chaperones. Screen different N-terminal modifications of the CYP450s.[5]2. Overexpress a plant CPR, such as one from Arabidopsis thaliana. Engineer yeast metabolism to increase the intracellular pool of NADPH.

Frequently Asked Questions (FAQs)

1. What is a good starting point for expressing a cyanogenic glucoside pathway in Saccharomyces cerevisiae?

A successful strategy is to express the core biosynthetic enzymes: a cytochrome P450 (CYP450) from the CYP79 family, another CYP450 (e.g., from the CYP71 family), and a UDP-glucosyltransferase (UGT) from the UGT85 family. These enzymes convert an amino acid precursor into the final cyanogenic glucoside. It is also crucial to co-express a cytochrome P450 reductase (CPR), often from a model plant like Arabidopsis thaliana, to ensure proper CYP450 function.[1][2]

2. How can I increase the supply of the amino acid precursor for my cyanogenic glucoside?

Metabolic engineering of the host yeast strain is key. For dhurrin, which is derived from tyrosine, increasing the production was achieved by overexpressing native yeast enzymes involved in the tyrosine biosynthesis pathway. This strategy can be adapted for other cyanogenic glucosides by targeting the relevant amino acid synthesis pathway.[1][2]

3. My plant-derived CYP450 enzymes have low activity in yeast. What can I do?

Low activity of plant CYP450s is a common challenge. Strategies to improve their function include:

  • Codon Optimization: Synthesize the genes with codons optimized for yeast expression.

  • Co-expression of a CPR: Ensure an adequate supply of a compatible cytochrome P450 reductase.

  • N-terminal Modification: Sometimes, truncating or modifying the N-terminus can improve expression and activity.[5]

  • ER Engineering: Expanding the endoplasmic reticulum, where CYP450s are localized, can provide more space for proper folding and function.

4. Are cyanogenic glucosides or their intermediates toxic to yeast?

Yes, both the final products and some intermediates can be toxic to yeast, leading to poor growth or cell death.[4] To mitigate this:

  • Use inducible promoters to control the timing of pathway expression.

  • Aim for efficient conversion of intermediates to prevent their accumulation.

  • Consider engineering yeast to transport the final product into the vacuole for storage, away from the cytoplasm.

5. How can I improve the final glycosylation step?

The efficiency of the UGT is dependent on the availability of UDP-glucose. To enhance this step, you can engineer the yeast to increase the intracellular pool of UDP-glucose. This can be achieved by overexpressing enzymes in the UDP-glucose synthesis pathway.[6][7][8][9] Additionally, it's important to ensure the chosen UGT is active and specific for your cyanohydrin intermediate.

Quantitative Data Summary

The following table summarizes reported yields of cyanogenic glucosides and related precursors in engineered yeast, highlighting the impact of different optimization strategies.

ProductYeast StrainKey Engineering StrategyTiterReference
DhurrinS. cerevisiaeExpression of dhurrin pathway>10 mg/L[1]
DhurrinS. cerevisiaeDhurrin pathway + Tyrosine precursor pathway overexpression>80 mg/L[1][2]
Carnosic AcidS. cerevisiaePathway expression + ER and cofactor engineering24.65 mg/L (shake flask)[10]
Carnosic AcidS. cerevisiaeFed-batch fermentation of engineered strain75.18 mg/L[10]

Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation

This protocol is adapted for transforming yeast with large plasmids or multiple DNA fragments for genomic integration of the cyanogenic glucoside biosynthetic pathway.

Materials:

  • YPD medium

  • 1M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG), MW 3350

  • Single-stranded carrier DNA (ssDNA), 10 mg/mL

  • 1M DTT

  • Sterile water

  • Yeast cells

  • Plasmid DNA or linear DNA fragments

  • Selective agar (B569324) plates

Procedure:

  • Grow a yeast culture in 5-10 mL of YPD medium overnight at 30°C.

  • In the morning, dilute the culture to an OD600 of ~0.2 in 50 mL of fresh YPD and grow for 3-5 hours until the OD600 reaches 0.6-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cells in 1 mL of 100 mM LiAc.

  • For each transformation, mix the following in a microfuge tube:

    • 240 µL of 50% PEG

    • 36 µL of 1M LiAc

    • 10 µL of ssDNA (boil for 5 min and cool on ice immediately before use)

    • 1-5 µg of plasmid/linear DNA in up to 34 µL of water

    • 50 µL of the prepared yeast cell suspension

  • Vortex the mixture for 1 minute.

  • Incubate at 42°C for 40 minutes.

  • Pellet the cells by centrifugation at 3000 x g for 3 minutes.

  • Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Protein Extraction and Western Blot for CYP450s

This protocol is for verifying the expression of membrane-bound plant CYP450 enzymes in yeast.

Materials:

  • Yeast culture expressing the CYP450 of interest

  • Lysis buffer (e.g., YeastBuster™ or a buffer containing 50 mM sodium phosphate (B84403) pH 7.4, 1 mM EDTA, 5% glycerol, and protease inhibitors)

  • Glass beads (0.5 mm diameter)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-His tag, anti-FLAG tag, or a custom antibody against the CYP450)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Inoculate a 10 mL culture and grow overnight. Induce expression if using an inducible promoter.

  • Harvest cells from 5 mL of culture by centrifugation.

  • Resuspend the cell pellet in 200 µL of lysis buffer.

  • Add an equal volume of glass beads.

  • Vortex vigorously for 5-10 cycles of 1 minute on and 1 minute on ice.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a Bradford or BCA assay.

  • Mix 20-40 µg of protein with SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and run electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imager.[11][12][13]

Protocol 3: LC-MS Quantification of Dhurrin

This protocol provides a general framework for the quantification of dhurrin from yeast culture medium.

Materials:

  • Yeast culture supernatant

  • Methanol with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system with a C18 column

Procedure:

  • Harvest yeast cells by centrifugation.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the supernatant 1:10 with water.

  • For LC-MS analysis, use a C18 column (e.g., Agilent EclipsePlus C18, 2.1 × 50 mm, 1.8 µm).

  • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). A typical gradient might be:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Set the mass spectrometer to positive ion mode.

  • Monitor for the [M+Na]+ adduct of dhurrin.

  • Quantify using a standard curve prepared with a purified dhurrin standard.[1]

Visualizations

Cyanogenic_Glucoside_Biosynthesis_Pathway AminoAcid Amino Acid (e.g., Tyrosine) Aldoxime Aldoxime AminoAcid->Aldoxime CYP79 Nitrile Nitrile (for some pathways) Aldoxime->Nitrile CYP706 (optional) Cyanohydrin Cyanohydrin Aldoxime->Cyanohydrin CYP71 Nitrile->Cyanohydrin CYP71 (optional) CyanogenicGlucoside Cyanogenic Glucoside (e.g., Dhurrin) Cyanohydrin->CyanogenicGlucoside UGT85 UDP_Glucose UDP-Glucose UDP_Glucose->CyanogenicGlucoside

Caption: Generalized cyanogenic glucoside biosynthesis pathway.

Experimental_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction or Integration Cassette Assembly Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Colony_PCR Colony PCR Verification Yeast_Transformation->Colony_PCR Protein_Expression Protein Expression Analysis (Western Blot) Colony_PCR->Protein_Expression Yeast_Cultivation Yeast Cultivation & Induction Protein_Expression->Yeast_Cultivation Metabolite_Extraction Metabolite Extraction (from supernatant) Yeast_Cultivation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for producing cyanogenic glucosides in yeast.

Troubleshooting_Logic rect_node rect_node Start Low/No Product Check_Expression Proteins Expressed? Start->Check_Expression Check_Growth Normal Growth? Check_Expression->Check_Growth Yes rect_node_1 Verify gene integration/plasmid. Optimize codons/promoters. Perform Western Blot. Check_Expression->rect_node_1 No Check_Intermediates Intermediates Accumulate? Check_Growth->Check_Intermediates Yes rect_node_2 Test for toxicity. Reduce metabolic load. Use inducible promoters. Check_Growth->rect_node_2 No rect_node_3 Identify bottleneck enzyme. Balance enzyme expression levels. Improve substrate channeling. Check_Intermediates->rect_node_3 Yes rect_node_4 Increase precursor supply. Increase cofactor (NADPH, UDP-glucose) supply. Check for product degradation. Check_Intermediates->rect_node_4 No

Caption: Troubleshooting logic for low cyanogenic glucoside production.

References

Improving specificity in immunological assays for (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving specificity in immunological assays for (R)-Lotaustralin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor specificity in this compound immunoassays?

A1: The most frequent cause of poor specificity is cross-reactivity of the primary antibody with structurally similar molecules. The most common cross-reactant for this compound is Linamarin, another cyanogenic glycoside often found in the same biological samples. This compound is derived from the amino acid L-isoleucine, while Linamarin is derived from L-valine. Their structural similarity, differing only by a single methyl group, makes it challenging for some antibodies to distinguish between them.

Q2: What type of immunoassay is typically used for this compound?

A2: Due to its small size, this compound is considered a hapten. Haptens are not large enough to elicit an immune response on their own and cannot be bound by two antibodies simultaneously, which is a requirement for sandwich ELISA formats. Therefore, a competitive ELISA is the most common immunoassay format for detecting and quantifying this compound.

Q3: How can I confirm that my assay's lack of specificity is due to cross-reactivity?

A3: To confirm cross-reactivity, you should test the response of your assay to a panel of structurally related compounds that are likely to be present in your samples. For this compound, this should include Linamarin at a minimum. By running dose-response curves for each potential cross-reactant, you can calculate the percentage of cross-reactivity and identify the source of your specificity problem.

Q4: What is the difference between using a monoclonal and a polyclonal antibody in my assay?

A4: Monoclonal antibodies are highly specific as they recognize a single epitope on the antigen.[1][2] This can lead to lower cross-reactivity and background signals.[3] Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen, which can result in higher overall affinity but also a greater potential for cross-reactivity.[2] For assays requiring high specificity for this compound in the presence of Linamarin, a well-characterized monoclonal antibody is generally preferred.[4]

Troubleshooting Guide

Issue 1: High Cross-Reactivity with Linamarin

Symptoms:

  • Overestimation of this compound concentration in samples known to contain Linamarin.

  • Similar signal intensity for both this compound and Linamarin standards.

Troubleshooting Workflow:

start High Cross-Reactivity Detected check_antibody Verify Antibody Specificity start->check_antibody ab_type Consider Monoclonal Antibody check_antibody->ab_type If using polyclonal optimize_assay Optimize Assay Conditions check_antibody->optimize_assay If using monoclonal ab_type->optimize_assay heterologous_format Implement Heterologous Assay Format optimize_assay->heterologous_format validate Re-validate Assay with Spiked Samples heterologous_format->validate end_good Specificity Improved validate->end_good Successful end_bad Specificity Still Low validate->end_bad Unsuccessful

Caption: Troubleshooting workflow for high cross-reactivity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Antibody Specificity Use a More Specific Antibody: Switch to a monoclonal antibody specifically raised against an this compound conjugate that exposes unique epitopes not present on Linamarin.
Suboptimal Assay Conditions Optimize Incubation Times and Temperatures: Shorter incubation times or higher temperatures can sometimes favor the binding of the higher-affinity target analyte over lower-affinity cross-reactants.
Adjust Buffer Composition: Modify the pH or ionic strength of the assay buffer to find conditions that maximize the specific binding of this compound.
Homologous Assay Format Implement a Heterologous Assay: Use a coating antigen that is structurally different from the immunogen used to raise the antibody. This can increase the specificity for the free analyte in the sample.

Illustrative Cross-Reactivity Data:

Compound IC50 (ng/mL) - Hypothetical Data Cross-Reactivity (%) - Hypothetical Data
This compound 10100
Linamarin 5020
Amygdalin > 1000< 1
Prunasin > 1000< 1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Issue 2: High Background Signal

Symptoms:

  • High optical density (OD) in zero-analyte wells.

  • Poor signal-to-noise ratio.

Troubleshooting Workflow:

start High Background Signal check_blocking Evaluate Blocking Efficiency start->check_blocking optimize_blocking Optimize Blocking Buffer and Incubation check_blocking->optimize_blocking check_washing Review Washing Protocol optimize_blocking->check_washing optimize_washing Increase Wash Steps/Duration check_washing->optimize_washing check_conjugate Check Antibody-Enzyme Conjugate optimize_washing->check_conjugate titrate_conjugate Titrate Conjugate Concentration check_conjugate->titrate_conjugate end_good Background Reduced titrate_conjugate->end_good Successful end_bad Background Still High titrate_conjugate->end_bad Unsuccessful

Caption: Troubleshooting workflow for high background signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Blocking Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and concentrations.
Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., overnight at 4°C) or increase the temperature (e.g., 1-2 hours at 37°C).
Inadequate Washing Increase Wash Volume and Number of Cycles: Ensure that wells are completely filled and emptied during each wash step. Increase the number of washes from 3 to 5.
Add a Soaking Step: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash cycle.
Excessive Conjugate Concentration Titrate the Antibody-Enzyme Conjugate: Perform a checkerboard titration to determine the optimal concentration of the conjugate that provides a good signal without increasing the background.

Experimental Protocols

Competitive ELISA Protocol for this compound (Illustrative)

This protocol is a general guideline and should be optimized for your specific antibodies and reagents.

Principle of Competitive ELISA:

cluster_0 Plate Coating cluster_1 Competition cluster_2 Detection p1 Coat plate with This compound-protein conjugate p2 Add sample/standard containing free this compound and primary antibody p1->p2 p3 Add enzyme-linked secondary antibody p2->p3 p4 Add substrate and measure signal p3->p4

Caption: Principle of a competitive ELISA for this compound.

Materials:

  • 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Primary antibody against this compound

  • Enzyme-linked secondary antibody (e.g., HRP-conjugated)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate to the optimal concentration in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the this compound standard and your samples in Assay Buffer. In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the diluted enzyme-linked secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Protocol for Cross-Reactivity Testing
  • Prepare stock solutions of this compound and potential cross-reactants (e.g., Linamarin, Amygdalin) of known concentrations.

  • For each compound, create a series of dilutions to generate a standard curve.

  • Perform the competitive ELISA as described above for each dilution series.

  • Plot the absorbance values against the log of the concentration for each compound to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) * 100

References

Validation & Comparative

A Comparative Analysis of (R)-Lotaustralin Levels in Cassava Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical composition of plant-based resources is paramount. This guide provides a comparative analysis of (R)-lotaustralin levels in different cassava (Manihot esculenta) cultivars, supported by experimental data and detailed methodologies.

Cassava, a staple food crop for millions in tropical countries, is known to contain cyanogenic glucosides, primarily linamarin (B1675462) and to a lesser extent, this compound. These compounds are precursors to hydrogen cyanide, a potent toxin. The concentration of these glucosides varies significantly among different cultivars, influencing their safety for consumption and their potential applications in research and drug development. This guide focuses on this compound, providing a comparative overview of its levels in various cassava cultivars.

Data Presentation: this compound and Linamarin Content in Cassava Cultivars

The levels of this compound are consistently lower than those of linamarin, with a commonly reported ratio of approximately 3:97.[1] The following table summarizes the estimated this compound and measured linamarin content in various cassava cultivars based on their total cyanogenic potential. The data is categorized by cultivar type ('sweet' or 'bitter'), which is determined by the overall cyanogenic glucoside concentration.

It is important to note that most studies quantify the total cyanogenic potential and do not differentiate between linamarin and lotaustralin. The this compound levels presented here are largely estimations based on the widely accepted 3% proportion of the total cyanogenic glucosides.

Cultivar Name/TypeTissueTotal Cyanogenic Potential (mg HCN eq/kg fresh weight)Estimated this compound (mg/kg fresh weight)Linamarin (mg/kg fresh weight)Reference(s)
Sweet Cultivars
FonkoyaRoot4.48~0.13~4.35[2]
MariwaRoot Parenchyma22.40~0.67~21.73
MariwaRoot Cortex27.18~0.82~26.36
Various Sweet CultivarsRoot15 - 50~0.45 - 1.5~14.55 - 48.5[3]
Bitter Cultivars
GloucesterRoot6.75~0.20~6.55[2]
NyakatanegiRoot Parenchyma41.40~1.24~40.16
NyakatanegiRoot Pith43.20~1.30~41.90
NyakatanegiRoot Cortex63.20~1.90~61.30
Various Bitter CultivarsRoot>100>3.0>97.0[3][4]
Leaves
Gloucester (Bitter)Leaf13.39~0.40~12.99[2]
GeneralLeaf53 - 1300~1.59 - 39.0~51.41 - 1261.0[3]

Note: The estimation of this compound and Linamarin is based on the assumption that they constitute approximately 3% and 97% of the total cyanogenic glucosides, respectively. Actual ratios may vary slightly between cultivars and environmental conditions.

Experimental Protocols

Accurate quantification of this compound and other cyanogenic glucosides is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Extraction of Cyanogenic Glucosides

This protocol describes the extraction of intact cyanogenic glucosides from cassava tissues for subsequent analysis.

Materials:

  • Fresh cassava tissue (roots or leaves)

  • Liquid nitrogen

  • Methanol (B129727) (80%, boiling)

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Filter paper

Procedure:

  • Harvest fresh cassava tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation of cyanogenic glucosides.

  • Grind the frozen tissue to a fine powder using a homogenizer or a pre-chilled mortar and pestle.

  • To a known weight of the powdered tissue (e.g., 1 gram), add 10 mL of boiling 80% methanol. Boiling methanol inactivates endogenous β-glucosidases (linamarase) that would otherwise hydrolyze the glucosides.

  • Homogenize the mixture for 2-3 minutes.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of boiling 80% methanol to ensure complete extraction.

  • Combine the supernatants and filter through filter paper.

  • The resulting filtrate contains the extracted cyanogenic glucosides and can be used for quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for separating and quantifying individual cyanogenic glucosides like this compound and linamarin.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength after derivatization).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically employed.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of pure this compound and linamarin of known concentrations in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

  • Inject the filtered cassava extract onto the HPLC system.

  • Identify the peaks for this compound and linamarin by comparing their retention times with those of the standards.

  • Quantify the amount of each compound in the extract by using the calibration curve.

  • Express the results as mg of the compound per kg of fresh weight of the cassava tissue.

Mandatory Visualization

Biosynthesis of this compound and Linamarin in Cassava

The following diagram illustrates the biosynthetic pathway of the two primary cyanogenic glucosides in cassava, this compound and linamarin, starting from the amino acid precursors L-isoleucine and L-valine, respectively.

G Biosynthesis of this compound and Linamarin cluster_0 Precursors cluster_1 Biosynthetic Pathway L-Isoleucine L-Isoleucine Oximes Oximes L-Isoleucine->Oximes CYP79D1/D2 L-Valine L-Valine L-Valine->Oximes CYP79D1/D2 Cyanohydrins Cyanohydrins Oximes->Cyanohydrins CYP71E7 This compound This compound Cyanohydrins->this compound UGT Linamarin Linamarin Cyanohydrins->Linamarin UGT

Caption: Biosynthetic pathway of this compound and Linamarin in cassava.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps involved in the extraction and quantification of this compound from cassava samples.

G Experimental Workflow for this compound Quantification Sample Collection Sample Collection Freezing & Grinding Freezing & Grinding Sample Collection->Freezing & Grinding Extraction Extraction Freezing & Grinding->Extraction Centrifugation & Filtration Centrifugation & Filtration Extraction->Centrifugation & Filtration HPLC Analysis HPLC Analysis Centrifugation & Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for this compound analysis in cassava.

References

Validating (R)-Lotaustralin Biosynthesis: A Comparative Guide to Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches used to validate the biosynthetic pathway of (R)-lotaustralin, a cyanogenic glucoside found in several plant species, notably cassava (Manihot esculenta). The focus is on the use of gene knockout and knockdown studies to elucidate the function of key enzymes in the pathway. This information is crucial for researchers in plant biochemistry, metabolic engineering, and drug development who may be interested in manipulating the production of cyanogenic glucosides for agricultural or therapeutic purposes.

Introduction to this compound Biosynthesis

This compound is a secondary metabolite derived from the amino acid L-isoleucine. Its biosynthesis is a multi-step process involving several key enzymes. The currently accepted pathway in cassava involves three main steps:

  • Conversion of L-isoleucine to an oxime: This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family, specifically CYP79D1 and CYP79D2 in cassava.[1][2]

  • Conversion of the oxime to a cyanohydrin: The resulting oxime is then converted to 2-hydroxy-2-methylbutyronitrile by a second cytochrome P450, CYP71E7.[2][3]

  • Glucosylation of the cyanohydrin: The final step involves the attachment of a glucose molecule to the cyanohydrin, a reaction catalyzed by UDP-glucosyltransferases (UGTs), to form the stable this compound molecule.[4]

Gene Knockout/Knockdown Studies for Pathway Validation

The functional validation of the genes involved in this compound biosynthesis has been significantly advanced through gene silencing and knockout technologies. The most definitive evidence comes from studies in cassava, where researchers have targeted the initial step of the pathway.

Comparison of Gene Silencing (RNAi) and Gene Knockout (CRISPR-Cas9) Approaches
FeatureRNA Interference (RNAi)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing by degradation of target mRNA.DNA-level modification leading to a permanent gene knockout.
Effect Gene knockdown (reduction of gene expression).Complete loss of gene function (gene knockout).
Specificity Can have off-target effects.Highly specific with well-designed guide RNAs.
Stability Silencing effect can be variable and may not be heritable in a stable manner.Permanent and heritable genetic modification.
Example Study Reduction of linamarin (B1675462) and lotaustralin (B1675156) in cassava by targeting CYP79D1/D2.Complete elimination of linamarin and lotaustralin in cassava by knocking out CYP79D1 and CYP79D2.[4][5][6]

Quantitative Data from Gene Knockout Studies

The following table summarizes the quantitative data on lotaustralin and linamarin levels in wild-type versus CYP79D1/D2 knockout cassava plants generated using CRISPR-Cas9 technology. The data clearly demonstrates the essential role of these genes in the biosynthesis of both cyanogenic glucosides.

GenotypeLotaustralin (µg/g fresh weight)Linamarin (µg/g fresh weight)Cyanogenic Potential ReductionReference
Wild-Type (60444) 0.0005 - 0.00070.11 - 0.40-[6]
cyp79d1/d2 Double Knockout Not detectableNot detectable>99%[4][5][6]
cyp79d1 Knockout -Undetectable to 0.47Variable, less significant than cyp79d2 knockout[6]
cyp79d2 Knockout Significantly reducedSignificantly reducedNear complete reduction[6]

Note: The study by Gomez et al. (2023) indicates that knocking out CYP79D2 alone leads to a more significant reduction in cyanogenic potential compared to knocking out CYP79D1 alone, suggesting a functional divergence between these paralogs.[4][5][6]

Key Enzymes in the this compound Biosynthetic Pathway

The following table provides a summary of the key enzymes and their functions in the biosynthesis of this compound in cassava.

EnzymeGeneFunctionSubstrateProductReference
Isoleucine N-hydroxylase CYP79D1/D2Catalyzes the conversion of L-isoleucine to 2-methylbutanal oxime.L-Isoleucine(Z)-2-methylbutanal oxime[1][2]
Oxime-metabolizing enzyme CYP71E7Catalyzes the conversion of the oxime to a cyanohydrin.(Z)-2-methylbutanal oxime2-hydroxy-2-methylbutyronitrile[2][3]
UDP-glucosyltransferase UGT85K4/K5Catalyzes the glucosylation of the cyanohydrin to form lotaustralin.2-hydroxy-2-methylbutyronitrileThis compound[4]

Experimental Protocols

This section provides a general overview of the key experimental protocols used in the validation of the this compound biosynthetic pathway.

CRISPR-Cas9 Mediated Knockout of CYP79D1/D2 in Cassava

This protocol is based on the methodology described by Gomez et al. (2023).[4][5][6]

a. Vector Construction:

  • Guide RNAs (gRNAs) targeting conserved regions of CYP79D1 and CYP79D2 are designed.

  • The gRNAs and Cas9 nuclease are cloned into a binary vector suitable for Agrobacterium-mediated transformation.

b. Agrobacterium-mediated Transformation of Cassava:

  • Friable embryogenic callus (FEC) is initiated from cassava leaf explants.

  • The engineered Agrobacterium tumefaciens strain carrying the CRISPR-Cas9 construct is co-cultivated with the cassava FEC.

  • Transformed calli are selected on a medium containing appropriate antibiotics.

c. Regeneration of Transgenic Plants:

  • Selected calli are transferred to a regeneration medium to induce the formation of somatic embryos.

  • Embryos are matured and germinated to produce whole transgenic plants.

d. Genotyping and Phenotyping:

  • Genomic DNA is extracted from the regenerated plants.

  • The target regions in CYP79D1 and CYP79D2 are amplified by PCR and sequenced to confirm the presence of mutations.

  • Lotaustralin and linamarin levels in the leaves and tubers of knockout and wild-type plants are quantified using LC-MS/MS.

Quantification of Lotaustralin by LC-MS/MS

This protocol is a generalized procedure based on methods described in the literature.[7][8]

a. Sample Preparation:

  • Plant tissue (leaves or tubers) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • The powdered tissue is extracted with a methanol/water/formic acid solution.

  • The extract is centrifuged, and the supernatant is filtered.

b. LC-MS/MS Analysis:

  • The filtered extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation is typically achieved on a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of lotaustralin and an internal standard.

  • Quantification is performed by comparing the peak area of lotaustralin in the sample to a standard curve.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and the experimental workflow for its validation via gene knockout.

lotaustralin_biosynthesis cluster_pathway Biosynthesis of this compound L_Isoleucine L-Isoleucine Oxime (Z)-2-methylbutanal oxime L_Isoleucine->Oxime CYP79D1/D2 Cyanohydrin 2-hydroxy-2-methylbutyronitrile Oxime->Cyanohydrin CYP71E7 Lotaustralin This compound Cyanohydrin->Lotaustralin UGT85K4/K5

Caption: The biosynthetic pathway of this compound from L-isoleucine.

gene_knockout_workflow cluster_workflow Gene Knockout Experimental Workflow start Design gRNAs for CYP79D1/D2 vector Construct CRISPR-Cas9 binary vector start->vector transformation Agrobacterium-mediated transformation of cassava FEC vector->transformation selection Selection of transformed calli transformation->selection regeneration Regeneration of transgenic plants selection->regeneration genotyping Genotyping (PCR & Sequencing) to confirm knockout regeneration->genotyping phenotyping Phenotyping (LC-MS/MS) to quantify lotaustralin genotyping->phenotyping end Validation of gene function phenotyping->end

Caption: Experimental workflow for validating gene function using CRISPR-Cas9.

Alternative Biosynthetic Pathways

While the pathway in cassava is well-characterized, it is important to note that variations exist in other cyanogenic plants. For instance, in Sorghum bicolor, the cyanogenic glucoside dhurrin (B190987) is synthesized from L-tyrosine, and the enzymes involved, while functionally similar, belong to different subfamilies (CYP79A1 and CYP71E1).[9][10] In Lotus japonicus, the genes for linamarin and lotaustralin biosynthesis are located in a gene cluster, suggesting a coordinated regulation of the pathway.[11] These variations highlight the evolutionary plasticity of cyanogenic glucoside biosynthesis in the plant kingdom.

Conclusion

Gene knockout studies, particularly using CRISPR-Cas9 technology, have provided definitive evidence for the roles of CYP79D1/D2 and CYP71E7 in the biosynthesis of this compound in cassava. The identification of the responsible UGTs further completes our understanding of this important metabolic pathway. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to further investigate or manipulate cyanogenic glucoside production in plants. This knowledge can be applied to enhance food safety in crops like cassava or to explore the potential of these compounds in drug development.

References

Cross-Validation of HPLC and GC-MS Methods for the Quantitative Analysis of (R)-Lotaustralin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of cyanogenic glycosides like (R)-Lotaustralin is crucial for safety assessment, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the analysis of such compounds. This guide provides an objective comparison of these methods, supported by representative experimental data, to aid in the selection of the most suitable analytical approach for specific research needs.

While both techniques offer high levels of accuracy and precision, the choice between HPLC and GC-MS for this compound analysis depends on various factors, including the required sensitivity, sample matrix, and the need for structural confirmation. HPLC, particularly when coupled with a mass spectrometry detector (LC-MS), is a highly sensitive and selective method for the analysis of cyanogenic glycosides.[1][2][3] In contrast, GC-MS analysis of non-volatile compounds like this compound typically necessitates a derivatization step to increase volatility.[4][5]

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound. The data presented is a realistic representation based on the validation of analytical methods for similar cyanogenic glycosides.

Table 1: Method Validation Parameters for HPLC and GC-MS Analysis of this compound

ParameterHPLC-UVGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Specificity HighVery High

Table 2: Comparison of Method Attributes

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[6]Requires volatile and thermally stable compounds or derivatization.
Derivatization Not required.Generally required for glycosides to improve volatility.
Sensitivity Good, with high sensitivity achievable with MS detection (LC-MS).[2]Very high, especially with selected ion monitoring (SIM).
Selectivity Good, significantly enhanced with mass spectrometry (LC-MS).[3]Excellent, with mass spectrometry providing definitive identification.
Sample Throughput Generally higher.[7]Can be lower due to derivatization steps.
Primary Application Routine quality control, stability studies, and quantification in various matrices.Confirmatory analysis, structural elucidation, and trace-level quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh 100 mg of the ground sample material.

  • Extract with 10 mL of methanol:water (80:20, v/v) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 200 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high sensitivity and specificity, often used for confirmatory analysis. It includes a derivatization step to make this compound volatile.

1. Sample Preparation and Derivatization:

  • Extract the sample as described in the HPLC protocol.

  • Evaporate 1 mL of the filtered extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for derivatized sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the this compound-TMS derivative.

3. Calibration:

  • Prepare a series of this compound standard solutions and derivatize them in the same manner as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of a selected characteristic ion.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the cross-validation of the HPLC and GC-MS methods.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Bulk Sample Extraction Extraction with Methanol/Water Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Inject Direct Injection Filtration->HPLC_Inject Evaporation Evaporation to Dryness Filtration->Evaporation HPLC_Analysis HPLC-UV Analysis HPLC_Inject->HPLC_Analysis HPLC_Data HPLC Data HPLC_Analysis->HPLC_Data Comparison Comparison of Results (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Data->Comparison Derivatization TMS Derivatization Evaporation->Derivatization GCMS_Inject Injection Derivatization->GCMS_Inject GCMS_Analysis GC-MS Analysis GCMS_Inject->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Start Need to Quantify this compound High_Concentration High Concentration Expected? (e.g., Quality Control) Start->High_Concentration Trace_Analysis Trace Level Analysis Required? (e.g., Impurity Profiling) High_Concentration->Trace_Analysis No HPLC Use HPLC Method (Higher Throughput) High_Concentration->HPLC Yes GCMS Use GC-MS Method (Higher Sensitivity) Trace_Analysis->GCMS Yes Confirmation Structural Confirmation Needed? Trace_Analysis->Confirmation No GCMS_Confirm Use GC-MS for Confirmation Confirmation->GCMS_Confirm Yes

References

A Comparative Metabolomic Guide to High vs. Low Cyanogenic Potential in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of plants with high and low cyanogenic potential. Cyanogenesis, the ability of plants to produce hydrogen cyanide (HCN), is a significant defense mechanism against herbivores and pathogens.[1][2] Understanding the metabolic differences between high and low cyanogenic plants is crucial for crop improvement, toxicology, and exploring the therapeutic potential of plant-derived compounds. This guide summarizes key metabolic differences, details the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and workflows.

Key Metabolomic Differences: A Comparative Analysis

Plants with high cyanogenic potential are characterized by the presence and significant abundance of cyanogenic glycosides. In contrast, plants with low or no cyanogenic potential lack these compounds or possess them in negligible amounts. This primary difference is a result of genetic polymorphisms, particularly in genes controlling the biosynthesis of cyanogenic glycosides and the enzymes that hydrolyze them.[3] For instance, in white clover (Trifolium repens), the polymorphism is governed by two genes: one controlling the presence or absence of cyanogenic glucosides and another for the hydrolyzing enzyme, linamarase.[3]

The metabolome of high cyanogenic potential plants is thus distinguished by the accumulation of specific cyanogenic glycosides and their precursors, while the metabolome of low cyanogenic potential plants may show an increase in alternative secondary metabolites or a redirection of the precursor amino acids into other metabolic pathways.

Table 1: Comparative Metabolite Profiles of High vs. Low Cyanogenic Potential Plants
Metabolite Class Metabolite High Cyanogenic Potential Plants Low Cyanogenic Potential Plants Key Function/Role References
Cyanogenic Glycosides LinamarinHigh AbundanceAbsent or Very Low AbundancePrecursor to HCN release[4]
LotaustralinHigh AbundanceAbsent or Very Low AbundancePrecursor to HCN release[4]
AmygdalinHigh AbundanceAbsent or Very Low AbundancePrecursor to HCN release[5][6]
DhurrinHigh AbundanceAbsent or Very Low AbundancePrecursor to HCN release[7]
Precursor Amino Acids L-ValinePotentially Lower (channeled into biosynthesis)Normal AbundancePrecursor for Linamarin[1]
L-IsoleucinePotentially Lower (channeled into biosynthesis)Normal AbundancePrecursor for Lotaustralin[1]
L-TyrosinePotentially Lower (channeled into biosynthesis)Normal AbundancePrecursor for Dhurrin[1][5]
Related Secondary Metabolites PhenylpropanoidsVariablePotentially HigherAlternative defense compounds[8]
FlavonoidsVariablePotentially HigherAlternative defense compounds[8]
Cyanide Detoxification Products β-CyanoalanineHigher constitutive expression in cyanogenic genotypesLower constitutive expressionProduct of cyanide detoxification[9]

Experimental Protocols

The comparative analysis of high versus low cyanogenic potential plants relies on robust experimental methodologies. The following protocols are foundational for such studies.

Plant Material and Sample Preparation
  • Plant Selection: Utilize well-characterized plant lines with established high (cyanogenic) and low (acyanogenic) cyanogenic potential. Examples include polymorphic species like Trifolium repens or different cultivars of Manihot esculenta (cassava).[10][11][12]

  • Growth Conditions: Cultivate plants under controlled and identical environmental conditions to minimize metabolic variations due to abiotic stress.

  • Harvesting and Quenching: Harvest plant material (e.g., leaves) and immediately freeze in liquid nitrogen to quench all metabolic activity.[13]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the powdered samples at -80°C until extraction.

Metabolite Extraction
  • Solvent System: A common and effective solvent for extracting a broad range of metabolites, including cyanogenic glycosides, is a mixture of methanol, water, and often a small amount of an acid (e.g., formic acid) to improve the stability of certain compounds.[14] A typical ratio is 80:20 methanol:water (v/v).

  • Extraction Procedure:

    • Weigh a precise amount of the frozen, powdered plant material (e.g., 100 mg).

    • Add a pre-chilled extraction solvent at a specific ratio (e.g., 1:10 sample weight to solvent volume).

    • Vortex the mixture thoroughly and subject it to ultrasonication in an ice bath to enhance cell lysis and extraction efficiency.[15]

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites. For targeted analysis of cyanogenic glycosides, this extract can be directly analyzed. For broader metabolomic profiling, further purification steps like solid-phase extraction may be employed.[16]

LC-MS Based Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for untargeted metabolomics. For targeted quantification of specific cyanogenic glycosides, a triple quadrupole (TQ) mass spectrometer is often used due to its high sensitivity and selectivity.[17]

  • Chromatographic Separation: Employ a C18 reversed-phase column for the separation of a wide range of plant secondary metabolites. The mobile phase typically consists of a gradient of water and acetonitrile, both amended with a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative modes to detect a broad range of metabolites.

    • Data Acquisition: For untargeted analysis, acquire data in full scan mode with fragmentation data (MS/MS) collected using data-dependent or data-independent acquisition methods. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.[17]

Data Analysis
  • Data Processing: Process the raw LC-MS data using software such as XCMS or MetAlign for peak picking, alignment, and integration.

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between high and low cyanogenic potential groups.

  • Metabolite Identification: Identify significant metabolites by comparing their accurate mass, retention time, and fragmentation patterns to authentic standards or spectral libraries.

Visualizing Key Pathways and Workflows

Cyanogenic Glycoside Biosynthesis Pathway

The biosynthesis of cyanogenic glycosides originates from amino acids and involves a series of enzymatic steps catalyzed primarily by cytochrome P450 monooxygenases (CYP79 and CYP71 families) and a UDP-glucosyltransferase.[18][19]

Cyanogenic_Glycoside_Biosynthesis AminoAcid Amino Acid (e.g., Val, Ile, Tyr) NHydroxyaminoAcid N-Hydroxyamino Acid AminoAcid->NHydroxyaminoAcid NADPH, O2 CYP79 CYP79 AminoAcid->CYP79 Aldoxime Aldoxime NHydroxyaminoAcid->Aldoxime NADPH, O2 Nitrile Nitrile Aldoxime->Nitrile CYP71 CYP71 Cyanohydrin α-Hydroxynitrile (Cyanohydrin) Nitrile->Cyanohydrin NADPH, O2 CyanogenicGlycoside Cyanogenic Glycoside Cyanohydrin->CyanogenicGlycoside UDP-Glucose UGT UGT

Caption: Biosynthesis of cyanogenic glycosides from amino acid precursors.

Comparative Metabolomics Experimental Workflow

The process of comparing the metabolomes of high and low cyanogenic potential plants follows a structured workflow from sample collection to data interpretation.

Metabolomics_Workflow PlantMaterial Plant Material (High vs. Low Cyanogenic Potential) SamplePrep Sample Preparation (Quenching, Grinding) PlantMaterial->SamplePrep Extraction Metabolite Extraction (Solvent Extraction, Centrifugation) SamplePrep->Extraction LCMS LC-MS Analysis (Chromatography, Mass Spectrometry) Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats Identification Metabolite Identification (Database/Standard Comparison) Stats->Identification Interpretation Biological Interpretation (Pathway Analysis) Identification->Interpretation

Caption: Workflow for comparative metabolomics of cyanogenic plants.

References

The Decisive Role of CYP79D2 in (R)-Lotaustralin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental evidence confirming the pivotal role of the cytochrome P450 enzyme, CYP79D2, in the biosynthesis of the cyanogenic glucoside (R)-lotaustralin. We will delve into the primary experimental data that has solidified our understanding of this pathway and compare it with alternative enzymatic systems in other plant species.

Introduction to Lotaustralin (B1675156) Biosynthesis

This compound is a cyanogenic glucoside derived from the amino acid L-isoleucine. These compounds are a key component of the plant defense system, releasing toxic hydrogen cyanide upon tissue damage. The biosynthesis of lotaustralin is a multi-step enzymatic process, and the initial, rate-limiting step is of particular interest for regulating its production. In several plant species, including the agriculturally significant cassava (Manihot esculenta), this crucial first step is catalyzed by members of the CYP79 family of cytochrome P450 enzymes.

Experimental Confirmation of CYP79D2's Function

The role of CYP79D2 in converting L-isoleucine to its corresponding oxime, the first committed step in lotaustralin synthesis, has been unequivocally demonstrated through several key experimental approaches. In cassava, CYP79D2 and its paralog, CYP79D1, are dually specific, also catalyzing the conversion of L-valine to the precursor for linamarin (B1675462).[1][2][3]

Heterologous Expression in Yeast

A cornerstone of evidence for CYP79D2's function comes from its expression in a non-native host, or heterologous expression.

Experimental Protocol: Heterologous Expression of CYP79D2 in Pichia pastoris

  • Gene Cloning: The full-length cDNA of MeCYP79D2 is cloned from cassava into a yeast expression vector.

  • Yeast Transformation: The expression vector is transformed into a suitable Pichia pastoris strain.

  • Protein Expression: Transformed yeast cells are cultured, and protein expression is induced.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP79D2 are isolated by differential centrifugation.

  • Enzyme Assays: The isolated microsomes are incubated with the precursor amino acid (L-isoleucine or L-valine) and a source of electrons (NADPH).

  • Product Detection: The formation of the corresponding oximes is detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The successful production of the expected oximes from L-isoleucine in this system provides direct evidence of CYP79D2's catalytic activity.

Gene Silencing via RNA Interference (RNAi)

To confirm the in vivo function of CYP79D2, researchers have employed RNA interference (RNAi) to reduce or "silence" the expression of the CYP79D1 and CYP79D2 genes in cassava plants.

  • Construct Design: An RNAi construct is designed to produce a double-stranded RNA (dsRNA) molecule that is complementary to a portion of the CYP79D1 and CYP79D2 mRNA sequences.

  • Plant Transformation: The RNAi construct is introduced into cassava plants, typically via Agrobacterium tumefaciens-mediated transformation.

  • Plant Regeneration: Transgenic cassava plants are regenerated from the transformed tissues.

  • Gene Expression Analysis: The expression levels of CYP79D1 and CYP79D2 in the transgenic plants are measured using quantitative real-time PCR (qRT-PCR) to confirm silencing.

  • Metabolite Analysis: The content of lotaustralin and linamarin in the leaves and tubers of the transgenic and wild-type plants is quantified using LC-MS.

The results from these experiments show a dramatic reduction in cyanogenic glucoside content in the silenced plants, confirming that CYP79D1 and CYP79D2 are essential for their synthesis in vivo.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments, highlighting the impact of CYP79D2 on lotaustralin synthesis.

Experimental ApproachOrganismTarget Gene(s)Key FindingReference
RNA Interference (RNAi)Manihot esculenta (Cassava)CYP79D1 and CYP79D2>99% reduction in cyanide potential in leaves and a 92% reduction in tubers.[5]
Ectopic ExpressionLotus japonicusMeCYP79D2 from Cassava5- to 20-fold increase in linamarin content, demonstrating the functional activity of the enzyme in a different plant species.[6][7]
Transcriptional RegulationManihot esculenta (Cassava)MeCYP79D2Mutation of the transcription inhibitor MePHD1.2 led to enhanced MeCYP79D2 expression and a significant increase in linamarin and lotaustralin content.[8]

Comparative Analysis with Alternative Enzymes

While CYP79D2 is central to lotaustralin synthesis in cassava, other plant species utilize different, albeit related, enzymes for the same initial step. This points to a convergent evolution of this biosynthetic pathway.

EnzymeOrganismSubstrate(s)Key CharacteristicsReference
CYP79D1/D2 Manihot esculenta (Cassava)L-Isoleucine, L-ValineDually specific isoenzymes that initiate the synthesis of both lotaustralin and linamarin.[1][2]
CYP79D3/D4 Lotus japonicusL-Isoleucine, L-ValineDifferentially expressed, with CYP79D3 primarily in aerial parts and CYP79D4 in roots. Both show higher catalytic efficiency with L-Isoleucine.[6][7]
CYP79D71 Phaseolus lunatus (Lima Bean)L-Isoleucine, L-ValineIdentified as the CYP79 family member responsible for the first step in linamarin and lotaustralin biosynthesis in this species.[9]

This comparison demonstrates that while the CYP79D subfamily is consistently involved, different species have evolved distinct paralogs to carry out this crucial biochemical function.

Visualizing the Pathways and Workflows

To further clarify the biochemical and experimental processes, the following diagrams have been generated.

Lotaustralin_Biosynthesis cluster_CYP79D2 CYP79D2 Catalyzed Step cluster_downstream Downstream Pathway L-Isoleucine L-Isoleucine Oxime Oxime L-Isoleucine->Oxime CYP79D2 Cyanohydrin Cyanohydrin Oxime->Cyanohydrin CYP71E7 Lotaustralin Lotaustralin Cyanohydrin->Lotaustralin UGT

Caption: The biosynthetic pathway of this compound from L-isoleucine.

RNAi_Workflow Construct_Design Design RNAi construct for CYP79D1/D2 Transformation Agrobacterium-mediated transformation of cassava Construct_Design->Transformation Regeneration Regenerate transgenic plants Transformation->Regeneration Analysis Analyze gene expression (qRT-PCR) and metabolite content (LC-MS) Regeneration->Analysis

Conclusion

The convergence of evidence from heterologous expression and in vivo gene silencing experiments provides a robust confirmation of CYP79D2's essential role in the biosynthesis of this compound in cassava. The quantitative data from these studies underscores the significance of this enzyme as the rate-limiting step in the pathway. Comparative analysis with other plant species reveals a fascinating evolutionary narrative of conserved function within the CYP79D subfamily, with species-specific paralogs. This detailed understanding of the molecular underpinnings of lotaustralin synthesis is critical for researchers in plant biochemistry, crop improvement, and natural product synthesis.

References

Quantitative Comparison of (R)-Lotaustralin Across Different Organs of Lotus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

(R)-Lotaustralin, a cyanogenic glucoside, is a plant secondary metabolite known for its role in chemical defense against herbivores. Its concentration and distribution within a plant can have significant implications for ecological interactions and for the potential pharmacological applications of plant extracts. This guide provides a quantitative comparison of this compound levels in various organs of the model legume Lotus japonicus, supported by experimental data and detailed methodologies.

Quantitative Distribution of this compound in Lotus japonicus

The distribution of this compound is not uniform throughout the Lotus japonicus plant. Actively growing and photosynthetically active tissues tend to accumulate higher concentrations of this cyanogenic glucoside. The following table summarizes the relative percentage content of this compound and its related compounds in different plant organs, based on analysis by Liquid Chromatography-Mass Spectrometry with Selected Ion Monitoring (LC-MS-SIM).[1]

Plant OrganThis compound (%)Linamarin (B1675462) (%)Rhodiocyanoside A/D (%)
Apical Leaves ~70~5~25
Stems ~65~5~30
Flowers ~60~10~30
Roots Not DetectedNot DetectedNot Detected
Seeds Not DetectedNot DetectedNot Detected

Data is derived from the percentage content based on peak areas from LC-MS-SIM chromatograms in studies on 18-day-old hydroponically grown Lotus japonicus plants.[1]

The data clearly indicates that the highest concentrations of this compound are found in the apical leaves, followed closely by the stems and flowers.[1] Conversely, the roots and seeds of Lotus japonicus are reported to be acyanogenic, meaning they do not contain detectable levels of lotaustralin (B1675156) or other cyanogenic glucosides.[1][2][3] This distribution pattern suggests that the synthesis and/or accumulation of this compound is localized to the aerial parts of the plant, likely to provide a more robust defense for the photosynthetically active and reproductive tissues that are more exposed to herbivores.[3]

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine. A series of enzymatic reactions, involving cytochrome P450 enzymes and a UDP-glucosyltransferase, converts L-isoleucine into this compound. This pathway is a key determinant of the distribution of the compound within the plant.

G Biosynthetic Pathway of this compound cluster_0 Amino Acid Precursor cluster_1 Intermediate Steps cluster_2 Final Product L-Isoleucine L-Isoleucine N-hydroxy-L-isoleucine N-hydroxy-L-isoleucine L-Isoleucine->N-hydroxy-L-isoleucine CYP79 Aldoxime Aldoxime N-hydroxy-L-isoleucine->Aldoxime CYP79 Nitrile Nitrile Aldoxime->Nitrile CYP71 alpha-Hydroxynitrile alpha-Hydroxynitrile Nitrile->alpha-Hydroxynitrile CYP71 This compound This compound alpha-Hydroxynitrile->this compound UGT

Caption: Biosynthesis of this compound from L-isoleucine.

Experimental Protocols

The quantification of this compound in plant tissues requires precise and sensitive analytical methods. The following is a detailed methodology based on commonly used protocols for the extraction and analysis of cyanogenic glucosides.[1][4][5]

Plant Material Collection and Preparation
  • Sample Collection: Collect fresh plant material (apical leaves, stems, flowers, roots, and seeds) from healthy, mature plants. For developmental studies, samples can be collected at different growth stages.

  • Sample Freezing: Immediately freeze the collected samples in liquid nitrogen to quench metabolic processes and prevent the degradation of cyanogenic glucosides.

  • Lyophilization and Grinding: Freeze-dry the samples to a constant weight and then grind them into a fine powder using a mortar and pestle or a ball mill. Store the powdered samples at -80°C until extraction.

Extraction of this compound
  • Extraction Solvent: Prepare an 80% methanol (B129727) (MeOH) in water (v/v) solution.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% MeOH.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 70°C for 10 minutes to inactivate endogenous β-glucosidases that could degrade lotaustralin.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Repeat the extraction process (steps 2-6) on the pellet with another 1 mL of 80% MeOH to ensure complete extraction.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source is used for analysis.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 10 minutes), followed by a re-equilibration step.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive or negative ion mode, depending on the adducts formed. Sodium adducts [M+Na]+ are commonly observed for lotaustralin in positive mode.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific m/z for the this compound adduct.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve generated using a certified this compound reference standard of known concentrations.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plant_Organ_Collection 1. Plant Organ Collection (Leaves, Stems, etc.) Freezing_Lyophilization 2. Freezing & Lyophilization Plant_Organ_Collection->Freezing_Lyophilization Grinding 3. Grinding to Fine Powder Freezing_Lyophilization->Grinding Methanol_Extraction 4. Extraction with 80% Methanol Grinding->Methanol_Extraction Centrifugation_Filtration 5. Centrifugation & Filtration Methanol_Extraction->Centrifugation_Filtration LC_MS_Analysis 6. LC-MS/MS Analysis Centrifugation_Filtration->LC_MS_Analysis Data_Analysis 7. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for quantifying this compound in plant organs.

References

Structural Confirmation of Isolated (R)-Lotaustralin by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of isolated (R)-Lotaustralin using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of fully assigned public NMR data for this compound, this guide utilizes the closely related and well-characterized cyanogenic glucoside, Linamarin, as a primary reference for spectral comparison. The methodologies presented are compiled from established protocols for the isolation and analysis of cyanogenic glycosides.

Comparative NMR Data Analysis

The structural elucidation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra, with assignments confirmed through two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC). Comparison of the chemical shifts and coupling constants with those of a known structural analog, such as Linamarin, provides a high degree of confidence in the structural assignment.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of this compound and Linamarin

Position This compound ¹³C (ppm) This compound ¹H (ppm) Linamarin ¹³C (ppm) Linamarin ¹H (ppm)
Aglycone
C-1Data not available-Data not available-
C-2Data not available-Data not available-
C-3Data not availableData not availableData not availableData not available
C-4Data not availableData not available--
CNData not available-Data not available-
Glucose Moiety
C-1'Data not availableData not availableData not availableData not available
C-2'Data not availableData not availableData not availableData not available
C-3'Data not availableData not availableData not availableData not available
C-4'Data not availableData not availableData not availableData not available
C-5'Data not availableData not availableData not availableData not available
C-6'Data not availableData not availableData not availableData not available

Experimental Protocols

A generalized workflow for the isolation and structural confirmation of this compound is presented below. This protocol is a composite of methods described in the literature for the extraction and purification of cyanogenic glycosides from plant materials.[1]

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from plant material, such as cassava (Manihot esculenta) or white clover (Trifolium repens).

a. Extraction:

  • Fresh or freeze-dried plant material is ground to a fine powder.

  • The powdered material is extracted with 80% methanol (B129727) (or another suitable solvent mixture) at room temperature with continuous stirring for 24 hours.

  • The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

b. Purification:

  • The crude extract is redissolved in water and partitioned successively with hexane, chloroform (B151607), and ethyl acetate (B1210297) to remove lipids and other nonpolar compounds.

  • The aqueous layer, containing the glycosides, is concentrated and subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

NMR Spectroscopic Analysis

a. Sample Preparation:

  • A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, water-d₂).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), is added for chemical shift calibration.

  • The solution is transferred to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse programs are used for all experiments. Key parameters such as spectral width, acquisition time, and relaxation delays are optimized for the sample.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for structural confirmation and the biosynthetic pathway of this compound.

G cluster_0 Isolation & Purification cluster_1 Structural Confirmation plant_material Plant Material (e.g., Cassava) extraction Extraction (80% MeOH) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr_acq NMR Data Acquisition (1D & 2D) pure_compound->nmr_acq spectral_analysis Spectral Analysis & Assignment nmr_acq->spectral_analysis data_comparison Comparison with Known Compounds (e.g., Linamarin) spectral_analysis->data_comparison structure_confirmed Structure Confirmed data_comparison->structure_confirmed G cluster_pathway Biosynthetic Pathway of this compound isoleucine L-Isoleucine intermediate1 N-Hydroxy-L-isoleucine isoleucine->intermediate1 CYP79 intermediate2 (E)-2-Methylbutanal oxime intermediate1->intermediate2 intermediate3 (Z)-2-Methylbutanal oxime intermediate2->intermediate3 cyanohydrin (R)-2-Hydroxy-2-methylbutanenitrile intermediate3->cyanohydrin CYP71 lotaustralin This compound cyanohydrin->lotaustralin UGT glucose UDP-Glucose glucose->lotaustralin

References

A Comparative Analysis of (R)-Lotaustralin Biosynthetic Efficiency Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biosynthetic efficiency of specialized metabolites like (R)-lotaustralin is crucial for applications ranging from metabolic engineering to assessing the toxicological profiles of plants. This guide provides a comparative overview of this compound production in several plant species, supported by available quantitative data and detailed experimental methodologies.

This compound is a cyanogenic glucoside derived from the amino acid L-isoleucine. Its biosynthesis is a multi-step enzymatic process initiated by cytochrome P450 enzymes of the CYP79 family, followed by further conversions catalyzed by other P450s (typically from the CYP71 family) and a final glucosylation step by a UDP-glucosyltransferase (UGT). The efficiency of this pathway varies significantly among different plant species, influencing the concentration of this compound in various tissues.

Quantitative Comparison of this compound Biosynthesis

The following tables summarize the available quantitative data on this compound concentrations and the kinetic parameters of key biosynthetic enzymes in selected plant species. Direct comparison of biosynthetic efficiency is complex due to variations in experimental conditions, analytical methods, and the plant tissues analyzed.

Table 1: this compound Concentration in Various Plant Species

SpeciesPlant PartConcentrationUnit Conversion (µg/g FW)Notes
Manihot esculenta (Cassava)In vitro plantletsup to 0.019 g/kg FW[1]19Linamarin is the predominant cyanogenic glucoside (97:3 ratio with lotaustralin)[2].
Seedlings (10-14 days old)156-260 µg HCN/g FW (total cyanogens)~14.4 - 24.1 (estimated for lotaustralin)Lotaustralin (B1675156) accounts for ~7% of the total cyanogenic glucosides[2].
Lotus japonicusYoung seedlings (4 days old)~10 nmol HCN/mg FW[2]~2613Lotaustralin is the major cyanogenic glucoside, approximately 10 times higher than linamarin[2]. The high concentration reflects actively growing tissue.
Phaseolus lunatus (Lima Bean)Raw beans32 mg HCN/kg FW (total cyanogens)[3]N/ASpecific concentration of lotaustralin is not specified. Wild varieties can have significantly higher levels[3].
Rhodiola roseaRoots10.880 mg/100g DWN/ADry weight (DW) to fresh weight (FW) conversion is required for direct comparison.
Rhodiola kirilowiiRoots3.226 mg/100g DWN/ADry weight (DW) to fresh weight (FW) conversion is required for direct comparison.

N/A: Not available or not applicable for direct conversion without further data (e.g., moisture content).

Table 2: Kinetic Parameters of CYP79 Enzymes in this compound Biosynthesis

SpeciesEnzymeSubstrateKm (µM)kcat (s-1) or VmaxCatalytic Efficiency (kcat/Km)
Manihot esculentaCYP79D1/D2L-IsoleucineN/AN/AN/A
Lotus japonicusCYP79D3L-Isoleucine1300 - 1700[4]N/AN/A
CYP79D4L-Isoleucine1300 - 1700[4]N/AN/A

N/A: Data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the biosynthesis of this compound and the general workflow for its quantification, the following diagrams are provided in the DOT language for Graphviz.

lotaustralin_biosynthesis L_Isoleucine L-Isoleucine Intermediate1 N-Hydroxy-L-isoleucine L_Isoleucine->Intermediate1 CYP79 Intermediate2 (Z)-2-Methylbutanal oxime Intermediate1->Intermediate2 CYP79 Intermediate3 2-Hydroxy-2-methylbutyronitrile (Acyanohydrin) Intermediate2->Intermediate3 CYP71 Lotaustralin This compound Intermediate3->Lotaustralin UGT

Biosynthetic pathway of this compound.

experimental_workflow start Plant Tissue Collection (e.g., leaves, roots) homogenization Homogenization (e.g., in liquid nitrogen) start->homogenization extraction Extraction (e.g., with 70% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (e.g., 0.22 µm filter) centrifugation->filtration analysis UPLC-MS/MS Analysis filtration->analysis quantification Data Analysis and Quantification analysis->quantification

General experimental workflow for lotaustralin quantification.

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for reproducible and comparable results. The following protocol is a synthesized example based on methodologies reported for the analysis of lotaustralin in plant tissues, particularly Rhodiola species, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of this compound in Plant Tissue by UPLC-MS/MS

1. Sample Preparation and Extraction

  • Tissue Collection and Preparation: Collect fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. The frozen tissue can be lyophilized (freeze-dried) and then ground into a fine powder.

  • Extraction:

    • Weigh approximately 1.5-2.0 g of the dried, powdered plant material into a round-bottom flask.

    • Add a known volume (e.g., 20 mL) of 70% (v/v) methanol (B129727).

    • For quantitative analysis, add an internal standard (e.g., linustatin) at a known concentration.

    • The mixture is then subjected to extraction, for example, by refluxing at the boiling point of the solvent for 45 minutes.

    • After cooling, the extract is quantitatively transferred to a volumetric flask and the volume is adjusted with the extraction solvent.

  • Filtration: The extract is filtered through a 0.20 µm membrane filter to remove particulate matter before analysis[5].

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • System: Waters ACQUITY UPLC system or equivalent.

    • Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid; Mobile Phase B: methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 24°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for cyanogenic glucosides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for lotaustralin (e.g., m/z 260 → 161) and the internal standard[5].

    • Ion Source Parameters: These need to be optimized for the specific instrument and compound, including ion source temperature (e.g., 100°C), desolvation temperature (e.g., 300°C), and gas flow rates (desolvation and cone gas)[5].

3. Quantification

  • Calibration Curve: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

  • Calculation: The concentration of this compound in the plant extract is determined by interpolating its peak area ratio from the calibration curve. The final concentration in the plant tissue is then calculated back based on the initial weight of the plant material and the extraction volume.

This guide provides a foundational comparison of this compound biosynthetic efficiency. Further research providing more comprehensive quantitative data, including kinetic parameters for all biosynthetic enzymes across a wider range of species, will enable a more definitive and detailed comparison.

References

A Comparative Guide to the Validation of New Analytical Methods for Cyanogenic Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of cyanogenic glucosides, crucial for assessing the safety and potential toxicity of food products, and for research and development in the pharmaceutical industry. Recent advancements in chromatographic techniques, particularly coupled with mass spectrometry, have significantly improved the sensitivity, selectivity, and accuracy of detection. This document outlines the performance of a new analytical method in comparison to established techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The performance of a new analytical method is critically evaluated against existing methods. The following tables summarize the quantitative data for key performance indicators.

Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Methods

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
New UHPLC-MS/MS Linamarin, Lotaustralin, Linustatin, Neolinustatin, Taxiphyllin, Amygdalin, Dhurrin, PrunasinAgri-food1-25 ng/g5-100 ng/g89.88-125.69[1]
HPLC-UVAmygdalinAlmondsNot ReportedNot ReportedNot Reported[2]
UPLC-MSAmygdalin, Dhurrin, Prunasin, LinamarinPlant materialng/mL levelNot ReportedNot Reported[2][3]
HPLC-FluorescenceHCN (from cyanogenic glucosides)FoodNot ReportedNot ReportedNot Reported[4]

Table 2: Comparison of Methods for Hydrogen Cyanide (HCN) Determination from Cyanogenic Glucosides

MethodSample MatrixAnalyteRange (µg/mL)Reference
Spectrophotometry (enzymatic assay)Cassava rootsTotal cyanide (from Amygdalin, Linamarin)0.08-2.6[5]
Spectrophotometry (picrate method)Cassava flourTotal cyanide (from Linamarin)Not Reported[5]
Electrochemical (cyanide electrode)CassavaCyanideLess sensitive than colorimetric methods[6]
Colorimetry (isonicotinic acid/barbituric acid)CassavaCyanideNot Reported[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate validation.

Protocol 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Simultaneous Quantification of Eight Cyanogenic Glucosides

This method allows for the simultaneous quantification of linamarin, lotaustralin, linustatin, neolinustatin, taxiphyllin, amygdalin, dhurrin, and prunasin.[1][7]

1. Sample Preparation:

  • Extract 1 g of the sample with 5 mL of 80% methanol (B129727) aqueous solution.

  • Shake the mixture for 15 minutes.

  • Centrifuge at 4200 g for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm membrane filter.[1]

  • For plasma samples, deproteinization is achieved by solid-phase extraction (SPE) or protein precipitation.[2][3]

2. Chromatographic Separation:

  • Column: C18 column (e.g., Acquity BEH, 1.7 µm, 50 × 2.1 mm).[7][8]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[8]

  • Gradient Program: 95% A (0-1 min), 95-80% A (1-3 min), 80-40% A (3-7 min), 40% B (7-8 min), and 95% A (8.1-10 min for re-equilibration).[8]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[4][7]

  • Quantification Mode: Multiple Reaction Monitoring (MRM).[2][3] The precursor ion for all cyanogenic glucosides is the ammonium (B1175870) adduct.[4]

Protocol 2: Indirect Determination of Cyanogenic Glucosides by Measuring Released Hydrogen Cyanide (HCN)

This protocol involves the hydrolysis of cyanogenic glucosides to release HCN, which is then quantified.

1. Extraction and Hydrolysis:

  • Extraction: Typically carried out in dilute acid.[6]

  • Hydrolysis:

    • Enzymatic Hydrolysis: Use of linamarase, though the enzyme can be expensive.[6]

    • Acid Hydrolysis: An alternative is hydrolysis in 2 M H2SO4 at 100°C.[6] For some plant materials, adding a specific β-glucosidase is necessary.[9] A single freeze-thaw cycle can be as effective as grinding to facilitate complete conversion.[9][10]

2. HCN Quantification:

  • Colorimetric Methods:

    • Picrate (B76445) Method: A widely used screening method where a color change on a picrate paper indicates the presence of HCN.[8][11]

    • Isonicotinic acid/barbituric acid method: A more stable and less toxic alternative to pyridine-based reagents.[6]

  • Spectrophotometry: The liberated HCN is trapped in a suitable solution and reacts with sensors to be measured.[12]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analysis of cyanogenic glucosides.

cluster_sample_prep Sample Preparation cluster_uhplc UHPLC Separation cluster_ms MS/MS Detection Sample Sample (1g) Extraction Add 5mL 80% Methanol Shake 15 min Sample->Extraction Centrifugation Centrifuge at 4200g for 5 min Extraction->Centrifugation Filtration Filter Supernatant (0.22 µm filter) Centrifugation->Filtration Injection Inject into UHPLC System Filtration->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI MRM Multiple Reaction Monitoring ESI->MRM Quantification Quantification MRM->Quantification

Caption: Workflow for UHPLC-MS/MS analysis of cyanogenic glucosides.

cluster_extraction Extraction & Hydrolysis cluster_quantification HCN Quantification Sample Plant Material Extraction Extraction in Dilute Acid Sample->Extraction Hydrolysis Enzymatic or Acid Hydrolysis Extraction->Hydrolysis Trapping Trap Liberated HCN Hydrolysis->Trapping Colorimetric Colorimetric Assay (e.g., Picrate Method) Trapping->Colorimetric Spectrophotometry Spectrophotometric Measurement Colorimetric->Spectrophotometry

Caption: Workflow for indirect HCN determination from cyanogenic glucosides.

Conclusion

The development of new analytical methods, such as UHPLC-MS/MS, offers significant advantages for the quantification of cyanogenic glucosides, providing higher sensitivity and the ability to analyze multiple compounds simultaneously.[1][7] While traditional methods based on HCN determination remain useful for screening and in resource-limited settings, the direct measurement of intact glucosides by chromatographic methods is preferred for accurate and specific quantification in complex matrices.[4][5] The choice of method should be guided by the specific research question, the available instrumentation, and the required level of sensitivity and selectivity.

References

A Comparative Analysis of Gene Regulation in Lotaustralin and Dhurrin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gene regulation mechanisms governing the biosynthesis of two prominent cyanogenic glucosides: lotaustralin (B1675156) and dhurrin (B190987). Understanding the regulatory intricacies of these pathways is crucial for applications ranging from crop improvement to the development of novel therapeutics. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the pertinent biological pathways.

Introduction to Lotaustralin and Dhurrin Biosynthesis

Lotaustralin and dhurrin are plant secondary metabolites that can release hydrogen cyanide upon tissue disruption, a process known as cyanogenesis. This serves as a defense mechanism against herbivores. While both are cyanogenic glucosides, their biosynthesis originates from different amino acid precursors and is regulated by distinct, yet in some aspects convergent, genetic and signaling pathways. Lotaustralin is synthesized from L-isoleucine, primarily in plants like cassava (Manihot esculenta) and lotus (B1177795) (Lotus japonicus). Dhurrin, on the other hand, is derived from L-tyrosine and is prominently found in sorghum (Sorghum bicolor).[1][2]

Biosynthetic Pathways

The core biosynthetic pathways for lotaustralin and dhurrin involve a conserved sequence of enzymatic reactions catalyzed by cytochrome P450s (CYPs) and a UDP-glucosyltransferase (UGT).

Lotaustralin Biosynthetic Pathway

The biosynthesis of lotaustralin from L-isoleucine is a multi-step process involving two key cytochrome P450 enzymes and a UDP-glucosyltransferase.

Lotaustralin_Pathway cluster_lotaustralin Lotaustralin Biosynthesis L-Isoleucine L-Isoleucine N-hydroxy-L-isoleucine N-hydroxy-L-isoleucine L-Isoleucine->N-hydroxy-L-isoleucine CYP79D1/D2 (Cassava) CYP79D3/D4 (Lotus) 2-methylbutanal_oxime 2-methylbutanal oxime N-hydroxy-L-isoleucine->2-methylbutanal_oxime 2-hydroxy-2-methylbutyronitrile 2-hydroxy-2- methylbutyronitrile 2-methylbutanal_oxime->2-hydroxy-2-methylbutyronitrile CYP71E7 (Cassava) Lotaustralin Lotaustralin 2-hydroxy-2-methylbutyronitrile->Lotaustralin UGT85K

Caption: The biosynthetic pathway of lotaustralin from L-isoleucine.

Dhurrin Biosynthetic Pathway

The conversion of L-tyrosine to dhurrin is a well-characterized pathway in sorghum, also involving two cytochrome P450s and a UDP-glucosyltransferase.

Dhurrin_Pathway cluster_dhurrin Dhurrin Biosynthesis L-Tyrosine L-Tyrosine N-hydroxy-L-tyrosine N-hydroxy-L-tyrosine L-Tyrosine->N-hydroxy-L-tyrosine CYP79A1 p-hydroxyphenylacetaldoxime p-hydroxyphenyl- acetaldoxime N-hydroxy-L-tyrosine->p-hydroxyphenylacetaldoxime p-hydroxymandelonitrile p-hydroxymandelonitrile p-hydroxyphenylacetaldoxime->p-hydroxymandelonitrile CYP71E1 Dhurrin Dhurrin p-hydroxymandelonitrile->Dhurrin UGT85B1

Caption: The biosynthetic pathway of dhurrin from L-tyrosine.

Comparative Analysis of Gene Regulation

The regulation of lotaustralin and dhurrin biosynthesis occurs primarily at the transcriptional level, influenced by developmental cues, environmental factors, and signaling molecules.

Transcriptional Regulators

The identification of transcription factors that directly bind to the promoters of biosynthetic genes is key to understanding the regulation of these pathways.

  • Lotaustralin Pathway: In Lotus japonicus, the expression of CYP79D3, a key gene in lotaustralin biosynthesis, is induced by methyl jasmonate.[3] A basic helix-loop-helix (bHLH) transcription factor has been identified that binds to G-Box motifs in the CYP79D3 promoter, activating its expression in response to jasmonate signaling.[3] This highlights the role of jasmonates in the defense-related regulation of lotaustralin production.[3]

  • Dhurrin Pathway: While dhurrin biosynthesis is known to be transcriptionally regulated, the specific activators are less clear.[4][5] However, a putative GATA transcription factor, SbGATA22, has been identified in sorghum that may act as a negative regulator of CYP79A1 expression.[6]

The following diagram illustrates the known transcriptional regulation of the lotaustralin pathway.

Lotaustralin_Regulation cluster_regulation Lotaustralin Gene Regulation Herbivory Herbivory Jasmonate_Signaling Jasmonate Signaling Herbivory->Jasmonate_Signaling bHLH_TF bHLH Transcription Factor Jasmonate_Signaling->bHLH_TF CYP79D3_Promoter CYP79D3 Promoter (G-Box) bHLH_TF->CYP79D3_Promoter Binds to CYP79D3_Expression CYP79D3 Expression CYP79D3_Promoter->CYP79D3_Expression Activates Lotaustralin_Biosynthesis Lotaustralin Biosynthesis CYP79D3_Expression->Lotaustralin_Biosynthesis

Caption: Transcriptional regulation of lotaustralin biosynthesis by bHLH transcription factors.

Environmental and Developmental Regulation

The production of both cyanogenic glucosides is tightly controlled by the plant's developmental stage and environmental conditions.

Regulatory FactorLotaustralin PathwayDhurrin Pathway
Developmental Stage Highest in young, developing tissues. Diurnal regulation observed in cassava, with transcript levels of biosynthetic genes increasing during the night and decreasing in the light.[7]Highest in young seedlings and decreases as the plant matures.[2][4] The site of synthesis can shift from leaves to the stem during development.[5]
Nitrogen Availability Generally, high nitrogen availability can increase cyanogenic glucoside content.In older sorghum plants, nitrogen application induces the expression of CYP79A1 and CYP71E1, leading to increased dhurrin content.[5]
Light Transcript levels of CYP79D1/D2 and CYP71E7 in cassava decrease upon exposure to light.[7]Dhurrin biosynthesis genes in sorghum exhibit diel expression patterns.[4]
Hormonal Regulation Jasmonate signaling is a key regulator, particularly in response to herbivory.[3]The direct hormonal regulation is less characterized, though some studies suggest a role for jasmonates.

Quantitative Data on Gene Expression

The following table summarizes available quantitative data on the expression of key biosynthetic genes in the lotaustralin and dhurrin pathways.

GeneOrganismConditionFold Change/Expression LevelReference
Lotaustralin Pathway
CYP79D1/D2, CYP71E7Manihot esculenta (Cassava)Night vs. DayIncreased transcript levels during the night.[7]
Dhurrin Pathway
CYP79A1, CYP71E1, UGT85B1Sorghum bicolorYoung (8 and 24 days after emergence) vs. Mature leavesHighest expression in young leaves, very low in mature leaves.[4][4]
CYP79A1, CYP71E1Sorghum bicolorNitrogen-fertilized older plantsIncreased mRNA levels.[5]
GSTL1Sorghum bicolorPost-floral initiation (leaves)>10-fold decrease.[4]
NITB2Sorghum bicolorPost-floral initiation (stems)>10-fold increase.[4]
CYP79A1, CYP71E1, UGT85B1Sorghum bicolor (genotype ICSV 93046)Vegetative tissues2.5- to 4-fold increase compared to other genotypes.[8]
CYP79A1Sorghum bicolor (transgenic antisense)45-day old plants7 to 42,017 times reduced expression.[9]

Experimental Protocols

Identification of DNA-Binding Proteins using Yeast One-Hybrid (Y1H) Screen

This protocol is used to identify transcription factors that bind to a specific DNA sequence (bait), such as the promoter of a biosynthetic gene.[10][11][12][13]

Workflow:

Y1H_Workflow cluster_y1h Yeast One-Hybrid Workflow Bait_Construction 1. Construct Bait: Clone promoter of interest a reporter gene (e.g., HIS3). Yeast_Transformation_Bait 2. Transform Yeast: Introduce bait construct into yeast. Bait_Construction->Yeast_Transformation_Bait Library_Screening 3. Screen cDNA Library: Transform yeast with a cDNA library (prey) fused to an activation domain. Yeast_Transformation_Bait->Library_Screening Selection 4. Selection: Plate on selective media. Only yeast with interacting prey will grow. Library_Screening->Selection Prey_Identification 5. Identify Prey: Isolate and sequence the prey plasmid from positive colonies. Selection->Prey_Identification

Caption: A simplified workflow for a Yeast One-Hybrid screen.

Methodology:

  • Bait Vector Construction: The promoter sequence of a gene of interest (e.g., CYP79A1 for dhurrin) is cloned upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast expression vector.

  • Yeast Strain Transformation: The bait vector is transformed into a suitable yeast strain.

  • cDNA Library Screening: A cDNA library, constructed from the plant tissue of interest and fused to a transcriptional activation domain (AD), is transformed into the yeast strain containing the bait construct.

  • Selection of Positive Clones: Transformed yeast cells are plated on a selective medium lacking the nutrient synthesized by the reporter gene product (e.g., histidine for HIS3). Only yeast cells where the prey protein (transcription factor) binds to the bait sequence (promoter) will activate the reporter gene and grow.

  • Prey Plasmid Rescue and Sequencing: The prey plasmids from the positive yeast colonies are isolated and sequenced to identify the interacting transcription factor.

Quantitative Gene Expression Analysis using RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels.

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable method that yields high-quality, intact RNA.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT), random hexamers, or gene-specific primers).

  • qPCR Reaction: Set up the qPCR reaction with the synthesized cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Relative gene expression is typically calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stably expressed reference genes.

In Vitro DNA-Protein Interaction Analysis using Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the physical interaction between a purified or in vitro-translated protein and a labeled DNA probe.[6][14][15][16][17]

Methodology:

  • Probe Preparation: A short DNA fragment corresponding to the putative transcription factor binding site in the promoter of interest is synthesized and labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

  • Protein Preparation: The candidate transcription factor is expressed and purified from a heterologous system (e.g., E. coli) or produced by in vitro transcription/translation.

  • Binding Reaction: The labeled probe and the purified protein are incubated together in a binding buffer that optimizes the interaction.

  • Electrophoresis: The binding reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled probe are visualized by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). A "shift" in the mobility of the probe (a band that migrates slower than the free probe) indicates a DNA-protein interaction. Competition assays with unlabeled specific and non-specific DNA fragments are performed to confirm the specificity of the interaction.

Conclusion

The regulation of lotaustralin and dhurrin biosynthesis involves a complex interplay of genetic and environmental factors. While both pathways are transcriptionally regulated and show developmental and environmental plasticity, the specific signaling pathways and transcription factors involved appear to differ. The jasmonate signaling pathway and bHLH transcription factors play a clear role in the regulation of lotaustralin biosynthesis, highlighting its importance in herbivore defense. The regulation of dhurrin biosynthesis is strongly linked to developmental stage and nitrogen availability, with a GATA transcription factor implicated as a potential repressor. Further research is needed to fully elucidate the signaling cascades and the complete set of transcription factors governing these important metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of (R)-Lotaustralin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of (R)-Lotaustralin, a cyanogenic glycoside. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations. This compound, upon hydrolysis, can release toxic hydrogen cyanide gas. Therefore, all handling and disposal steps must be conducted with strict adherence to safety protocols.

I. Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound such as Linamarin.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and buttoned.

Engineering Controls

All work with this compound, including weighing, solution preparation, and the entire disposal process, must be conducted within a certified chemical fume hood to prevent the inhalation of any potentially released hydrogen cyanide gas.

II. Quantitative Data and Hazard Information

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedExclamation MarkWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationExclamation MarkWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationExclamation MarkWarning
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaledExclamation MarkWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationExclamation MarkWarning

III. Disposal Procedure

The disposal of this compound involves a two-stage chemical neutralization process to first break down the glycoside and then neutralize the resulting cyanide. This entire procedure must be performed in a chemical fume hood.

Stage 1: Hydrolysis of this compound

This step aims to hydrolyze the glycosidic bond, releasing the cyanohydrin, which then dissociates to release hydrogen cyanide in a controlled manner within the waste solution.

Experimental Protocol:

  • Prepare a basic solution: In a designated waste container, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Dissolve this compound: Slowly and carefully add the this compound waste to the NaOH solution while stirring. The basic conditions will facilitate the hydrolysis of the glycoside.

  • Allow for reaction: Let the solution stand for at least one hour to ensure complete hydrolysis.

Stage 2: Oxidation of Cyanide

This step detoxifies the hydrogen cyanide produced during hydrolysis by oxidizing it to the much less toxic cyanate (B1221674) ion.

Experimental Protocol:

  • Ensure alkaline conditions: Before proceeding, check the pH of the waste solution. It must be at least pH 10. If necessary, add more NaOH. This is a critical safety step to prevent the release of hydrogen cyanide gas.

  • Add oxidant: While stirring, slowly add an excess of a 5.25% sodium hypochlorite (B82951) solution (household bleach) to the waste solution. A general guideline is to add at least 10 mL of bleach for every 1 mg of this compound.

  • Stir and react: Continue stirring the solution for at least one hour to ensure complete oxidation of the cyanide.

  • Final pH adjustment: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Final Disposal: The final, neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

IV. Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert others. If the spill is outside of a chemical fume hood, do not attempt to clean it up. Contact your institution's Environmental Health and Safety (EH&S) department.

For spills contained within a fume hood:

  • Wear appropriate PPE.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

  • Dispose of all contaminated materials as hazardous waste.

V. Diagrams

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Procedure PPE Don PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Start This compound Waste Hydrolysis Stage 1: Hydrolysis (add to NaOH solution) Start->Hydrolysis Oxidation Stage 2: Oxidation (add bleach at pH > 10) Hydrolysis->Oxidation Neutralization Neutralize to pH 6-8 Oxidation->Neutralization Final_Disposal Dispose Down Drain Neutralization->Final_Disposal

Caption: Workflow for the proper disposal of this compound.

Signaling_Pathway Lotaustralin This compound Hydrolysis Hydrolysis (e.g., NaOH) Lotaustralin->Hydrolysis Cyanohydrin Cyanohydrin Intermediate Hydrolysis->Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Oxidation Oxidation (e.g., Bleach) HCN->Oxidation Cyanate Cyanate (OCN-) (Less Toxic) Oxidation->Cyanate

Caption: Chemical transformation pathway during this compound disposal.

Personal protective equipment for handling (R)-Lotaustralin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-Lotaustralin

This compound , a cyanogenic glucoside, necessitates stringent safety protocols due to its potential to release toxic hydrogen cyanide upon hydrolysis.[1][2] This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is paramount to minimize exposure risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. All personnel handling this compound must use the following PPE.[3]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects eyes from dust particles and potential splashes.[3]
Hand Protection Chemical-impermeable gloves (Nitrile recommended). Double gloving is advised.Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[3][4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or in a chemical fume hood.[3] For situations with potential for aerosolization or handling larger quantities, a NIOSH-approved respirator with cartridges for toxic dusts and hydrogen cyanide should be used.This compound is a powder that can be inhaled. Hydrolysis can release hydrogen cyanide gas.[2][5] A supplied-air respirator in positive pressure mode is recommended for hydrogen cyanide exposure.[6]

Operational Plan: Safe Handling and Experimental Protocol

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure. The following protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

Experimental Protocol: Weighing and Reconstitution of this compound
  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) for this compound is readily accessible to all personnel involved.

    • Don all required PPE as specified in the table above. Double gloving is recommended.[4]

  • Weighing the Compound:

    • Perform all manipulations of the this compound powder within the chemical fume hood to minimize inhalation risk.[4]

    • Use a dedicated spatula and weighing paper.

    • To avoid creating dust, do not pour the powder directly from the container. Instead, carefully transfer small amounts using the spatula.[7]

    • Close the container immediately after use to prevent accidental spillage.[7]

  • Reconstitution:

    • Slowly add the desired solvent to the vessel containing the weighed this compound to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the vessel is securely capped.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment that came into contact with the compound.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[8]

    • Thoroughly wash hands with soap and water after the procedure is complete.[9]

Emergency and Disposal Procedures

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] For containment and cleanup, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Avoid dust formation and prevent the chemical from entering drains.[3]

First Aid Measures
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[3]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Compound Collect in a suitable, labeled, and closed container for chemical waste disposal.[3]
Contaminated PPE Dispose of in a designated hazardous waste container.[8]
Contaminated Labware Decontaminate reusable labware thoroughly. Dispose of single-use labware in the hazardous waste stream.[8]

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3] Discharge into the environment must be avoided.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE: - Goggles - Lab Coat - Double Nitrile Gloves prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure handling_weigh Weigh this compound prep_workspace->handling_weigh handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute emergency_spill Spill Response handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Equipment & Workspace handling_reconstitute->cleanup_decontaminate handling_reconstitute->emergency_spill cleanup_dispose Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.